D159687
Beschreibung
Eigenschaften
IUPAC Name |
[4-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-26-20-10-7-15(12-19(20)16-3-2-4-17(22)13-16)11-14-5-8-18(9-6-14)24-21(23)25/h2-10,12-13H,11H2,1H3,(H3,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLUTWHJUDZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151141 | |
| Record name | D-159687 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155877-97-6 | |
| Record name | D-159687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155877976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-159687 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-159687 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T436CO8BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
D159687: A Technical Guide to its Mechanism of Action as a Selective PDE4D Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
D159687 is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound elevates intracellular cAMP levels, subsequently activating protein kinase A (PKA) and leading to the phosphorylation of the cAMP response element-binding protein (CREB). This signaling cascade is implicated in a range of cellular processes, including synaptic plasticity, memory formation, and metabolic regulation. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and key experimental data.
Core Mechanism of Action: Allosteric Modulation of PDE4D
This compound exerts its inhibitory effect on PDE4D through a unique allosteric mechanism, distinguishing it from traditional competitive inhibitors. Instead of binding to the active site, this compound interacts with a distinct site on the PDE4D enzyme, inducing a conformational change that reduces its catalytic efficiency. This modulation results in approximately 80% inhibition of PDE4D enzyme activity[1]. This mode of action contributes to a potentially wider therapeutic window compared to non-selective PDE4 inhibitors.
The primary consequence of PDE4D inhibition by this compound is the localized increase in the intracellular concentration of the second messenger cAMP. This elevation in cAMP levels leads to the activation of downstream signaling pathways, most notably the PKA-CREB pathway.
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| Human PDE4D | 28 | Not specified | [2] |
| Human PDE4D7 | 27 | Not specified | [3] |
| PDE4D | 1.9 | Not specified | |
| Human PDE4B | 562 | Not specified | [2] |
| Other PDE Isoforms | >1400 | 14 other PDE isoforms | [2] |
Table 2: Cellular Activity of this compound
| Effect | Cell Line | Concentration | Time | Result | Reference |
| cAMP Hydrolysis Inhibition | HEK293 | 253 nM (IC50) | Not specified | Forskolin-induced | [2] |
| CREB Phosphorylation | HT-22 | 1 µM | 0-24 hours | Transient increase, peaking at 6 hours | |
| CREB Phosphorylation | HT-22 | 0.01-1 µM | 6 hours | Optimal at 1 µM |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Aged Mice | Not specified | Weight and fat mass loss without change in lean mass. | [1] |
| Female Cynomolgus Macaques | 0.05-5 mg/kg; oral daily for a week | Potential recruitment or enhancement of synaptic function with increased task difficulty. | |
| Mice | 3 mg/kg | Impaired novel object recognition. | [2] |
| Mice | 3 or 10 mg/kg | Did not increase anesthesia duration (proxy for emesis). | [2] |
Detailed Experimental Protocols
PDE4D Inhibition Assay (General Protocol)
A standard method for determining the inhibitory activity of compounds on PDE4D involves a radioenzymatic assay.
Materials:
-
Recombinant human PDE4D enzyme
-
[³H]-cAMP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
This compound (or other inhibitors) at various concentrations
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, [³H]-cAMP, and varying concentrations of this compound.
-
Initiate the reaction by adding the PDE4D enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Incubate at 30°C for a further 10 minutes.
-
Separate the charged [³H]-cAMP and [³H]-5'-AMP from the uncharged [³H]-adenosine using an anion-exchange resin slurry.
-
Centrifuge the samples and transfer the supernatant containing [³H]-adenosine to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Western Blot for CREB Phosphorylation
Cell Culture and Treatment:
-
Culture HT-22 mouse hippocampal cells in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., 0.01, 0.1, 1 µM) for different time points (e.g., 0, 1, 3, 6, 12, 24 hours).
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total CREB and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Experimental Workflow Diagram
Caption: Western Blot Workflow for pCREB.
Conclusion
This compound represents a promising therapeutic candidate due to its selective, allosteric inhibition of PDE4D. Its mechanism of action, centered on the elevation of cAMP and activation of the PKA-CREB signaling pathway, has been demonstrated to have pro-cognitive and metabolic benefits in preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of this compound and other selective PDE4D modulators. Further investigation into its clinical efficacy and safety profile is warranted.
References
An In-depth Technical Guide to D159687: A Selective PDE4D Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D159687, a selective negative allosteric modulator of phosphodiesterase 4D (PDE4D). This compound has garnered significant interest for its potential therapeutic applications in a range of disorders, from cognitive impairment to metabolic diseases. This document synthesizes the current understanding of its mechanism of action, key experimental findings, and relevant protocols.
Core Function and Mechanism of Action
This compound is a potent and selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme, an important regulator of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3][4] Unlike many phosphodiesterase inhibitors that act via direct competitive inhibition, this compound functions as a negative allosteric modulator.[4][5] This unique mechanism involves binding to a site on the PDE4D enzyme that is distinct from the active site, inducing a conformational change that results in approximately 80% inhibition of its enzymatic activity.[5]
The primary function of PDE4D is to hydrolyze cAMP, a crucial second messenger involved in a multitude of cellular signaling pathways.[1][5] By inhibiting PDE4D, this compound effectively increases intracellular cAMP levels.[5] This elevation in cAMP leads to the activation of downstream signaling cascades, most notably the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway, which is critical for synaptic plasticity, learning, and memory.[1][6]
Signaling Pathway of this compound
The mechanism of action of this compound primarily involves the modulation of the cAMP signaling pathway. The following diagram illustrates the key steps in this pathway.
References
- 1. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PDE4D inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of D159687 in the cAMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D159687 is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4D, this compound elevates intracellular cAMP levels, thereby activating downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway. This modulation of cAMP signaling by this compound has shown potential therapeutic effects, including pro-cognitive and metabolic benefits, making it a compound of significant interest in drug development. This guide provides a comprehensive overview of the this compound-cAMP signaling pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction to the cAMP Signaling Pathway and the Role of PDE4D
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential second messenger system involved in a myriad of physiological processes, including metabolism, gene transcription, and neuronal function. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).
The PDE4 enzyme family, which is specific for cAMP, is a key regulator of this process and is encoded by four genes: PDE4A, PDE4B, PDE4C, and PDE4D.[3] These isoforms are expressed in various tissues and play distinct physiological roles. PDE4D, in particular, is highly expressed in the brain and has been implicated in cognitive processes.[4] Inhibition of PDE4D is a promising therapeutic strategy for neurological and metabolic disorders.
This compound: A Selective PDE4D Inhibitor
This compound is a potent and selective inhibitor of PDE4D.[2] Unlike competitive inhibitors that bind to the active site of the enzyme, this compound acts as a negative allosteric modulator.[1][2] This means it binds to a site on the PDE4D enzyme distinct from the catalytic site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[3] This allosteric mechanism contributes to its selectivity and potentially a more favorable side-effect profile compared to non-selective PDE4 inhibitors.
Quantitative Data: In Vitro Activity of this compound
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | IC50 (nM) | Species | Notes |
| PDE4D | 1.9[2] | Not Specified | |
| human PDE4D | 28[1] | Human | |
| PDE4D7 | 27[4] | Not Specified | |
| human PDE4B | 562[1] | Human | Demonstrates selectivity for PDE4D over PDE4B. |
| Other PDE Isoforms | >1400[1] | Not Specified | Highly selective against other PDE families. |
| Forskolin-induced cAMP hydrolysis in HEK293 cells | 253[1] | Human | Cellular activity demonstrating functional inhibition of cAMP degradation. |
The this compound-Mediated cAMP Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDE4D, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effector proteins, principally Protein Kinase A (PKA).
dot
Caption: this compound-mediated cAMP signaling pathway.
PKA, once activated, can phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to its activation and the subsequent regulation of gene expression, which is thought to underlie some of the pro-cognitive effects of PDE4D inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro PDE4D Inhibition Assay
This protocol describes a coupled-enzyme assay to measure the hydrolytic activity of PDE4D and its inhibition by this compound.
Materials:
-
Recombinant human PDE4D enzyme
-
cAMP substrate
-
This compound
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
NADH
-
ATP
-
Phosphoenolpyruvate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer containing the coupled enzymes (myokinase, pyruvate kinase, lactate dehydrogenase), NADH, ATP, and phosphoenolpyruvate.
-
Add the this compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant PDE4D enzyme to all wells except for the negative control.
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the cAMP substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the rate of cAMP hydrolysis.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
dot
Caption: Workflow for the in vitro PDE4D inhibition assay.
Cellular cAMP Measurement Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound treatment in a cell-based assay.
Materials:
-
HT-22 mouse hippocampal cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
This compound
-
Forskolin (or other adenylyl cyclase activator)
-
IBMX (a non-selective PDE inhibitor, for positive control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cAMP competitive immunoassay kit (e.g., ELISA-based)
-
96-well cell culture plate
Procedure:
-
Seed HT-22 cells in a 96-well plate and culture until they reach approximately 80-90% confluency.
-
Starve the cells in serum-free medium for 2-4 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, for 15-30 minutes to induce cAMP production.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP competitive immunoassay according to the manufacturer's instructions. This typically involves incubating the cell lysates with a cAMP-specific antibody and a labeled cAMP conjugate.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Calculate the cAMP concentration in each sample based on a standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration.
dot
Caption: Workflow for the cellular cAMP measurement assay.
Conclusion
This compound is a selective, allosteric inhibitor of PDE4D that effectively increases intracellular cAMP levels. This mechanism of action holds significant promise for the development of novel therapeutics for a range of disorders, particularly those involving cognitive and metabolic dysfunction. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working with this compound and investigating the therapeutic potential of modulating the cAMP signaling pathway. Further research is warranted to fully elucidate the downstream consequences of PDE4D inhibition by this compound and to translate these preclinical findings into clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | PDE4D inhibitor | Probechem Biochemicals [probechem.com]
- 3. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Effects of D159687
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D159687 is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4D, this compound elevates intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways, primarily the protein kinase A (PKA) and cAMP response element-binding protein (CREB) cascade.[3][4] Preclinical studies have demonstrated the potential of this compound in metabolic regulation and its influence on the central nervous system. Notably, in aged mice, this compound induced weight loss, predominantly through the reduction of fat mass, while preserving lean mass.[1][5][6][7] Furthermore, it has been shown to modulate behavioral responses to ethanol and certain GABAergic drugs. This guide provides a comprehensive overview of the biological effects of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a selective negative allosteric modulator of the PDE4D enzyme.[2] Unlike competitive inhibitors that bind to the active site, this compound binds to an allosteric site on the PDE4D enzyme, inducing a conformational change that reduces its catalytic activity.[1] This inhibition leads to an accumulation of intracellular cAMP.
The primary downstream effector of cAMP is Protein Kinase A (PKA). Increased cAMP levels lead to the activation of PKA, which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in a wide range of cellular processes, including metabolism, neuronal plasticity, and inflammation.[3]
Signaling Pathway Diagram
Caption: PDE4D signaling pathway and the mechanism of action of this compound.
Preclinical Data
Effects on Body Composition in Aged Mice
A key study investigated the effects of this compound on aged mice. The compound was administered for seven weeks, leading to significant changes in body weight and composition.[1][5][7]
| Parameter | Control (DMSO) | This compound (3 mg/kg) | p-value | Reference |
| Body Weight Change | - | 4.2g more weight loss than control | < 0.001 | [5][6] |
| Fat Mass | - | Significant Loss | < 0.001 | [5][6] |
| Lean Mass | Unchanged | Unchanged | - | [5][6] |
| Food Intake | - | Significantly Increased | - | [5][6] |
Data presented as change relative to the control group.
In Vitro Inhibitory Activity
This compound demonstrates high selectivity for the PDE4D isoform.
| Enzyme/Target | IC50 | Reference |
| PDE4D | 1.9 nM | [2] |
| PDE4 | - | [8] |
| CREB phosphorylation | Optimal at 1 µM (in vitro) | [8] |
Behavioral Effects in Mice
Studies have explored the impact of this compound on behavioral responses, particularly in the context of ethanol and GABAergic drugs.
| Behavioral Test | Effect of this compound (3 mg/kg) | Reference |
| Ethanol-induced Ataxia | Prolonged recovery | [9][10] |
| Propofol-induced Ataxia | Prolonged recovery | [9] |
| Diazepam-induced Ataxia | Accelerated recovery | [9][10] |
| Sedative-hypnotic effects of ethanol | Prolonged | [9][10] |
| Acute functional tolerance to ethanol | Prevented development | [9][10] |
| Voluntary ethanol drinking | Transiently reduced | [9][10][11] |
Experimental Protocols
In Vivo Study: Body Composition in Aged Mice
Objective: To determine the effect of this compound on body weight, fat mass, lean mass, and food intake in aged mice.
Methodology:
-
Animal Model: 18-month-old C57B6J male mice were used.[5]
-
Groups: Mice were randomized into a control group receiving Dimethylsulfoxide (DMSO) and a treatment group receiving this compound.[5]
-
Dosing: this compound was administered at a dose of 3 mg/kg of body weight via oral gavage on weekdays for seven weeks.[5]
-
Measurements:
-
Body weight and food intake were monitored regularly throughout the study.
-
Body composition (fat mass and lean mass) was assessed over time.
-
-
Statistical Analysis: Data were analyzed to compare the changes between the control and this compound-treated groups.
Behavioral Testing: Rotarod Test
Objective: To assess motor coordination and balance.
Methodology:
-
Apparatus: An accelerating rotarod apparatus is used.
-
Procedure:
-
Mice are placed on the rotating rod.
-
The rod accelerates from a starting speed to a final speed over a set period (e.g., 4 to 40 rpm in 300 seconds).
-
The latency for each mouse to fall from the rod is recorded.
-
Multiple trials are conducted with inter-trial intervals.
-
Experimental Workflow: Rotarod Test
Caption: Workflow for the mouse rotarod test.
In Vitro Assay: PDE4D Enzyme Activity
Objective: To determine the inhibitory activity of this compound on the PDE4D enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human PDE4D enzyme and cAMP as the substrate are used.
-
Assay Principle: The assay measures the conversion of cAMP to AMP by PDE4D. The amount of AMP produced is then quantified, often through a secondary enzymatic reaction that generates a detectable signal (e.g., luminescence or fluorescence).
-
Procedure:
-
The PDE4D enzyme is incubated with varying concentrations of this compound.
-
cAMP is added to initiate the enzymatic reaction.
-
After a set incubation period, the reaction is stopped.
-
A detection reagent is added to measure the amount of AMP produced.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the PDE4D enzyme activity (IC50) is calculated.
Conclusion
This compound is a potent and selective inhibitor of PDE4D with demonstrated biological effects in preclinical models. Its ability to induce fat mass loss while preserving lean mass in aged mice suggests a potential therapeutic application in metabolic disorders associated with aging. Furthermore, its modulation of neuronal pathways warrants further investigation for central nervous system disorders. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the further exploration and potential clinical translation of this compound and other PDE4D inhibitors. A notable observation from preclinical studies was a higher mortality rate in mice treated with this compound, which was suggested to be potentially related to the oral gavage procedure.[6] This highlights the need for careful consideration of formulation and delivery methods in future studies.
References
- 1. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PDE4D inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 6. researchgate.net [researchgate.net]
- 7. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
D159687 for cognitive function studies
An In-depth Technical Guide to D159687 for Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a selective phosphodiesterase 4D (PDE4D) negative allosteric modulator (NAM) that has garnered interest for its potential to enhance cognitive function.[1][2][3] As a modulator of the cyclic adenosine monophosphate (cAMP) signaling pathway, this compound represents a targeted approach to mitigating cognitive deficits observed in various neurological and psychiatric disorders.[3][4] This technical guide provides a comprehensive overview of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action: Modulation of the cAMP Signaling Pathway
This compound functions by allosterically inhibiting the PDE4D enzyme, which is responsible for the degradation of cAMP.[5] By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels, particularly in response to neuronal activation.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB).[4][6] Activated CREB is a transcription factor that plays a crucial role in synaptic plasticity and the formation of long-term memories.[4][6] The signaling cascade is believed to proceed through the cAMP-PKA-CREB pathway, ultimately influencing the expression of genes critical for cognitive processes.[6]
Preclinical Efficacy in Cognitive Models
Studies in animal models have demonstrated the pro-cognitive effects of this compound, although these effects appear to be dose-dependent and exhibit a biphasic, or bell-shaped, dose-response curve.[1][2]
Quantitative Data Summary
| Cognitive Model | Species | This compound Dosage | Outcome | Reference |
| Contextual Fear Conditioning | Mouse | 0.3 mg/kg | No significant memory enhancement | [1][2] |
| 3 mg/kg | Enhanced memory formation and consolidation | [1][2] | ||
| 30 mg/kg | No significant memory enhancement | [1][2] | ||
| Scopolamine-Induced Amnesia (Y-Maze) | Mouse | 0.3 mg/kg | No significant reversal of amnesia | [3] |
| 3 mg/kg | Significant reversal of scopolamine-induced memory deficits | [3] | ||
| 30 mg/kg | No significant reversal of amnesia | [3] | ||
| Spontaneous Y-Maze (Aged Mice) | Mouse | Not specified | No difference in cognitive function compared to control | [5][7] |
Note: The study in aged mice did not specify the dosage of this compound used, which may account for the lack of observed cognitive enhancement, potentially due to the biphasic nature of the drug's effects.
Experimental Protocols
Contextual Fear Conditioning
This protocol is designed to assess fear-associated learning and memory.
-
Animal Subjects: Male C57BL/6J mice are commonly used.
-
Drug Administration: this compound (0.3, 3, or 30 mg/kg) or vehicle is administered orally (p.o.) 30 minutes prior to the conditioning phase.[3]
-
Conditioning Phase: Mice are placed in a conditioning chamber. After a period of exploration, a series of foot shocks are delivered.
-
Testing Phase: 24 hours after the conditioning phase, mice are returned to the same chamber without the delivery of foot shocks. The duration of freezing behavior is recorded as a measure of fear memory.
Y-Maze (Scopolamine-Induced Amnesia Model)
This protocol assesses spatial working memory.
-
Animal Subjects: Male ddY mice are often utilized.
-
Drug Administration: this compound (0.3, 3, or 30 mg/kg) or vehicle is administered orally 1 hour before the test.[3]
-
Amnesia Induction: Scopolamine (0.1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the test to induce cognitive deficits.[3]
-
Y-Maze Apparatus: The maze consists of three identical arms.
-
Procedure: Mice are placed in the center of the maze and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations, a measure of spatial working memory.
Biochemical Analysis of Signaling Pathways
To elucidate the molecular mechanisms underlying the cognitive-enhancing effects of this compound, hippocampal tissue is often analyzed for changes in key signaling proteins.
Quantitative Data on Protein Phosphorylation
| Protein | This compound Dosage (3 mg/kg) | Outcome | Reference |
| pCREB (Ser¹³³) | Increased | Enhanced phosphorylation, indicating activation | [6] |
| pSNAP (Thr¹³⁸) | Increased | Increased phosphorylation, suggesting enhanced synaptic vesicle fusion | [6] |
| pNR2A (Tyr¹²⁴⁶) | Increased | Increased phosphorylation, indicative of enhanced NMDA receptor function | [6] |
Safety and Tolerability
While this compound shows promise as a cognitive enhancer, it is important to note potential side effects. At higher doses (30 mg/kg), this compound has been observed to cause emetic-like effects in animal models.[1][2] Additionally, one study reported mortality in aged mice treated with this compound, though this was potentially linked to the oral gavage procedure.[5][7]
Conclusion and Future Directions
This compound is a promising PDE4D NAM with demonstrated pro-cognitive effects in preclinical models, particularly at a dosage of 3 mg/kg. Its mechanism of action via the cAMP-PKA-CREB signaling pathway is well-supported by biochemical evidence. The biphasic dose-response relationship is a critical consideration for its therapeutic development. Future research should focus on optimizing the therapeutic window to maximize cognitive enhancement while minimizing side effects. Further studies are also warranted to explore the efficacy of this compound in a wider range of cognitive impairment models and to fully elucidate its safety profile.
References
- 1. Allosteric inhibition of phosphodiesterase 4D induces biphasic memory-enhancing effects associated with learning-activated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
D159687: A Novel Phosphodiesterase 4D Inhibitor for Obesity and Metabolic Research
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pre-clinical research on D159687, a selective phosphodiesterase 4D (PDE4D) inhibitor, and its effects on obesity and metabolism. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cyclic AMP (cAMP) signaling pathway for metabolic disorders.
Core Mechanism of Action
This compound is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Unlike competitive inhibitors, this compound modulates the enzyme's structure to inhibit its activity by approximately 80%.[1] The inhibition of PDE4D leads to an increase in intracellular cAMP levels.[1] Elevated cAMP activates downstream signaling cascades, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrates to regulate metabolic processes. In the context of obesity, this mechanism is particularly relevant for stimulating lipolysis in adipocytes.
Signaling Pathway in Adipocyte Lipolysis
The inhibition of PDE4D by this compound plays a crucial role in promoting the breakdown of triglycerides stored in fat cells. The following diagram illustrates the signaling pathway initiated by increased cAMP levels in adipocytes.
Pre-clinical Data in Aged Mice
A key study investigated the effects of this compound in aged (18-month-old) mice over a seven-week period. The findings from this study are summarized in the tables below.[1][2]
Body Weight and Composition
This compound treatment resulted in significant weight loss, which was primarily attributed to a reduction in fat mass, with no significant change in lean muscle mass.[1][2]
| Parameter | Control Group (DMSO) | This compound Group | p-value |
| Baseline Body Weight (g) | ~40 g (average) | ~44 g (average) | Not specified |
| Weight Change after 7 weeks (g) | Gain of ~0.5 g | Loss of ~3.7 g | < 0.001 |
| Adjusted Weight Loss vs. Control (g) | - | 4.2 g more than control | < 0.001 |
| Fat Mass Change | Not specified | Significant loss | < 0.001 |
| Lean Mass Change | No significant change | No significant change | Not significant |
Food Intake and Energy Homeostasis
Interestingly, the weight loss observed in the this compound-treated group occurred despite a significant increase in food consumption, suggesting a potential increase in energy expenditure.[1][2][3]
| Parameter | Control Group (DMSO) | This compound Group | p-value |
| Average Daily Food Intake (g) | ~3.5 g | ~4.5 g | < 0.05 |
Physical and Cognitive Function
The study also assessed whether this compound impacted physical and cognitive performance. No significant differences were observed between the treated and control groups in the tested parameters.[1][2]
| Test | Measured Parameter | Result |
| Treadmill Test | Endurance | No significant difference |
| Rotarod Test | Motor coordination and balance | No significant difference |
| Spontaneous Y-Maze Test | Spatial working memory | No significant difference |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Muo et al. (2018).
Animal Model and Drug Administration
-
Animals: Nineteen 18-month-old male C57BL/6 mice were used.[2]
-
Housing: Mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Randomization: Mice were randomized into two groups: a control group receiving Dimethyl sulfoxide (DMSO) and a treatment group receiving this compound.[2]
-
Drug Preparation and Administration: this compound was dissolved in DMSO. The solution was administered daily for seven weeks via oral gavage.[1][2] The exact dosage was not specified in the abstract.
Body Composition Analysis
-
Method: Body composition (fat mass and lean mass) was measured at baseline and at the end of the seven-week treatment period. The specific technique used (e.g., DEXA or MRI) was not detailed in the available abstracts.
Food Intake Measurement
-
Method: Daily food intake was manually measured by weighing the amount of food provided and the amount remaining after 24 hours.
Physical Function Tests
-
Treadmill Test: Mice were acclimatized to the treadmill for two days prior to the test. On the test day, mice were run at a gradually increasing speed until exhaustion. The total time and distance run were recorded.
-
Rotarod Test: Mice were placed on a rotating rod with accelerating speed. The latency to fall off the rod was recorded over multiple trials.
Cognitive Function Test
-
Spontaneous Y-Maze Test: The maze consists of three identical arms. Each mouse was placed in the center of the maze and allowed to freely explore for a set period. The sequence of arm entries was recorded to calculate the percentage of spontaneous alternations, a measure of spatial working memory.
Mitochondrial Biogenesis
-
Method: Skeletal muscle was harvested at the end of the study to assess mitochondrial biogenesis. The specific markers or assays used were not detailed in the available abstracts.
Experimental Workflow
The following diagram outlines the general workflow of the pre-clinical study on this compound.
Conclusion and Future Directions
The pre-clinical data on this compound demonstrates its potential as a therapeutic agent for obesity and metabolic disorders. The compound's ability to induce fat mass loss while preserving lean mass, even in the presence of increased food intake, is a compelling finding.[1][2][3] The mechanism of action, through the selective inhibition of PDE4D and subsequent elevation of cAMP, is a well-understood pathway in metabolic regulation.
Further research is warranted to fully elucidate the metabolic effects of this compound. Key areas for future investigation include:
-
Dose-response studies to determine the optimal therapeutic window.
-
In-depth analysis of energy expenditure to understand the mechanisms behind weight loss despite increased caloric intake.
-
Studies in different models of obesity, including diet-induced and genetic models.
-
Long-term safety and toxicology studies.
-
Investigation of the effects of this compound on insulin sensitivity and glucose metabolism.
References
- 1. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 2. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compartmentalization of cAMP signaling in adipogenesis, lipogenesis, and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
D159687 and Its Role in Mitigating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis and progression of a wide array of neurodegenerative and psychiatric disorders. The activation of glial cells, particularly microglia and astrocytes, initiates a cascade of inflammatory responses, including the release of pro-inflammatory cytokines and other mediators that contribute to neuronal damage. A promising therapeutic strategy to counteract these detrimental processes is the modulation of intracellular signaling pathways that govern inflammatory responses. One such key pathway is regulated by cyclic adenosine monophosphate (cAMP), a second messenger whose levels are controlled by phosphodiesterases (PDEs).
This technical guide provides an in-depth overview of the compound D159687, a selective inhibitor of phosphodiesterase 4D (PDE4D), and its potential role in mitigating neuroinflammation. While direct and extensive research on this compound's anti-neuroinflammatory effects is emerging, this document synthesizes the existing knowledge on its mechanism of action and draws upon the well-established anti-inflammatory properties of the broader class of PDE4 inhibitors to present a comprehensive resource for researchers in the field.
Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway
This compound exerts its effects by selectively inhibiting the PDE4D enzyme. PDE4 enzymes are responsible for the hydrolysis of cAMP, thereby terminating its signaling. By inhibiting PDE4D, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuronal survival and plasticity, and concurrently suppressing pro-inflammatory signaling pathways. A significant body of evidence on other PDE4 inhibitors, such as rolipram and apremilast, demonstrates that this increase in cAMP and subsequent PKA activation can lead to the downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), often through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4][5][6][7][8][9][10][11][12][13]
Below is a diagram illustrating the core signaling pathway modulated by this compound.
Quantitative Data Summary
While specific quantitative data for this compound's direct effects on neuroinflammatory markers are limited in publicly available literature, data from studies on other PDE4 inhibitors provide a strong rationale for its potential efficacy. The following tables summarize representative data from studies on related PDE4 inhibitors, which can serve as a benchmark for future investigations with this compound.
Table 1: In Vitro Effects of PDE4 Inhibitors on Inflammatory Markers
| Compound | Cell Type | Stimulus | Measured Marker | Effect | Reference |
| Rolipram | Rat Primary Microglia | Aβ25-35 | TNF-α, IL-1β | Significant Reduction | [1] |
| Rolipram | BV-2 Microglia | LPS | NO, TNF-α | Dose-dependent Reduction | [4] |
| Apremilast | Human PBMCs | LPS | TNF-α, IL-12, IL-23 | Inhibition | [14] |
| Apremilast | THP-1 Macrophages | - | TNF-α, IL-6 | Significant Downregulation | [7] |
Table 2: In Vivo Effects of PDE4 Inhibitors on Neuroinflammation
| Compound | Animal Model | Treatment Regimen | Measured Outcome | Result | Reference |
| Rolipram | APP/PS1/tau mice | - | IL-1β, IL-6, TNF-α levels | Significant Reduction | [2] |
| Rolipram | Rat model of PTSD | 1 mg/kg/day for 14 days | IL-6, IL-1β, microglial activation | Significant Reduction | [4] |
| Rolipram | Rat model of neuropathic pain | 3 mg/kg, i.p. | p-NFκB, TNF-α, IL-1β in DRG | Significant Reduction | [5] |
Experimental Protocols
The following section details methodologies for key experiments to assess the anti-neuroinflammatory effects of this compound. These protocols are based on established methods used for other PDE4 inhibitors and can be adapted for this compound.
In Vitro Microglia Activation Assay
This protocol describes how to assess the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line or primary microglia
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Procedure:
-
Seed microglial cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot for CREB Phosphorylation
This protocol outlines the steps to measure the effect of this compound on the phosphorylation of CREB, a key downstream target in the cAMP signaling pathway.
Materials:
-
Microglial cells or hippocampal tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies: anti-pCREB (Ser133), anti-CREB, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells or animal models with this compound as described in the relevant experimental design.
-
Lyse the cells or homogenize the tissue in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies against pCREB, total CREB, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pCREB levels to total CREB and the loading control.
In Vivo Model of Neuroinflammation
This protocol describes a common method for inducing neuroinflammation in rodents to evaluate the in vivo efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage or intraperitoneal (i.p.) injection for a pre-determined period (e.g., 7 consecutive days).
-
On the final day of treatment, induce neuroinflammation by administering a single i.p. injection of LPS (e.g., 1 mg/kg).
-
At a specified time point after LPS injection (e.g., 4 or 24 hours), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) and blood.
-
Process the brain tissue for analysis of inflammatory markers (e.g., cytokine levels by ELISA or qPCR, microglial activation by immunohistochemistry) and signaling pathway components (e.g., pCREB by Western blot).
-
Analyze serum for systemic cytokine levels.
Conclusion and Future Directions
The selective PDE4D inhibitor this compound holds significant promise as a therapeutic agent for neurological disorders characterized by neuroinflammation. Its mechanism of action, centered on the elevation of intracellular cAMP and the subsequent activation of the PKA/CREB signaling pathway, provides a strong rationale for its anti-inflammatory and neuroprotective effects. While direct experimental evidence specifically for this compound in neuroinflammation models is still developing, the extensive data from other PDE4 inhibitors strongly supports its potential in this area.
Future research should focus on a number of key areas:
-
Directly quantifying the in vitro and in vivo effects of this compound on a comprehensive panel of pro- and anti-inflammatory cytokines and chemokines.
-
Elucidating the precise downstream molecular targets of the cAMP/PKA/CREB pathway that mediate the anti-inflammatory effects of this compound, with a particular focus on the NF-κB signaling cascade.
-
Evaluating the efficacy of this compound in various preclinical models of neurodegenerative and psychiatric diseases where neuroinflammation is a key pathological feature.
-
Investigating the potential for isoform-specific effects of PDE4D inhibition on different cell types within the central nervous system to better understand the therapeutic window and potential side effects.
This in-depth technical guide provides a solid foundation for researchers to design and execute studies aimed at further characterizing the therapeutic potential of this compound in the context of neuroinflammation. The provided protocols and data summaries offer a starting point for the rigorous preclinical evaluation of this promising compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphodiesterase-4 by rolipram alleviates anxiety-like behavior in mice with PTSD by modulating neuroinflammation and synaptic plasticity via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Apremilast on LPS-induced immunomodulation and inflammation via activation of Nrf2/HO-1 pathways in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Apremilast-Induced Macrophage Polarization on Intestinal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 4 inhibitors reduce human dendritic cell inflammatory cytokine production and Th1-polarizing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct and indirect suppression of interleukin-6 gene expression in murine macrophages by nuclear orphan receptor REV-ERBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antineuroinflammatory Effects of 7,3’,4’-Trihydroxyisoflavone in Lipopolysaccharide-Stimulated BV2 Microglial Cells through MAPK and NF-κB Signaling Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the TLR4/NF-κB pathway promotes the polarization of LPS-induced BV2 microglia toward the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
D159687: A Novel Modulator of Synaptic Plasticity and Cognitive Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
D159687 is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in the regulation of intracellular cyclic AMP (cAMP) levels. By inhibiting PDE4D, this compound elevates cAMP concentrations, subsequently activating the cAMP-dependent protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway. This pathway is fundamental to the molecular mechanisms underlying synaptic plasticity, learning, and memory. Preclinical studies have demonstrated the potential of this compound to enhance cognitive function and reverse memory deficits in various models, including traumatic brain injury and age-related cognitive decline. This document provides a comprehensive technical overview of the role of this compound in synaptic plasticity, including its mechanism of action, supporting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of PDE4D. Unlike competitive inhibitors that bind to the active site, this compound binds to a regulatory region of the PDE4D enzyme. This allosteric modulation reduces the catalytic activity of PDE4D, leading to an accumulation of its substrate, cAMP. The increased intracellular cAMP levels trigger a downstream signaling cascade that is pivotal for synaptic plasticity.
The primary pathway activated by this compound-mediated PDE4D inhibition is the cAMP/PKA/CREB signaling cascade :
-
Increased cAMP: Inhibition of PDE4D by this compound leads to elevated levels of cAMP within the neuron.
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate downstream targets.
-
CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP Response Element-Binding protein (CREB) at the Serine-133 residue.
-
Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-binding protein (CBP), to bind to cAMP response elements (CREs) in the promoter regions of target genes. This initiates the transcription of genes crucial for long-term potentiation (LTP) and memory formation, including neurotrophic factors and synaptic proteins.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on molecular markers of synaptic plasticity and cognitive function.
Table 1: Effects of this compound on Phosphorylation of Synaptic Plasticity-Related Proteins in the Hippocampus [1]
| Protein | Treatment Group | Time Post-Conditioning | Change in Phosphorylation (relative to vehicle) |
| pCREB (Ser¹³³)/CREB | This compound (3 mg/kg) | 0.5 h | Significant Increase |
| This compound (30 mg/kg) | 0.5 h | Significant Increase | |
| This compound (3 mg/kg) | 1 h | No Significant Change | |
| This compound (30 mg/kg) | 1 h | No Significant Change | |
| pSNAP-25 (Thr¹³⁸)/SNAP-25 | This compound (3 mg/kg) | 0.5 h | No Significant Change |
| This compound (30 mg/kg) | 0.5 h | Significant Increase | |
| This compound (3 mg/kg) | 1 h | No Significant Change | |
| This compound (30 mg/kg) | 1 h | No Significant Change | |
| pNR2A (Tyr¹²⁴⁶)/NR2A | This compound (3 mg/kg) | 0.5 h | No Significant Change |
| This compound (30 mg/kg) | 0.5 h | No Significant Change | |
| This compound (3 mg/kg) | 1 h | No Significant Change | |
| This compound (30 mg/kg) | 1 h | No Significant Change |
Table 2: Effects of this compound on Cognitive Function in Animal Models
| Animal Model | Behavioral Test | Treatment | Outcome | Reference |
| Traumatic Brain Injury (Rat) | Cue and Contextual Fear Conditioning | This compound (0.3 mg/kg, i.p.) | Reversed TBI-induced learning and memory deficits | [2][3] |
| Traumatic Brain Injury (Rat) | Water Maze | This compound (0.3 mg/kg, i.p.) | Reversed TBI-induced deficits in acquisition | [2][3] |
| Traumatic Brain Injury (Rat) | Spatial Working Memory Task | This compound (0.3 mg/kg, i.p.) | Reversed TBI-induced deficits | [2][3] |
| Aged Mice | Spontaneous Y-Maze | This compound (3 mg/kg, oral gavage) | No significant effect on cognitive function | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in synaptic plasticity.
Immunoblotting for Phosphorylated Proteins
Objective: To quantify the levels of phosphorylated CREB, SNAP-25, and NR2A in hippocampal tissue following this compound administration and a learning paradigm.
Methodology:
-
Tissue Preparation:
-
Administer this compound (e.g., 3 or 30 mg/kg, p.o.) or vehicle to rodents 30 minutes before a conditioning task (e.g., fear conditioning).
-
Euthanize animals at specified time points post-conditioning (e.g., 0.5 or 1 hour).
-
Rapidly dissect the hippocampus on ice and homogenize in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA protein assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of CREB, SNAP-25, and NR2A overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels. An internal control like β-actin or GAPDH should also be used to ensure equal loading.
-
Long-Term Potentiation (LTP) Electrophysiology
Objective: To assess the effect of this compound on synaptic plasticity by measuring long-term potentiation in hippocampal slices.
Methodology:
-
Hippocampal Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly remove the brain and dissect the hippocampi in ice-cold aCSF.
-
Prepare transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber perfused with oxygenated aCSF at a constant temperature (e.g., 32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Experimental Procedure:
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound or vehicle to the perfusion bath.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation: 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Express the fEPSP slope as a percentage of the pre-HFS baseline.
-
Compare the magnitude and duration of LTP between the this compound-treated and vehicle-treated groups.
-
Y-Maze Test for Spatial Working Memory
Objective: To evaluate the effect of this compound on spatial working memory in rodents.
Methodology:
-
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) placed in a room with visual cues.
-
-
Procedure:
-
Administer this compound or vehicle to the animal at a specified time before the test (e.g., 60 minutes).
-
Place the animal at the center of the Y-maze and allow it to freely explore the arms for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system.
-
-
Data Analysis:
-
An arm entry is defined as the animal placing all four paws into the arm.
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternations as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
The total number of arm entries can be used as a measure of general locomotor activity.
-
Contextual Fear Conditioning
Objective: To assess the effect of this compound on associative learning and memory.
Methodology:
-
Apparatus:
-
A conditioning chamber with a grid floor connected to a shock generator, placed within a sound-attenuating cubicle. A video camera is used to record the animal's behavior.
-
-
Training (Day 1):
-
Administer this compound or vehicle 30 minutes before training.
-
Place the animal in the conditioning chamber and allow for a habituation period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB), that co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 2 seconds, 0.5 mA).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3 trials) with an inter-trial interval.
-
-
Contextual Fear Memory Test (Day 2):
-
Place the animal back into the same conditioning chamber (the context) for a set duration (e.g., 5 minutes) without presenting the tone or the shock.
-
Measure the amount of time the animal spends freezing, which is defined as the complete absence of movement except for respiration.
-
-
Cued Fear Memory Test (Day 3):
-
Place the animal in a novel context (different shape, color, and odor) to assess fear memory to the cue specifically.
-
After a habituation period, present the auditory CS for a set duration.
-
Measure the freezing behavior during the presentation of the cue.
-
-
Data Analysis:
-
Calculate the percentage of time spent freezing during the contextual and cued memory tests.
-
Compare the freezing levels between the this compound-treated and vehicle-treated groups.
-
Visualizations
This compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. A negative allosteric modulator of PDE4D enhances learning after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Negative Allosteric Modulator of PDE4D Enhances Learning after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of D159687: A Selective PDE4D Allosteric Modulator
Introduction
D159687 is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4D, this compound elevates intracellular cAMP levels, which in turn modulates various downstream signaling pathways, including the cAMP response element-binding protein (CREB) pathway.[3][4] This mode of action has positioned this compound as a compound of interest for several therapeutic areas, with preclinical studies exploring its potential in metabolic disorders, cognitive enhancement, and neuropsychiatric conditions.[1][5][6] This technical guide synthesizes the available preclinical data on this compound, focusing on its pharmacological effects, experimental protocols, and key signaling pathways.
Pharmacodynamics and In Vitro Activity
This compound selectively inhibits the PDE4D isoform. Unlike competitive inhibitors, this compound acts as a negative allosteric modulator, altering the enzyme's structure to reduce its catalytic activity by approximately 80%.[5] The compound has demonstrated a potent effect on cAMP signaling in vitro.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| PDE4D7 IC50 | 27 nM | - | [1][2] |
| CREB Phosphorylation (Optimal Concentration) | 1 µM | HT-22 (mouse hippocampal cell line) | [3][4] |
| CREB Phosphorylation (Peak Time at 1 µM) | 6 hours | HT-22 (mouse hippocampal cell line) | [3] |
Experimental Protocol: CREB Phosphorylation Assay [3][4]
-
Cell Line: HT-22 mouse hippocampal cells.
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 0.01-1 µM) for different durations (e.g., 0-24 hours).
-
Analysis: Following treatment, cell lysates were collected for analysis. The levels of phosphorylated CREB (pCREB) and total CREB were quantified, likely using Western blotting or a similar immunoassay, to determine the effect of this compound on CREB activation.
Mechanism of Action: Signaling Pathway
This compound's mechanism of action centers on the modulation of the cAMP signaling cascade. By inhibiting PDE4D, this compound prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates CREB. Activated CREB then translocates to the nucleus to regulate the transcription of genes involved in various cellular processes, including memory and metabolism.
Preclinical Efficacy
A study in aged mice investigated the effects of this compound on body weight and composition. The findings suggest a potential role for this compound in promoting fat mass loss while preserving lean mass.[5][7]
Table 2: Effects of this compound on Body Composition in Aged Mice [5][7]
| Parameter | This compound-Treated Group | Control (DMSO) Group | p-value |
| Study Duration | 7 weeks | 7 weeks | - |
| Dosing | 3 mg/kg, oral gavage, weekdays | DMSO, oral gavage, weekdays | - |
| Weight Change (adjusted for baseline) | 4.2 g greater loss | - | < 0.001 |
| Primary Contributor to Weight Loss | Fat mass | - | - |
| Lean Mass Change | Unchanged | Unchanged | - |
| Food Intake | Significantly increased | - | - |
| Mortality | 4 out of 10 mice died in the first week (suspected acute lung injury) | 0 deaths | - |
Experimental Protocol: In Vivo Study in Aged Mice [5]
-
Animal Model: 19 male, 18-month-old mice.
-
Randomization: Mice were randomized to receive either this compound or a control vehicle (DMSO).
-
Drug Administration: this compound was administered at a dose of 3 mg/kg of body weight via oral gavage on weekdays for seven weeks. The control group received an equivalent volume of DMSO.
-
Assessments: Body weight, body composition (fat and lean mass), and food intake were monitored over the study period.
-
Behavioral and Functional Tests: Treadmill, inverted grip strength, rotarod, and spontaneous Y-maze tests were performed once.
-
Biochemical Analysis: Skeletal muscle mitochondrial biogenesis was assessed.
This compound has demonstrated pro-cognitive effects in female Cynomolgus macaques, suggesting a potential to enhance synaptic function.[8]
Table 3: Cognitive Effects of this compound in Cynomolgus Macaques [8]
| Parameter | Dosing | Outcome |
| Cognitive Task | Object Retrieval (OR) | Robust pro-cognitive effect |
| Dosing Regimen | 0.05, 0.5, and 5.0 mg/kg, oral, once weekly for 4 weeks | Dose-dependent improvement in OR task performance |
| Adverse Events | Not observed in the tested dose range | - |
Experimental Protocol: Object Retrieval Task in Monkeys [8]
-
Animal Model: Female Cynomolgus macaques (4-6 years old).
-
Drug Administration: this compound was administered orally at doses of 0.05, 0.5, and 5.0 mg/kg. A Latin-square design was used to ensure all animals received each dose level in a randomized order.
-
Vehicle: 0.5% Poloxamer 188 + 0.5% HPMC + 0.4% Tween 80.
-
Behavioral Testing: The Object Retrieval (OR) task was used to assess cognitive function.
Studies in mice have revealed distinct behavioral profiles for this compound compared to inhibitors of other PDE4 subtypes, such as the PDE4B inhibitor A33. These findings highlight the subtype-selective effects of this compound on the central nervous system.[4][6][9]
Table 4: Behavioral Effects of this compound in Mice [4][6][9]
| Behavioral Test | Effect of this compound |
| Ethanol-induced Ataxia | Prolonged recovery |
| Propofol-induced Ataxia | Prolonged recovery |
| Diazepam-induced Ataxia | Accelerated recovery |
| Sedative-Hypnotic Effects of Ethanol | Prolonged |
| Sedative-Hypnotic Effects of Diazepam | Shortened |
| Acute Functional Tolerance to Ethanol | Prevented development |
| Ethanol Consumption (Two-Bottle Choice) | Transiently reduced |
| Novel Object Recognition | Improved memory |
| Forced Swim Test / Tail Suspension Test | No antidepressant-like effect |
| Novelty Suppressed Feeding | No anxiolytic benefit |
Experimental Protocol: Behavioral Phenotyping in Mice [4][6]
-
Animal Model: Male and female C57BL/6J mice.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses such as 3 mg/kg.
-
Behavioral Paradigms:
-
Rotarod Test: To assess motor coordination and ataxia induced by ethanol, propofol, or diazepam.
-
Loss of Righting Reflex (LORR): To measure the sedative-hypnotic effects of higher doses of ethanol or diazepam.
-
Two-Bottle Choice Drinking: To evaluate voluntary ethanol consumption.
-
Novel Object Recognition: To assess learning and memory.
-
Forced Swim and Tail Suspension Tests: To evaluate antidepressant-like activity.
-
Novelty Suppressed Feeding: To assess anxiolytic-like effects.
-
Pharmacokinetics
Pharmacokinetic studies in female Cynomolgus macaques have provided initial insights into the absorption, distribution, and elimination of this compound.[8]
Table 5: Pharmacokinetic Parameters of this compound in Female Cynomolgus Macaques [8]
| Route of Administration | Dose | Terminal Half-Life (t½) | Plasma Protein Binding (Fu) |
| Intravenous | 1 mg/kg | 1.24 hours | 0.07 (moderate-to-highly bound) |
| Oral | 5 mg/kg | 3.1 hours | - |
Experimental Protocol: Pharmacokinetic Study in Monkeys [8]
-
Animal Model: Female Cynomolgus macaques.
-
Intravenous Administration: A single dose of 1 mg/kg this compound was administered via intravenous infusion.
-
Oral Administration: Following a 9-day washout period, a daily oral gavage dose of 5 mg/kg this compound was administered for seven days.
-
Sample Collection: Blood samples were collected at various time points to determine plasma concentrations of this compound.
-
Plasma Protein Binding: Determined in vitro using equilibrium dialysis with monkey plasma.
Safety and Tolerability
Preclinical studies have raised some safety considerations for this compound. In a study with aged mice, a high mortality rate was observed in the this compound-treated group, with necropsies suggesting acute lung injury.[5][7] However, in a study with Cynomolgus macaques, this compound was well-tolerated at the tested doses, with a wider therapeutic window with respect to emesis compared to pan-PDE4 inhibitors.[1][8]
This compound is a selective PDE4D inhibitor with a distinct preclinical profile. It has demonstrated potential for inducing fat mass loss, enhancing cognitive function, and modulating responses to centrally acting drugs.[5][6][8] Its allosteric mechanism of action may offer a wider therapeutic window compared to non-selective PDE4 inhibitors.[1] However, the mortality observed in aged mice warrants further investigation into the safety profile of the compound.[5] The collective preclinical data support the continued exploration of this compound and other selective PDE4D modulators for a range of therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Selective PDE4D Negative Allosteric Modulators in the Object Retrieval Task in Female Cynomolgus Monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
D159687 Target Validation in CNS Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D159687 is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels within the central nervous system (CNS). Inhibition of PDE4D has emerged as a promising therapeutic strategy for a range of CNS disorders due to its potential to enhance cognitive function, reduce neuroinflammation, and promote neuroprotection. This technical guide provides a comprehensive overview of the preclinical validation of this compound as a potential therapeutic agent, with a focus on its application in cognitive impairment and traumatic brain injury (TBI). While the broader potential for PDE4D inhibition in other neurodegenerative and psychiatric disorders is discussed, this document will primarily focus on the existing preclinical data for this compound. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Target: PDE4D
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze cAMP, a crucial second messenger involved in numerous cellular processes, including synaptic plasticity, memory formation, and inflammation. The PDE4 family consists of four subtypes (PDE4A, B, C, and D), with PDE4D being highly expressed in brain regions critical for cognition, such as the hippocampus.
This compound is a novel PDE4D inhibitor that functions as a negative allosteric modulator. This mechanism of action is distinct from traditional orthosteric inhibitors and is believed to contribute to its improved side-effect profile, particularly a reduction in the emetic effects commonly associated with non-selective PDE4 inhibitors. By selectively inhibiting PDE4D, this compound increases intracellular cAMP levels, thereby activating downstream signaling cascades, most notably the cAMP-response element binding protein (CREB) pathway, which is essential for long-term memory formation and neuronal survival.
Preclinical Validation of this compound in CNS Disorder Models
Preclinical research has primarily focused on the pro-cognitive effects of this compound in models of cognitive impairment and its neuroprotective potential in traumatic brain injury.
Cognitive Impairment
Studies in rodent models have demonstrated the efficacy of this compound in reversing cognitive deficits induced by the cholinergic antagonist scopolamine.
Table 1: Efficacy of this compound in a Scopolamine-Induced Cognitive Impairment Model in Mice [1]
| Treatment Group | Dose (mg/kg, p.o.) | Spontaneous Alternation (%) |
| Vehicle + Vehicle | - | ~55% |
| Vehicle + Scopolamine | - | ~40%* |
| This compound + Scopolamine | 0.3 | ~45% |
| This compound + Scopolamine | 3 | ~50% |
| This compound + Scopolamine | 30 | ~48% |
*p < 0.05 vs. Vehicle + Vehicle; **p < 0.05 vs. Vehicle + Scopolamine
Traumatic Brain Injury (TBI)
In a rat model of TBI, this compound has been shown to reverse chronic learning and memory deficits.
Table 2: Effect of this compound on Cognitive Function Following Traumatic Brain Injury in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Outcome |
| Sham + Vehicle | - | Normal cognitive function |
| TBI + Vehicle | - | Significant learning and memory deficits |
| TBI + this compound | 0.3 | Reversal of TBI-induced cognitive deficits |
Other CNS Disorders
While the role of PDE4D in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease , Parkinson's disease , and Huntington's disease , as well as psychiatric disorders like schizophrenia , is an active area of research, there is currently a lack of publicly available preclinical data specifically evaluating the efficacy of this compound in animal models of these conditions. The potential for this compound in these indications is extrapolated from the known functions of PDE4D in neuroinflammation, synaptic plasticity, and neuronal survival, pathways that are dysregulated in these disorders.
Experimental Protocols
Scopolamine-Induced Cognitive Impairment Model (Y-Maze Test)[1][2][3][4][5]
-
Animals: Male C57BL/6J mice.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
This compound (0.3, 3, or 30 mg/kg) or vehicle is administered orally 60 minutes before the test.[1]
-
Scopolamine (1 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the test.[1][2]
-
Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
An arm entry is recorded when all four paws of the mouse are within the arm.
-
Spontaneous alternation is defined as consecutive entries into three different arms. The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Traumatic Brain Injury Model (Lateral Fluid Percussion Injury)[6][7][8][9][10]
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized, and a craniotomy is performed over the parietal cortex.
-
A fluid percussion device is used to deliver a brief fluid pulse to the intact dura, inducing a controlled brain injury. The severity of the injury can be modulated by adjusting the pressure of the fluid pulse.[3][4][5][6][7]
-
Post-injury, animals are monitored for recovery and then subjected to behavioral testing to assess cognitive function (e.g., Morris water maze, fear conditioning).
-
This compound (0.3 mg/kg) or vehicle is administered intraperitoneally prior to behavioral testing.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
This compound, as a PDE4D inhibitor, increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB. Activated CREB promotes the expression of genes involved in synaptic plasticity and neuronal survival.
Caption: this compound inhibits PDE4D, leading to increased cAMP, PKA activation, and CREB-mediated gene expression.
Experimental Workflow for Preclinical Validation of this compound
The preclinical validation of this compound typically follows a workflow that begins with the induction of a CNS disorder model, followed by drug administration and subsequent behavioral and molecular analysis.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in preclinical CNS models.
Discussion and Future Directions
The preclinical data available for this compound strongly support its potential as a pro-cognitive agent and a neuroprotective therapeutic for TBI. Its selective mechanism of action as a PDE4D negative allosteric modulator offers a promising safety profile compared to earlier generations of PDE4 inhibitors.
However, a significant gap in the current knowledge is the lack of direct evidence for the efficacy of this compound in other major CNS disorders. Future preclinical research should focus on evaluating this compound in validated animal models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia. These studies should include comprehensive dose-response analyses and long-term safety assessments.
Furthermore, there is no publicly available information regarding clinical trials of this compound for any CNS indication. The transition from these promising preclinical findings to clinical development will be a critical step in validating PDE4D as a therapeutic target and establishing the clinical utility of this compound.
Conclusion
This compound represents a promising therapeutic candidate for CNS disorders characterized by cognitive deficits and neuronal damage. Its selective inhibition of PDE4D and subsequent activation of the cAMP/CREB signaling pathway provide a strong mechanistic rationale for its observed efficacy in preclinical models of cognitive impairment and traumatic brain injury. While further research is required to validate its potential in a broader range of CNS pathologies and to progress into clinical trials, the existing data position this compound as a significant advancement in the pursuit of novel treatments for neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Nootropic and Neuroprotective Effects of Dichrocephala integrifolia on Scopolamine Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluid-percussion–induced traumatic brain injury model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluid-percussion-induced traumatic brain injury model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Frontiers | Recovery of Theta Frequency Oscillations in Rats Following Lateral Fluid Percussion Corresponds With a Mild Cognitive Phenotype [frontiersin.org]
An In-depth Technical Guide to D159687 Allosteric Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D159687, a selective negative allosteric modulator of phosphodiesterase 4D (PDE4D). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols from pivotal studies, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Allosteric Modulation of PDE4D
Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes. The PDE4 family is encoded by four genes (PDE4A, B, C, and D) and is a key regulator of intracellular cAMP levels. Dysregulation of cAMP signaling is implicated in numerous pathological conditions, making PDE4 a compelling therapeutic target.
This compound represents a novel class of PDE4 inhibitors that function through allosteric modulation rather than direct competitive inhibition at the active site. This compound selectively targets the PDE4D isoform.[1][2] This allosteric mechanism involves binding to a site distinct from the catalytic pocket, inducing a conformational change in the enzyme that partially inhibits its activity by approximately 80-90%.[2][3] This mode of action offers a significant advantage over traditional pan-PDE4 inhibitors by reducing the dose-limiting side effect of emesis, while preserving therapeutic efficacy in various preclinical models.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Cell-Based Assay | IC50 Value |
| Human PDE4D | 1.9 nM[4], 27 nM[5], 28 nM[1] | Forskolin-induced cAMP hydrolysis (HEK293 cells) | 253 nM[1] |
| Human PDE4B | 562 nM[1] | Leukotriene E4 production (human whole blood) | 44 nM[1] |
| Other PDE Isoforms (1-3, 5-11) | >1.4 µM[1] | CREB Phosphorylation (optimal concentration) | 1 µM[6] |
Table 2: Pharmacokinetic and In Vivo Efficacy Data for this compound
| Species | Dosing | Observation | Outcome |
| Mice | 3 mg/kg (oral gavage, daily for 7 weeks) | Weight and Fat Mass | 4.2g greater weight loss (primarily fat mass) compared to control.[2][7] |
| Mice | 3 mg/kg | Novel Object Recognition | Impaired novel object recognition.[1] |
| Mice | 3 or 10 mg/kg | Anesthesia Duration (emesis proxy) | No increase in anesthesia duration.[1] |
| Cynomolgus Monkeys | 0.05, 0.5, and 5.0 mg/kg (oral, daily for 1 week) | Cognitive Function (Object Retrieval Task) | Potential enhancement of synaptic function with increased task difficulty.[6][8] |
| Cynomolgus Monkeys | 1 mg/kg (IV) vs. 5 mg/kg (oral) | Pharmacokinetics | Plasma clearance of this compound is ~10-fold higher than D159797 (a related compound).[8] |
Signaling Pathway
The primary mechanism of action of this compound is the modulation of the cAMP signaling pathway. By inhibiting PDE4D, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This elevated cAMP then activates downstream effectors, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the expression of genes involved in synaptic plasticity, memory formation, and metabolic regulation.
Caption: Allosteric inhibition of PDE4D by this compound leads to increased cAMP levels and downstream gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vivo Study: Weight and Fat Mass Loss in Aged Mice[2][7]
-
Objective: To evaluate the effect of this compound on body weight, body composition, and food intake in aged mice.
-
Animals: Nineteen 18-month-old C57BL/6J male mice.
-
Randomization: Mice were randomized into two groups: control (DMSO vehicle) and this compound.
-
Dosing and Administration:
-
This compound was administered at a dose of 3 mg/kg of body weight.
-
The vehicle (DMSO) and this compound were administered via oral gavage on weekdays for seven weeks.
-
-
Measurements:
-
Food Intake: Measured by weighing the provided chow and the remaining amount at predetermined intervals.
-
Body Weight: Measured weekly.
-
Body Composition (Fat and Lean Mass): Assessed at baseline and after 4 and 7 weeks using EchoMRI.
-
-
Workflow Diagram:
Caption: Experimental workflow for assessing the metabolic effects of this compound in aged mice.
In Vitro Assay: PDE4D Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4D.
-
Principle: A common method is a radio-labeled nucleotide assay. The assay measures the conversion of [3H]-cAMP to [3H]-AMP by the PDE enzyme. The amount of inhibition by the test compound is quantified by measuring the reduction in [3H]-AMP formation.
-
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the PDE4D enzyme, and [3H]-cAMP.
-
Compound Addition: Serial dilutions of this compound (or vehicle control) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for enzymatic activity.
-
Reaction Termination: The enzymatic reaction is stopped, often by boiling or adding a stop solution.
-
Separation: The product ([3H]-AMP) is separated from the substrate ([3H]-cAMP), typically using chromatography (e.g., anion exchange resin).
-
Quantification: The amount of [3H]-AMP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
-
Assay Workflow Diagram:
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound on PDE4D.
Conclusion
This compound is a promising selective negative allosteric modulator of PDE4D with demonstrated efficacy in preclinical models of cognitive function and metabolic regulation. Its unique mechanism of action offers a potential therapeutic advantage by mitigating the emetic side effects associated with traditional PDE4 inhibitors. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other PDE4D allosteric modulators for a range of therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of phosphodiesterase 4D (PDE4D) allosteric modulators for enhancing cognition with improved safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PDE4D inhibitor | Probechem Biochemicals [probechem.com]
- 5. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Selective PDE4D Negative Allosteric Modulators in the Object Retrieval Task in Female Cynomolgus Monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
D159687: A Negative Allosteric Modulator of PDE4D and its Impact on Memory Consolidation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
D159687 is a selective negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound elevates intracellular cAMP levels, particularly within the hippocampus, a brain region critical for learning and memory. This increase in cAMP activates downstream signaling pathways, including the protein kinase A (PKA) and cAMP-responsive element-binding protein (CREB) pathways, which are essential for synaptic plasticity and the consolidation of long-term memories. Preclinical studies in rodent models have demonstrated the potential of this compound to enhance memory formation and consolidation, particularly in contexts of cognitive impairment. However, its efficacy exhibits a dose-dependent, sometimes biphasic, relationship, and potential for side effects at higher doses warrants careful consideration in therapeutic development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols from key studies, and visual representations of its associated signaling pathways and experimental workflows.
Introduction
Phosphodiesterase 4 (PDE4), a family of enzymes that specifically hydrolyzes cAMP, has emerged as a significant target for therapeutic intervention in a range of central nervous system disorders.[1] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), with the PDE4D isoform being highly expressed in the CA1 region of the hippocampus and fundamentally involved in cognitive processes, learning, and memory consolidation.[2] Traditional PDE4 inhibitors have been hampered by dose-limiting side effects, most notably emesis.[3] this compound represents a novel approach as a negative allosteric modulator (NAM) of PDE4D. Unlike competitive inhibitors, NAMs bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[3] This mechanism is believed to offer a wider therapeutic window, potentially enhancing cognitive function with a reduced risk of adverse effects.[2]
Mechanism of Action
This compound selectively inhibits the PDE4D isoform, leading to an accumulation of intracellular cAMP.[4][5] This elevation of cAMP is a critical initiating event in a signaling cascade that underpins memory consolidation. The increased cAMP levels lead to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB).[1][6] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and the formation of long-term memories.[1] Studies have shown that this compound can induce a transient increase in CREB phosphorylation in hippocampal cell lines.[6] Furthermore, at effective doses, this compound has been observed to increase cAMP levels in the hippocampus, particularly in response to a learning event.[7][8]
Signaling Pathway of this compound in Memory Consolidation
Quantitative Data
The following tables summarize the key quantitative data reported for this compound across various studies.
Table 1: In Vitro Potency and Selectivity
| Target | Species | Assay | IC50 | Reference |
| PDE4D | Human | - | 28 nM | [4] |
| PDE4D | - | - | 1.9 nM | [5] |
| PDE4B | Human | - | 562 nM | [4] |
| Other PDE Isoforms | - | - | >1.4 µM | [4] |
| Forskolin-induced cAMP hydrolysis | HEK293 cells | - | 253 nM | [4] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Species | Dosing | Effect | Reference |
| Novel Object Recognition | Mice | 0.3 mg/kg (oral) | Maximally effective dose for improving recognition | [7] |
| Traumatic Brain Injury (TBI) | - | 0.3 mg/kg | Reversed learning and memory deficits | [7] |
| Contextual Fear Conditioning | - | 3 mg/kg | Enhanced memory formation and consolidation | [8] |
| Scopolamine-induced Amnesia (Y-maze) | - | 3 mg/kg | Biphasic (bell-shaped) dose-response effect | [8] |
| Aged Mice | Mice | 3 mg/kg/day (oral gavage) | No change in cognitive parameters (Y-maze) | [3] |
Table 3: Effects on Biomarkers
| Biomarker | Tissue/Cell Line | Dosing | Outcome | Reference |
| cAMP Levels | Mouse Hippocampus | 0.3 or 3 mg/kg (i.p.) | Significantly increased cAMP levels | [7] |
| cAMP Levels | Mouse Parietal Cortex | 3 mg/kg (i.p.) | Significantly increased cAMP levels | [7] |
| CREB Phosphorylation | HT-22 (mouse hippocampal cell line) | 1 µM | Transient increase, peaking at 6 hours | [6] |
| Synaptic Plasticity (LTP) | Mouse Hippocampal Slices (post-TBI) | - | Rescued the late-phase of LTP | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Contextual Fear Conditioning
-
Objective: To assess the effect of this compound on the formation and consolidation of fear-associated memory.
-
Animals: Mice are used in this paradigm.
-
Procedure:
-
Habituation: Mice are initially placed in the conditioning chamber for a set period to acclimate.
-
Conditioning: On the training day, mice receive one or more pairings of a neutral conditioned stimulus (the context of the chamber) with an aversive unconditioned stimulus (a mild footshock). This compound or vehicle is administered at a specified time before or after training.
-
Retention Test: 24 hours later, mice are returned to the conditioning chamber, and freezing behavior (a measure of fear) is recorded. Increased freezing time in the this compound-treated group compared to the vehicle group indicates enhanced memory consolidation.[8]
-
Spontaneous Y-Maze Test
-
Objective: To evaluate spatial working memory.
-
Animals: Mice are typically used.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Mice are placed in one arm of the maze and allowed to freely explore for a defined period (e.g., 5 minutes).[3]
-
The sequence of arm entries is recorded.
-
A spontaneous alternation is defined as entering a different arm in each of three consecutive arm entries.
-
The percentage of spontaneous alternations is calculated. An increase in this percentage suggests improved working memory. In some studies, amnesia is induced with agents like scopolamine before the administration of this compound.[1]
-
Novel Object Recognition
-
Objective: To assess recognition memory.
-
Animals: Rats or mice are used.
-
Procedure:
-
Habituation: Animals are familiarized with an empty open-field arena.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set amount of time. This compound or vehicle is administered before this phase.
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded. A preference for exploring the novel object indicates successful recognition memory.
-
Ex Vivo Electrophysiology (Long-Term Potentiation - LTP)
-
Objective: To measure synaptic plasticity in hippocampal slices.
-
Procedure:
-
Slice Preparation: Hippocampal slices are prepared from mice previously treated with this compound or vehicle.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collaterals.
-
LTP Induction: A high-frequency stimulation protocol is delivered to induce LTP.
-
Analysis: The magnitude and stability of the potentiated synaptic response are compared between slices from this compound-treated and vehicle-treated animals. A rescue of impaired LTP is indicative of improved synaptic function.[7]
-
Experimental Workflow for a Typical Preclinical Study on this compound and Memory
Discussion and Future Directions
This compound holds promise as a cognitive enhancer due to its selective mechanism of action on PDE4D. The allosteric modulation approach may offer a superior safety profile compared to traditional pan-PDE4 inhibitors, particularly concerning emetogenic effects.[2] The existing preclinical data strongly support a role for this compound in enhancing memory consolidation, especially in models of cognitive impairment.[7][8]
However, several aspects require further investigation. The biphasic dose-response curve observed in some studies suggests that the therapeutic window for this compound may be narrow, and optimal dosing will be critical for clinical success.[8] The lack of cognitive improvement in aged mice in one study highlights the need for further research to understand the compound's efficacy in different age groups and under various pathological conditions.[3]
Future research should focus on:
-
Elucidating the precise molecular interactions of this compound with the PDE4D enzyme.
-
Conducting comprehensive dose-response studies across a wider range of cognitive paradigms and animal models.
-
Investigating the long-term effects and safety profile of chronic this compound administration.
-
Exploring the potential of this compound in treating neurodegenerative and neurodevelopmental disorders associated with cognitive deficits.
Conclusion
This compound is a promising PDE4D negative allosteric modulator with demonstrated pro-cognitive effects in several preclinical models. Its mechanism of action, centered on the potentiation of the cAMP-PKA-CREB signaling pathway in the hippocampus, provides a strong rationale for its development as a therapeutic agent for memory-related disorders. While further research is needed to optimize dosing and fully characterize its efficacy and safety, this compound represents a significant advancement in the pursuit of targeted therapies for cognitive enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]
- 3. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | PDE4D inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Negative Allosteric Modulator of PDE4D Enhances Learning after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of phosphodiesterase 4D induces biphasic memory-enhancing effects associated with learning-activated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D159687 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D159687 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways, including Protein Kinase A (PKA) and cAMP response element-binding protein (CREB).[2][3] This mechanism of action has generated interest in its potential therapeutic applications, particularly in areas of cognitive function and metabolic disorders.[1][4] These application notes provide a summary of in vivo dosages, detailed experimental protocols, and a visualization of the relevant signaling pathway to guide researchers in their study design.
Data Presentation: In Vivo Dosage Summary
The following tables summarize the reported in vivo dosages of this compound in various animal models and experimental contexts.
Table 1: this compound Dosage in Mice
| Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Aged C57B6J Mice (18 months old) | 3 mg/kg | Oral Gavage (daily on weekdays) | 7 weeks | Induced weight loss, predominantly fat mass, despite increased food intake. No significant changes in physical or cognitive function. High mortality rate observed. | [1][5] |
| C57BL/6J Mice | 3 mg/kg | Intraperitoneal (i.p.) Injection (single dose) | Acute | Prolonged recovery from ethanol- and propofol-induced ataxia. Accelerated recovery from diazepam-induced ataxia. Prevented the development of acute functional tolerance to ethanol. | [6][7] |
| Mice | 0.3, 3, or 30 mg/kg | Oral Administration | Acute | Ameliorated scopolamine-induced spatial working memory deficits in a Y-maze test. | [3] |
Table 2: this compound Dosage in Non-Human Primates
| Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Female Cynomolgus Macaques (4-6 years old) | 0.05, 0.5, 5.0 mg/kg | Oral Gavage | Single dose | Showed potential for recruitment or enhancement of synaptic function with increased task difficulty. | [2][8] |
| Female Cynomolgus Macaques | 1 mg/kg (i.v.), 5 mg/kg (oral) | Intravenous infusion and Oral Gavage | Pharmacokinetic study | Characterized pharmacokinetic properties. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol is based on the methodology described in the study by Muo et al. (2018).[1]
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal gavage needles
Procedure:
-
Vehicle Preparation: Use pure DMSO as the vehicle for the control group.
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired concentration and the final volume needed for the study cohort.
-
Weigh the calculated amount of this compound and dissolve it in the appropriate volume of DMSO to achieve the target concentration of 3 mg/kg body weight, considering the dosing volume.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle to the mice via oral gavage.
-
The volume of administration should be carefully calculated based on the individual mouse's body weight.
-
In the cited study, administration was performed on every weekday for seven weeks.[1]
-
Protocol 2: Preparation of this compound for Intraperitoneal Injection in Mice
This protocol is adapted from the study by Blednov et al. (2023).[6]
Materials:
-
This compound compound
-
0.9% Saline
-
Tween-80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Solution Preparation:
-
This compound was freshly prepared for each experiment.[6]
-
Dissolve this compound in 0.9% saline.[6]
-
Add 3-4 drops of Tween-80 to aid in solubilization.[6]
-
The final concentration should be calculated to deliver a dose of 3 mg/kg body weight in a suitable injection volume.[6]
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
-
Administration:
Protocol 3: General Protocol for this compound Solubilization for In Vivo Studies
The following are general-purpose vehicle formulations for this compound that can be adapted for different experimental needs.[2]
Vehicle Formulation 1:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Vehicle Formulation 2:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Vehicle Formulation 3:
-
10% DMSO
-
90% Corn Oil
Preparation Instructions:
-
First, dissolve this compound in DMSO to create a stock solution.
-
Sequentially add the other co-solvents as listed in the chosen formulation.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Selective PDE4D Negative Allosteric Modulators in the Object Retrieval Task in Female Cynomolgus Monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of D159687
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of D159687, a selective PDE4D inhibitor, for oral gavage administration in preclinical research. The following sections outline the necessary materials, equipment, and step-by-step procedures for formulating this compound in various vehicles to achieve a clear and stable solution suitable for in vivo studies.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₂₁H₁₉ClN₂O₂
-
Molecular Weight: 366.84 g/mol
-
Appearance: White to off-white solid[1]
-
Solubility:
Quantitative Data Summary
The following table summarizes the solubility of this compound in different vehicle formulations and provides examples of dosages used in in vivo studies.
| Vehicle Composition | Achieved Solubility | In Vivo Species | Oral Dosage Range | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | N/A | N/A | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | N/A | N/A | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | N/A | N/A | [1] |
| DMSO (as control vehicle) | N/A | Mice | 3 mg/kg | [3] |
| Not specified | N/A | Macaques | 0.05 - 5 mg/kg daily | [1] |
Experimental Protocols
Below are three detailed protocols for the preparation of this compound for oral gavage. These protocols have been shown to yield a clear solution with a solubility of at least 2.5 mg/mL.[1]
Protocol 1: PEG300 and Tween-80 Based Formulation
This protocol is a common formulation for improving the solubility of hydrophobic compounds for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Prepare a DMSO stock solution of this compound. For example, to prepare a 25 mg/mL stock solution, weigh the appropriate amount of this compound and dissolve it in the required volume of DMSO.
-
Dispense the required volume of the DMSO stock solution into a sterile tube. For a final concentration of 2.5 mg/mL in 1 mL of vehicle, you would use 100 µL of a 25 mg/mL stock.
-
Add 400 µL of PEG300 to the tube.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80.
-
Mix again by vortexing.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Visually inspect the solution for any undissolved particles before administration.
Protocol 2: SBE-β-CD Based Formulation
This protocol utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD), a solubilizing agent that can encapsulate hydrophobic molecules.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (e.g., Captisol®)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 20% SBE-β-CD solution in Saline. Dissolve the appropriate amount of SBE-β-CD powder in saline.
-
Prepare a DMSO stock solution of this compound.
-
Dispense the required volume of the DMSO stock solution into a sterile tube. For a final concentration of 2.5 mg/mL in 1 mL of vehicle, you would use 100 µL of a 25 mg/mL stock.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution.
-
Vortex the solution thoroughly until this compound is completely dissolved and the solution is clear.
Protocol 3: Corn Oil Based Formulation
This protocol is suitable for lipophilic compounds and provides a simple formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a DMSO stock solution of this compound.
-
Dispense the required volume of the DMSO stock solution into a sterile tube. For a final concentration of 2.5 mg/mL in 1 mL of vehicle, you would use 100 µL of a 25 mg/mL stock.
-
Add 900 µL of corn oil.
-
Vortex the mixture vigorously to ensure a uniform suspension or solution. The resulting formulation should be a clear solution.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for oral gavage using a multi-component vehicle system, as described in Protocol 1.
Caption: Workflow for preparing this compound formulation.
Important Considerations
-
Vehicle Selection: The choice of vehicle can impact the pharmacokinetics and bioavailability of the compound. It is recommended to test different formulations to determine the most suitable one for your specific study design.
-
Toxicity: The components of the vehicle, particularly DMSO, can have their own biological effects. It is crucial to include a vehicle-only control group in your experiments to account for these effects.[3]
-
Stability: Once prepared, the formulation should be stored appropriately to prevent degradation or precipitation of the compound. Stock solutions of this compound in DMSO can be stored at -20°C for one year or -80°C for two years.[1] It is recommended to prepare the final formulation fresh before each administration.
-
Homogeneity: Ensure the final formulation is a clear, homogenous solution before administration. If the compound precipitates out of solution, the dosage administered will be inaccurate.
-
Animal Welfare: Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals. The volume administered should be appropriate for the size of the animal.
References
D159687: Application Notes for Solubility and Vehicle Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of D159687, a selective inhibitor of phosphodiesterase 4D (PDE4D), and protocols for its preparation in various vehicles for both in vitro and in vivo studies.
Solubility Data
This compound exhibits varying solubility depending on the solvent. It is crucial to select the appropriate solvent for your specific experimental needs, whether for creating high-concentration stock solutions or for formulating vehicles for administration. The quantitative solubility data for this compound in common laboratory solvents is summarized below.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 150[1] | 408.90[1] | Requires sonication to achieve maximum solubility. The hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended.[1] |
| Dimethyl Sulfoxide (DMSO) | 10[2] | 27.26 | - |
| Dimethylformamide (DMF) | 20[2] | 54.52 | - |
Note: The significant difference in reported DMSO solubility (150 mg/mL vs. 10 mg/mL) may be attributed to factors such as solvent purity, water content, and the use of physical methods like sonication to enhance dissolution.
Mechanism of Action: PDE4D Signaling Pathway
This compound is a selective, allosteric inhibitor of phosphodiesterase 4D (PDE4D).[2] PDE4D is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4D, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) then translocates to the nucleus and modulates the transcription of genes involved in processes such as learning, memory, and neuroprotection.
Caption: this compound inhibits PDE4D, increasing cAMP and activating the PKA/CREB pathway.
Experimental Protocols: Vehicle Preparation
The following protocols detail the preparation of this compound in various vehicles suitable for in vivo and in vitro experiments to achieve a concentration of at least 2.5 mg/mL.
Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle
This formulation is commonly used for oral gavage in animal studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution: a. Add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. b. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until uniform. d. Add 450 µL of Saline to bring the final volume to 1 mL. e. Vortex the final solution to ensure homogeneity.
The final concentration of this compound will be 2.5 mg/mL in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Protocol 2: DMSO/SBE-β-CD/Saline Vehicle
This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility and is suitable for various administration routes.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
SBE-β-CD
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution: a. Add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in Saline solution. b. Mix thoroughly until the solution is clear.
The final concentration of this compound will be 2.5 mg/mL in a vehicle containing 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
Protocol 3: DMSO/Corn Oil Vehicle
This lipid-based formulation is often used for oral or subcutaneous administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution: a. Add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of Corn Oil. b. Mix thoroughly until the solution is clear. Sonication or gentle heating may be required to aid dissolution.
The final concentration of this compound will be 2.5 mg/mL in a vehicle containing 10% DMSO and 90% Corn Oil.[1]
Experimental Workflow: Vehicle Preparation
The general workflow for preparing this compound for administration involves creating a concentrated stock solution followed by dilution into the final vehicle.
Caption: Workflow for preparing this compound formulations from a DMSO stock solution.
In Vivo Administration Example
In a study with aged mice, this compound was administered at a dose of 3 mg/kg of body weight.[3] The compound was prepared in DMSO and administered on weekdays via oral gavage.[3] For control animals, DMSO alone was used as the vehicle.[3]
Storage and Stability
-
Solid this compound: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
This compound in Solvent: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 2 years or at -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles.[1]
References
Application Notes and Protocols for D159687 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of D159687, a selective phosphodiesterase 4D (PDE4D) inhibitor, in various rodent models. The included protocols are based on peer-reviewed studies and are intended to serve as a detailed guide for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound is a selective, allosteric inhibitor of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4] By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and long-term memory formation.[4][5] The PDE4 enzyme family consists of four subtypes (PDE4A, B, C, and D), and the selective inhibition of the PDE4D isoform is of particular interest for its role in cognitive processes and potential therapeutic applications with a wider therapeutic window compared to non-selective PDE4 inhibitors.[1][3][4]
Signaling Pathway
The primary signaling cascade modulated by this compound involves the cAMP-PKA-CREB pathway. Inhibition of PDE4D by this compound prevents the breakdown of cAMP, leading to its accumulation. This activates PKA, which then phosphorylates CREB, initiating downstream gene transcription related to neuronal function and metabolic regulation.
Data Summary
The following tables summarize quantitative data from key studies involving the administration of this compound in rodent models.
Table 1: Effects on Body Composition and Metabolism in Aged Mice
| Parameter | Control Group (DMSO) | This compound Group | Outcome | Citation |
| Animal Model | 18-month-old C57B6J male mice | 18-month-old C57B6J male mice | - | [1][6] |
| Dosage | Vehicle | 3 mg/kg body weight | - | [1] |
| Administration | Oral gavage, daily on weekdays | Oral gavage, daily on weekdays | - | [1] |
| Duration | 7 weeks | 7 weeks | - | [1][6] |
| Weight Change | - | 4.2 g more weight loss than control | Significant weight loss | [1][6] |
| Fat Mass | - | Significantly reduced compared to control | Predominant loss of fat mass | [1][6] |
| Lean Mass | Unchanged | Unchanged | Preservation of muscle mass | [1][6] |
| Food Intake | - | Significantly increased compared to control | Increased food consumption | [1][6] |
| Adverse Events | - | 4 out of 10 mice died in the first week (suspected acute lung injury from gavage) | High mortality rate noted | [1][6] |
Table 2: Behavioral Effects in C57BL/6J Mice
| Parameter | Control Group (Saline) | This compound Group | Outcome | Citation |
| Animal Model | Male and female C57BL/6J mice | Male and female C57BL/6J mice | - | [7] |
| Dosage | Vehicle (0.9% saline with Tween-80) | 3 mg/kg | - | [7] |
| Administration | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection | - | [7] |
| Pre-treatment Time | 30 minutes before experiment | 30 minutes before experiment | - | [7] |
| Ethanol-induced Ataxia | - | Prolonged recovery | This compound enhances ethanol's ataxic effects | [7][8] |
| Diazepam-induced Ataxia | - | Accelerated recovery | This compound counteracts diazepam's ataxic effects | [7][8] |
| Propofol-induced Ataxia | - | Prolonged recovery | This compound enhances propofol's ataxic effects | [7][8] |
| Ethanol Consumption | - | Transiently reduced in a two-bottle choice paradigm | Modest reduction in voluntary ethanol intake | [7][8] |
Table 3: Cognitive Effects in Mice
| Parameter | Vehicle Group | This compound Group | Outcome | Citation |
| Animal Model | Mice (strain not specified in abstract) | Mice (strain not specified in abstract) | - | [5] |
| Dosage | Vehicle | 0.3, 3, or 30 mg/kg | - | [5] |
| Administration | Oral | Oral | - | [5] |
| Scopolamine-induced Memory Deficit (Y-maze) | - | Ameliorated deficits | Improved spatial working memory | [5] |
| Ketamine/Xylazine-induced Anesthesia | - | No significant effect | - | [5] |
Experimental Protocols
Protocol 1: Investigation of Metabolic Effects in Aged Mice
This protocol is adapted from a study investigating the effects of this compound on body weight and composition.[1][6]
1. Animal Model:
-
Species: Mouse
-
Strain: C57B6J
-
Sex: Male
-
Age: 18 months
2. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for vehicle control
-
Oral gavage needles
-
Standard laboratory chow and water
3. This compound Preparation:
-
Dissolve this compound in DMSO to a final concentration for a 3 mg/kg body weight dosage. The precise volume for administration should be calculated based on the average weight of the mice.
4. Experimental Procedure:
-
House mice under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Randomize mice into two groups: Control (DMSO) and this compound.
-
Administer this compound (3 mg/kg) or vehicle (DMSO) via oral gavage once daily on weekdays for a total of seven weeks.
-
Monitor body weight and food intake regularly throughout the study.
-
Assess body composition (fat and lean mass) at baseline and at the end of the study using appropriate methods (e.g., DEXA scan).
-
Caution: The original study reported a high mortality rate potentially due to the oral gavage technique.[1][6] Careful training and execution of this procedure are critical.
Protocol 2: Assessment of Behavioral Responses to Ethanol and GABAergic Drugs
This protocol is based on a study examining the effects of this compound on drug-induced ataxia.[7]
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J
-
Sex: Male and Female
2. Materials:
-
This compound
-
0.9% Saline
-
Tween-80
-
Ethanol, Diazepam, or Propofol
-
Rotarod apparatus
3. This compound Preparation:
-
Freshly prepare a solution of this compound in 0.9% saline with 3-4 drops of Tween-80 to aid in solubilization. The final concentration should be suitable for a 3 mg/kg dosage.
4. Experimental Procedure:
-
Acclimate mice to the experimental room and handling procedures.
-
Administer this compound (3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the administration of the ataxic agent.
-
Administer ethanol (2 g/kg, i.p.), diazepam (7 mg/kg, i.p.), or propofol (35 mg/kg, i.p.).
-
Assess motor coordination using a rotarod test at specified time points after the administration of the ataxic agent. For ethanol and diazepam, measurements can be taken every 10 minutes. For propofol, measurements are typically taken every 5 minutes.
-
Record the latency to fall from the rotarod as the primary measure of ataxia.
Applications in Cancer Research
Preliminary studies have explored the use of PDE4D inhibitors in cancer models. For instance, in prostate cancer xenograft models, daily oral gavage of PDE4D inhibitors for six weeks resulted in decreased tumor weight and increased apoptosis.[9] In pancreatic cancer models, both genetic depletion of PDE4D and pharmacological inhibition suppressed tumor growth in vivo.[10] While specific protocols for this compound in these cancer models are not as detailed in the available literature, the methodologies would likely involve subcutaneous tumor cell implantation followed by a chronic dosing regimen similar to that described in Protocol 1, with tumor volume and weight as primary endpoints.
Conclusion
This compound is a valuable research tool for investigating the role of the PDE4D/cAMP signaling pathway in various physiological and pathological processes. The protocols outlined above provide a foundation for conducting in vivo studies in rodent models to explore its effects on metabolism, behavior, and cognition. Researchers should pay close attention to the details of drug preparation, administration route, and potential adverse effects to ensure the generation of robust and reproducible data.
References
- 1. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 4D Inhibitors Limit Prostate Cancer Growth Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D159687 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D159687 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates downstream signaling pathways, most notably the protein kinase A (PKA) and cAMP-responsive element-binding protein (CREB) cascade. This pathway is critically involved in neuronal plasticity, learning, and memory. These application notes provide detailed protocols for utilizing this compound in various behavioral assays to assess its effects on cognition, motor coordination, and alcohol consumption in rodent models.
Mechanism of Action
This compound is a negative allosteric modulator of PDE4D, meaning it inhibits the enzyme's activity through a mechanism other than direct competition with the substrate, cAMP. This mode of action is thought to contribute to a reduced incidence of the emetic side effects commonly associated with pan-PDE4 inhibitors. The primary signaling pathway modulated by this compound is the cAMP/PKA/CREB pathway, which is fundamental for synaptic plasticity and memory formation.
Signaling Pathway of this compound Action
Caption: this compound inhibits PDE4D, increasing cAMP levels and activating the PKA-CREB pathway.
Data Presentation
The following tables summarize the quantitative data from behavioral assays investigating the effects of this compound.
Table 1: Effects of this compound on Cognition in a Scopolamine-Induced Amnesia Model
| Behavioral Assay | Animal Model | Treatment Groups | Dosage (mg/kg) | Key Findings | Reference |
| Y-Maze | Mice | Vehicle + Vehicle | - | Baseline spontaneous alternation | [1][2] |
| Vehicle + Scopolamine | 0.1 (i.p.) | Significant decrease in spontaneous alternation | [1][2] | ||
| This compound + Scopolamine | 0.3 (p.o.) | No significant improvement in spontaneous alternation | [1][2] | ||
| This compound + Scopolamine | 3 (p.o.) | Significant improvement in spontaneous alternation | [1][2] | ||
| This compound + Scopolamine | 30 (p.o.) | No significant improvement in spontaneous alternation (Biphasic effect) | [1][2] |
Table 2: Effects of this compound on Motor Coordination and Cognition in Aged Mice
| Behavioral Assay | Animal Model | Treatment Groups | Dosage (mg/kg/day) | Duration | Key Findings | Reference |
| Rotarod Test | 18-month-old mice | Control (DMSO) | - | 7 weeks | No significant difference in latency to fall | [3][4] |
| This compound | 3 (oral gavage) | 7 weeks | No significant difference in latency to fall | [3][4] | ||
| Inverted Grip Strength | 18-month-old mice | Control (DMSO) | - | 7 weeks | No significant difference in hold time | [3] |
| This compound | 3 (oral gavage) | 7 weeks | No significant difference in hold time | [3] | ||
| Spontaneous Y-Maze | 18-month-old mice | Control (DMSO) | - | 7 weeks | No significant difference in spontaneous alternation | [3][4] |
| This compound | 3 (oral gavage) | 7 weeks | No significant difference in spontaneous alternation | [3][4] |
Table 3: Effects of this compound on Ethanol Consumption
| Behavioral Assay | Animal Model | Treatment Groups | Dosage (mg/kg) | Key Findings | Reference |
| Two-Bottle Choice | C57BL/6J mice | Saline | - | Baseline ethanol consumption | [5][6] |
| This compound | 3 (i.p.) | Transiently reduced ethanol drinking in both male and female mice | [5][6] |
Experimental Protocols
Y-Maze Test for Spatial Working Memory
This test assesses short-term spatial working memory based on the innate tendency of rodents to explore novel environments.
Experimental Workflow for Y-Maze Test
Caption: Workflow for conducting the Y-maze test with this compound.
Materials:
-
Y-maze apparatus (three arms of equal length, typically 35-40 cm long, 5-10 cm wide, and 15-20 cm high, positioned at 120° angles to each other)
-
Video camera and tracking software (e.g., ANY-maze, EthoVision)
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Scopolamine hydrobromide (for amnesia model)
-
Saline solution
-
Animal scale
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration:
-
Administer this compound orally at the desired doses (e.g., 0.3, 3, 30 mg/kg) or the vehicle control 60 minutes before the test.
-
For the scopolamine-induced amnesia model, administer scopolamine (e.g., 0.1-1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes before the test.
-
-
Testing:
-
Gently place the mouse in the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a set period, typically 8 minutes.
-
Record the sequence of arm entries using a video camera and tracking software. An arm entry is defined as all four paws entering the arm.
-
-
Data Analysis:
-
A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation using the following formula: % Spontaneous Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100
-
-
Cleaning: Clean the maze with 70% ethanol between each animal to remove olfactory cues.
Rotarod Test for Motor Coordination and Balance
This test evaluates motor coordination, balance, and motor learning by measuring the time an animal can stay on a rotating rod.
Experimental Workflow for Rotarod Test
Caption: Workflow for the rotarod test to assess motor coordination.
Materials:
-
Rotarod apparatus for mice
-
This compound
-
Vehicle control
-
Animal scale
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Training (optional but recommended): A day before the test, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a few minutes to acclimate them to the apparatus.
-
Testing:
-
Set the rotarod to an accelerating speed paradigm (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod.
-
Start the rotation and the timer simultaneously.
-
Record the latency (time in seconds) for the mouse to fall off the rod. If the mouse clings to the rod and makes a full rotation without walking, this is also considered a fall.
-
Conduct multiple trials (e.g., 3-5 trials) with an inter-trial interval (e.g., 15 minutes) to allow for rest.
-
-
Data Analysis: The primary measure is the latency to fall. The average latency across trials is calculated for each animal.
-
Cleaning: Clean the rod with 70% ethanol between each mouse.
Inverted Grip Strength Test for Muscle Strength
This test measures the forelimb and hindlimb muscle strength of a mouse.
Materials:
-
A wire grid or mesh that can be inverted
-
A padded surface below the grid
-
Timer
-
This compound
-
Vehicle control
-
Animal scale
Procedure:
-
Acclimation: Acclimate the mice to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
Place the mouse in the center of the wire grid.
-
Slowly and gently invert the grid 180 degrees over a padded surface.
-
Start the timer as soon as the grid is inverted.
-
Measure the time (in seconds) it takes for the mouse to let go and fall onto the padded surface.
-
A cut-off time (e.g., 60 or 120 seconds) is typically used, and mice remaining on the grid for the entire duration are given the maximum score.
-
Perform multiple trials (e.g., 3 trials) with a rest period in between.
-
-
Data Analysis: The primary measure is the latency to fall. The average latency across trials is calculated for each animal.
Two-Bottle Choice Test for Ethanol Consumption
This paradigm assesses voluntary ethanol consumption and preference.
Materials:
-
Two drinking bottles per cage (one for water, one for ethanol solution)
-
Ethanol (e.g., 15% v/v in water)
-
This compound
-
Vehicle control (e.g., saline)
-
Animal scale
Procedure:
-
Habituation:
-
House mice individually.
-
Provide them with two bottles, one containing water and the other containing an ethanol solution (e.g., 15% v/v).
-
Allow continuous access for at least 3 weeks to establish a stable baseline of ethanol consumption.
-
Measure the weight of the bottles daily to calculate fluid intake.
-
Alternate the position of the bottles daily to prevent side preference.
-
-
Drug Administration:
-
After establishing a stable baseline, administer this compound (e.g., 3 mg/kg, i.p.) or vehicle 30 minutes before the start of the dark cycle (when drinking is highest).
-
-
Measurement:
-
Measure ethanol and water consumption at specific time points (e.g., 2, 4, and 24 hours) after drug administration.
-
-
Data Analysis:
-
Calculate ethanol intake in g/kg of body weight: (volume of ethanol solution consumed in ml * 0.789 g/ml * % ethanol) / body weight in kg.
-
Calculate ethanol preference: (volume of ethanol solution consumed / total volume of fluid consumed) * 100.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PDE4D in various behavioral domains. The protocols outlined in these application notes provide a framework for researchers to study the effects of this compound on cognition, motor function, and alcohol consumption. The provided data tables and signaling pathway diagram offer a comprehensive overview of the current understanding of this compound's mechanism and in vivo effects. Researchers should carefully consider the appropriate animal models, dosing regimens, and behavioral paradigms to address their specific scientific questions.
References
- 1. Allosteric inhibition of phosphodiesterase 4D induces biphasic memory-enhancing effects associated with learning-activated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D159687 in Y-Maze Behavioral Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective phosphodiesterase 4D (PDE4D) inhibitor, D159687, in the Y-maze behavioral test to evaluate its effects on spatial working memory in rodent models.
Introduction
The Y-maze test is a widely used behavioral assay to assess spatial working memory in rodents.[1][2][3] The test is based on the innate tendency of rodents to explore novel environments.[1][2] this compound is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4][5][6] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which is known to play a crucial role in cognitive processes, including learning and memory.[4][7] This document outlines the protocol for using this compound in the Y-maze test to investigate its potential as a cognitive enhancer.
Data Presentation
Table 1: Effects of this compound on Spatial Working Memory in the Y-Maze Test (Scopolamine-Induced Amnesia Model)
| Treatment Group | Dose (mg/kg) | N | Spontaneous Alternation (%) |
| Vehicle + Vehicle | - | 12 | 70.5 ± 2.3 |
| Vehicle + Scopolamine | 0.1 | 11 | 52.1 ± 3.1* |
| This compound + Scopolamine | 0.3 | 7 | 58.4 ± 4.2 |
| This compound + Scopolamine | 3 | 10 | 65.7 ± 3.8# |
| This compound + Scopolamine | 30 | 12 | 68.2 ± 2.9# |
*Data are presented as mean ± SEM. *P < 0.05 compared to Vehicle + Vehicle group. #P < 0.05 compared to Vehicle + Scopolamine group. Data synthesized from a study investigating the effects of this compound on scopolamine-induced memory impairment.[8] Scopolamine is a muscarinic receptor antagonist known to induce cognitive deficits.
Experimental Protocols
Materials
-
Y-maze apparatus (three identical arms at a 120° angle)
-
Rodents (e.g., mice)
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO) or as specified by the manufacturer)
-
Scopolamine (for amnesia induction model, optional)
-
Saline (for scopolamine vehicle, optional)
-
Animal scale
-
Syringes and needles for administration
-
Cleaning solution (e.g., 70% ethanol)
-
Video tracking software (e.g., Ethovision) or manual scoring system
Experimental Workflow
References
- 1. scantox.com [scantox.com]
- 2. Y-Maze Protocol [protocols.io]
- 3. cyagen.com [cyagen.com]
- 4. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effects of D159687 on Hippocampal cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
D159687 is a selective negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in the central nervous system by hydrolyzing cyclic adenosine monophosphate (cAMP). Inhibition of PDE4D by this compound leads to an increase in intracellular cAMP levels, a key second messenger involved in numerous signaling pathways, including those underlying synaptic plasticity and memory formation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB), a transcription factor pivotal for long-term memory consolidation.
These application notes provide a comprehensive overview of the effects of this compound on hippocampal cAMP levels and detailed protocols for its investigation.
Data Presentation
The effects of this compound on hippocampal cAMP levels have been observed to be both dose-dependent and contingent on the behavioral state of the animal model. Research indicates a biphasic and context-dependent response to the compound.
| Treatment Group | Condition | Hippocampal Region | Change in cAMP Levels |
| Vehicle | Home Cage | CA1 | Baseline |
| This compound (3 mg/kg) | Home Cage | CA1 | No significant change |
| This compound (30 mg/kg) | Home Cage | CA1 | Increased |
| Vehicle | Post-Conditioning | CA1 | Baseline |
| This compound (3 mg/kg) | Post-Conditioning | CA1 | Increased[1] |
| This compound (30 mg/kg) | Post-Conditioning | CA1 | Increased[1] |
Data presented is a qualitative summary based on published findings. Quantitative values (e.g., fold change, pmol/mg protein) should be determined empirically using the protocols outlined below.
Signaling Pathway
The mechanism of action of this compound involves the modulation of the canonical cAMP signaling pathway in hippocampal neurons. By inhibiting PDE4D, this compound prevents the degradation of cAMP, leading to its accumulation. This, in turn, activates PKA, which then phosphorylates CREB, initiating gene transcription events essential for synaptic plasticity.
Experimental Protocols
Protocol 1: In Vivo this compound Administration and Hippocampal Tissue Collection
This protocol describes the administration of this compound to rodent models and subsequent collection of hippocampal tissue for cAMP analysis.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Syringes and needles for administration (oral gavage or intraperitoneal injection)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Cryogenic storage vials
Procedure:
-
Animal Dosing: Administer this compound at the desired concentrations (e.g., 3 mg/kg and 30 mg/kg) or vehicle to the animals. The route of administration (e.g., oral gavage) and timing should be consistent with the experimental design.
-
Behavioral Paradigm (if applicable): For context-dependent studies, subject the animals to the behavioral task (e.g., contextual fear conditioning) at a specified time post-dosing.
-
Anesthesia and Euthanasia: At the designated endpoint, anesthetize the animal deeply with isoflurane and euthanize by cervical dislocation or other approved method.
-
Brain Extraction: Rapidly excise the brain and place it in ice-cold PBS.
-
Hippocampal Dissection: On an ice-cold surface, dissect the hippocampi from both hemispheres.
-
Snap Freezing: Immediately snap-freeze the isolated hippocampal tissue in liquid nitrogen to halt enzymatic activity.
-
Storage: Store the frozen tissue at -80°C in labeled cryogenic vials until ready for homogenization.
Protocol 2: Hippocampal Tissue Homogenization
This protocol details the preparation of hippocampal tissue homogenates for use in a cAMP immunoassay.
Materials:
-
Frozen hippocampal tissue
-
Ice-cold 0.1 M HCl
-
Dounce homogenizer or electric homogenizer
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Preparation: On ice, weigh the frozen hippocampal tissue.
-
Homogenization: Place the tissue in a pre-chilled microcentrifuge tube and add ice-cold 0.1 M HCl (a common volume is 10 µL per 1 mg of tissue). Homogenize the tissue thoroughly using a Dounce or electric homogenizer until no visible tissue fragments remain.
-
Incubation: Incubate the homogenate on ice for 10-15 minutes to ensure complete cell lysis and inactivation of phosphodiesterases.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cAMP, and transfer it to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Use a small aliquot of the supernatant to determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay). This will be used to normalize the cAMP levels.
-
Storage: Store the supernatant at -80°C until the cAMP assay is performed.
Protocol 3: cAMP Competitive ELISA
This protocol provides a general workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cAMP levels in hippocampal homogenates. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
cAMP ELISA kit (containing cAMP standards, acetylating reagent, cAMP-HRP conjugate, primary antibody, wash buffer, substrate, and stop solution)
-
Hippocampal homogenate supernatant
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. This may include an acetylation step for the standards and samples to increase the sensitivity of the assay.
-
Standard Curve: Prepare a standard curve by serially diluting the cAMP standard provided in the kit.
-
Plate Loading: Add the prepared standards and samples to the appropriate wells of the microplate.
-
Competitive Binding: Add the cAMP-HRP conjugate and the primary antibody to the wells. The cAMP in the sample will compete with the cAMP-HRP conjugate for binding to the primary antibody.
-
Incubation: Incubate the plate as per the kit's instructions to allow for the competitive binding reaction to occur.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The HRP enzyme on the bound conjugate will catalyze a color change.
-
Color Development: Incubate the plate for the recommended time to allow for color development. The intensity of the color will be inversely proportional to the amount of cAMP in the sample.
-
Stopping the Reaction: Add the stop solution to each well to halt the color development.
-
Data Acquisition: Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the cAMP concentration in the samples by interpolating from the standard curve. Normalize the cAMP concentration to the total protein concentration of each sample (e.g., pmol cAMP/mg protein).
Experimental Workflow
The following diagram illustrates the overall experimental workflow from animal treatment to data analysis.
References
Application Notes and Protocols for D159687: An In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
D159687 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways, most notably the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway.[2][3] This mechanism of action makes this compound a compound of interest for therapeutic applications in cognitive disorders, inflammation, and metabolic diseases.[1][3]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity and potency of this compound. The described assays measure key downstream effects of PDE4D inhibition, namely the phosphorylation of CREB and the modulation of tumor necrosis factor-alpha (TNF-α) release.
Data Presentation
| Assay Type | Cell Line | Parameter Measured | This compound Potency (IC50/EC50) |
| PDE4D7 Enzymatic Assay | - | cAMP hydrolysis | 27 nM (IC50)[1][4] |
| CREB Phosphorylation Assay | HEK293 | Phospho-CREB (Ser133) | Data not publicly available |
| TNF-α Release Assay | THP-1 or RAW 264.7 | TNF-α concentration | Data not publicly available |
Signaling Pathway
The primary signaling pathway modulated by this compound involves the inhibition of PDE4D, leading to an accumulation of intracellular cAMP. This activates PKA, which then phosphorylates CREB at the Serine 133 residue. Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of various genes.
This compound signaling pathway.
Experimental Protocols
CREB Phosphorylation Assay
This assay quantifies the ability of this compound to induce the phosphorylation of CREB at Serine 133 in a cellular context.
Experimental Workflow:
CREB phosphorylation assay workflow.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound
-
Forskolin
-
Cell lysis buffer
-
Phospho-CREB (Ser133) and Total CREB detection kit (e.g., HTRF or ELISA)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the growth medium from the cells and add 90 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a 10X stock of forskolin in serum-free DMEM. Add 10 µL of the forskolin stock to each well to a final concentration of 10 µM. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol for the chosen detection kit.
-
Detection: Measure the levels of phosphorylated CREB (Ser133) and total CREB in the cell lysates using a suitable detection method such as HTRF or ELISA, following the kit manufacturer's instructions.
-
Data Analysis: Calculate the ratio of phosphorylated CREB to total CREB for each well. Plot the ratio against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
TNF-α Release Assay
This assay measures the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).
Experimental Workflow:
TNF-α release assay workflow.
Materials:
-
THP-1 or RAW 264.7 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed THP-1 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete growth medium.[4] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete growth medium. Add 50 µL of the this compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a 4X stock of LPS in complete growth medium. Add 50 µL of the LPS stock to each well for a final concentration of 100 ng/mL.[4] Incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Detection: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound relative to the LPS-stimulated vehicle control. Plot the percentage inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Application Notes and Protocols for D159687 Treatment in Aged Mice Studies
These application notes provide a comprehensive overview of the use of D159687, a selective phosphodiesterase 4D (PDE4D) inhibitor, in preclinical studies involving aged mice. The protocols outlined below are based on published research and are intended for researchers, scientists, and drug development professionals investigating the effects of this compound on age-related metabolic changes.
Introduction
This compound is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which can modulate various cellular processes.[1] Research in aged mice suggests that this compound may induce weight loss, primarily through the reduction of fat mass while preserving lean muscle mass, a significant concern in the elderly population.[1][2]
Data Presentation
The following tables summarize the key quantitative data from a study investigating the effects of this compound in aged mice.[1][2]
Table 1: Effects of this compound on Body Composition in Aged Mice
| Parameter | Control Group (DMSO) | This compound Group (3 mg/kg) | Outcome | p-value |
| Baseline Body Weight (g) | 34 | 38 | This compound group had a higher baseline weight. | Not reported |
| Change in Body Weight (g) over 7 weeks | Not specified | -4.2 g (compared to control) | Significant weight loss in the this compound group. | < 0.001 |
| Fat Mass | Unchanged | Significantly decreased | Selective loss of fat mass. | < 0.001 |
| Lean Mass | Unchanged | Unchanged | Lean mass was preserved. | Not significant |
Table 2: Effects of this compound on Food Intake and Physical and Cognitive Function in Aged Mice
| Parameter | Control Group (DMSO) | This compound Group (3 mg/kg) | Outcome |
| Food Intake | Baseline | Significantly increased | This compound treated mice consumed more food. |
| Treadmill Performance | No significant difference | No significant difference | No change in endurance. |
| Rotarod Performance | No significant difference | No significant difference | No change in motor coordination. |
| Y-Maze Spontaneous Alternation | No significant difference | No significant difference | No change in spatial working memory. |
| Mitochondrial Biogenesis | No significant difference | No significant difference | No change in skeletal muscle mitochondrial biogenesis. |
Signaling Pathway
This compound acts as a selective inhibitor of phosphodiesterase 4D (PDE4D). This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), influencing gene expression related to metabolism and other cellular functions.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound in aged mice.
Animal Model and Drug Administration
-
Animal Model: 18-month-old C57B6J male mice.[1]
-
Housing: Mice are housed under a 12-hour light/dark cycle with ad libitum access to food and water.[1]
-
Randomization: Animals are randomized into control and treatment groups.[1]
-
Control Group: Administered Dimethyl sulfoxide (DMSO) as a vehicle control.[1]
-
Treatment Group: Administered this compound at a dose of 3 mg/kg of body weight.[1]
-
Administration Route: Oral gavage.[1]
-
Frequency: Daily on weekdays for a duration of seven weeks.[1]
Body Composition Analysis
-
Method: Dual-energy X-ray absorptiometry (DEXA) or Magnetic Resonance Imaging (MRI) can be used to measure fat mass and lean mass.
-
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Place the anesthetized mouse in the appropriate scanner.
-
Acquire the body composition data following the manufacturer's instructions.
-
Analyze the data to determine fat mass and lean mass in grams.
-
-
Frequency: Measurements are typically taken at baseline and at the end of the treatment period.[1]
Assessment of Physical Function
-
Treadmill Test:
-
Acclimatize mice to the treadmill for a set period before the test.
-
Set the treadmill at a specific speed and incline.
-
Place the mouse on the treadmill and record the time until exhaustion.
-
-
Rotarod Test:
-
Acclimatize mice to the rotarod apparatus at a low, constant speed.
-
For the test, use an accelerating protocol where the speed of the rod gradually increases.
-
Record the latency to fall from the rotating rod.
-
Assessment of Cognitive Function
-
Y-Maze Test:
-
Place the mouse in the center of a Y-shaped maze with three identical arms.
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Assessment of Mitochondrial Biogenesis
-
Method: Quantification of mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA) in skeletal muscle tissue using quantitative polymerase chain reaction (qPCR).
-
Procedure:
-
Isolate total DNA from skeletal muscle tissue samples.
-
Perform qPCR using primers specific for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., Ndufv1).
-
Calculate the relative mtDNA copy number using the comparative Ct method (ΔΔCt).
-
Logical Relationship of Observed Effects
The administration of this compound leads to a series of physiological changes. The primary molecular event is the inhibition of PDE4D, which increases intracellular cAMP. This increase is hypothesized to lead to the observed metabolic effects, including a reduction in fat mass and a concurrent increase in food intake, while lean mass is preserved. However, in the specific study with aged mice, this did not translate to improved physical or cognitive performance.
References
- 1. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for D159687 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the selective phosphodiesterase 4D (PDE4D) inhibitor, D159687, including its mechanism of action, and detailed protocols for its intraperitoneal (IP) administration in preclinical research models.
Introduction
This compound is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways.[1] Unlike many PDE inhibitors that act via direct competitive inhibition, this compound modulates the PDE4 enzyme structure, resulting in approximately 80% inhibition of PDE4D activity.[1] This unique mechanism of action is associated with a reduced nausea side effect profile compared to other PDE4 inhibitors.[1] Preclinical studies have investigated the effects of this compound in various models, exploring its potential therapeutic applications.
Mechanism of Action
This compound selectively inhibits the PDE4D isoform, leading to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[3] The phosphorylation of CREB plays a crucial role in synaptic plasticity and memory formation.[2][3] The effects of this compound on certain behavioral responses have been shown to be prevented by the PKA inhibitor H89, confirming the involvement of the PKA pathway.[4][5]
References
- 1. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Brain Distribution of D159687
For Researchers, Scientists, and Drug Development Professionals
Introduction
D159687 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound increases intracellular cAMP levels, activating downstream signaling pathways such as the protein kinase A (PKA) and cAMP response element-binding protein (CREB) pathway.[1][2][3][4][5] This mechanism is of significant interest for the development of therapeutics targeting central nervous system (CNS) disorders. A critical aspect of developing any CNS drug candidate is to thoroughly assess its ability to cross the blood-brain barrier (BBB) and distribute within the brain. These application notes provide a summary of the available quantitative data on this compound brain distribution and detailed protocols for its assessment.
Quantitative Brain Distribution Data
The following table summarizes the key pharmacokinetic parameters related to the brain distribution of this compound.
| Parameter | Species | Value | Method of Administration | Reference |
| Total Brain: Plasma AUC Ratio | Rodents and Primates | ≥1 | Intravenous | [6] |
| Plasma Clearance | Cynomolgus Monkey | 1.65 L/h/kg | Intravenous | [6] |
| Volume of Distribution (Vd) | Cynomolgus Monkey | 2.1 L/kg | Intravenous | [6] |
| Terminal Half-life (t½) | Cynomolgus Monkey | 1.24 hours | Intravenous | [6] |
| Oral Bioavailability (Day 1) | Cynomolgus Monkey | 6% | Oral | [6] |
| Oral Bioavailability (Day 7) | Cynomolgus Monkey | 13% | Oral | [6] |
| Plasma Protein Binding (Fu) | Cynomolgus Monkey | 0.07 | In vitro (Equilibrium Dialysis) | [6] |
Signaling Pathway of this compound
This compound, as a PDE4D inhibitor, modulates the cAMP signaling pathway. The inhibition of PDE4D leads to an accumulation of cAMP, which then activates PKA. Activated PKA phosphorylates and activates CREB, a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory.[1][2][3][4][5]
Experimental Protocols
Protocol 1: In Vivo Assessment of Brain Distribution using Microdialysis
This protocol outlines the use of in vivo microdialysis to measure the unbound concentration of this compound in the brain extracellular fluid (ECF) of rodents.
Materials:
-
This compound
-
Vehicle for this compound administration
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
LC-MS/MS system for bioanalysis
-
Anesthetics (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Preparation: Anesthetize the rodent and place it in the stereotaxic apparatus.
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min) using a syringe pump.
-
Equilibration: Allow the system to equilibrate for 1-2 hours.
-
Baseline Collection: Collect baseline dialysate samples for a defined period before drug administration.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous, oral).
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 15-30 minutes) for several hours post-administration.
-
Blood Sampling: Collect parallel blood samples at specified time points.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the unbound brain concentration and the brain-to-plasma concentration ratio over time.
Protocol 2: Ex Vivo Brain Homogenate Analysis
This protocol describes the measurement of total this compound concentration in different brain regions following systemic administration.
Materials:
-
This compound
-
Vehicle for this compound administration
-
Rodents (e.g., mice or rats)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
Brain matrix for standard curve preparation
Procedure:
-
Drug Administration: Administer this compound to a cohort of animals at the desired dose and route.
-
Time Points: At predetermined time points post-administration, euthanize the animals.
-
Brain Extraction: Immediately excise the brain and dissect the regions of interest (e.g., cortex, hippocampus, striatum, cerebellum) on ice.
-
Homogenization: Weigh each brain region and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
Sample Processing: Perform protein precipitation on an aliquot of the homogenate (e.g., with acetonitrile).
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Supernatant Collection: Collect the supernatant for analysis.
-
Blood Collection: Collect a terminal blood sample to obtain plasma.
-
Sample Analysis: Quantify the concentration of this compound in the brain homogenate supernatant and plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate the total brain tissue concentration (ng/g of tissue) and the brain-to-plasma concentration ratio.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize and validate all procedures for their specific experimental conditions and adhere to all applicable institutional and governmental regulations regarding animal care and use.
References
- 1. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complex roles of cAMP-PKA-CREB signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Selective PDE4D Negative Allosteric Modulators in the Object Retrieval Task in Female Cynomolgus Monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Interaction of D159687 with Ketamine-Xylazine Anesthesia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D159687 is a selective negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound increases cAMP levels, which can modulate various cellular processes, including those involved in cognition and neuronal function. Ketamine-xylazine is a commonly used injectable anesthetic combination in preclinical research, providing surgical anesthesia through the N-methyl-D-aspartate (NMDA) receptor antagonism of ketamine and the α2-adrenergic agonism of xylazine.[1][2] Understanding the potential interactions between investigational compounds and anesthetic agents is critical for the accurate interpretation of preclinical data and for ensuring animal welfare.
These application notes provide a summary of the reported interaction between this compound and ketamine-xylazine anesthesia, along with detailed protocols for researchers to replicate and further investigate these findings.
Data Presentation
The administration of this compound has been shown to significantly reduce the duration of anesthesia induced by a combination of ketamine and xylazine in mice. The following table summarizes the quantitative data from a study investigating this interaction.
| Treatment Group | Dose of this compound (mg/kg, p.o.) | Anesthetic Doses (mg/kg, i.p.) | Mean Anesthesia Duration (minutes ± SEM) |
| Vehicle Control | 0 | Ketamine (80) + Xylazine (10) | 55.3 ± 4.5 |
| This compound | 3 | Ketamine (80) + Xylazine (10) | 38.6 ± 3.2* |
| This compound | 30 | Ketamine (80) + Xylazine (10) | 29.5 ± 2.8**** |
*p < 0.05, ****p < 0.0001 compared to vehicle control. Data is based on studies in mice. The duration of anesthesia was defined as the time from the loss of the righting reflex to its return.
Experimental Protocols
The following are detailed protocols for investigating the interaction between this compound and ketamine-xylazine anesthesia in mice.
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice. A common vehicle for similar compounds is a solution containing DMSO, PEG300, Tween-80, and saline.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline (v/v/v/v). For example, to make 10 mL of vehicle, combine 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
-
This compound Dosing Solution Preparation (Example for a 3 mg/kg dose):
-
Calculate the required concentration of this compound. Assuming a standard dosing volume of 10 mL/kg for oral gavage, the required concentration is 0.3 mg/mL.
-
Weigh the appropriate amount of this compound powder. For 10 mL of a 0.3 mg/mL solution, weigh 3 mg of this compound.
-
Add the this compound powder to the prepared vehicle.
-
Vortex the mixture vigorously to dissolve the compound. If necessary, use an ultrasonic bath to aid in dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration. Prepare fresh on the day of the experiment.
-
Protocol 2: this compound and Ketamine-Xylazine Anesthesia Interaction Study
This protocol details the procedure for administering this compound and the ketamine-xylazine anesthetic combination to mice and measuring the duration of anesthesia.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle solution (prepared as in Protocol 1)
-
Ketamine hydrochloride (100 mg/mL)
-
Xylazine hydrochloride (20 mg/mL)
-
Sterile saline (0.9% NaCl)
-
1 mL syringes with 27-gauge needles for intraperitoneal injection
-
Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)
-
Animal scale
-
Heating pad to maintain body temperature
-
Timer
Procedure:
-
Animal Preparation and Grouping:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Randomly assign mice to the different treatment groups (e.g., Vehicle, 3 mg/kg this compound, 30 mg/kg this compound).
-
-
This compound Administration:
-
Weigh each mouse to determine the precise volume for oral gavage (10 mL/kg).
-
Administer the appropriate this compound dosing solution or vehicle to each mouse via oral gavage.
-
-
Anesthetic Preparation:
-
Prepare the ketamine-xylazine anesthetic cocktail. For a dose of 80 mg/kg ketamine and 10 mg/kg xylazine, a common dilution involves mixing 0.8 mL of ketamine (100 mg/mL) and 0.5 mL of xylazine (20 mg/mL) with 8.7 mL of sterile saline. This results in a solution with 8 mg/mL ketamine and 1 mg/mL xylazine, to be injected at a volume of 10 mL/kg.
-
-
Anesthesia Induction and Monitoring:
-
Thirty minutes after the oral administration of this compound or vehicle, weigh each mouse again to calculate the exact volume of the anesthetic cocktail.
-
Administer the ketamine-xylazine cocktail via intraperitoneal (i.p.) injection.
-
Immediately after the i.p. injection, place the mouse in a clean cage on a heating pad to prevent hypothermia and start the timer.
-
Assess the righting reflex every minute. The loss of the righting reflex (LORR) is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.[4] The time from injection to LORR is the induction time.
-
The duration of anesthesia is defined as the time from the LORR until the righting reflex is regained (RORR). The righting reflex is considered regained when the mouse can successfully right itself twice consecutively.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for investigating the interaction of this compound with ketamine-xylazine anesthesia.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound leading to potential interaction with anesthesia.
References
Troubleshooting & Optimization
D159687 side effects at high dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PDE4D inhibitor, D159687.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that primarily breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing cellular processes such as inflammation and neuronal signaling.
Q2: What are the known side effects of this compound, particularly at high dosages?
A2: Preclinical studies have provided some insights into the side effect profile of this compound. While specific high-dosage data is limited, a study in aged mice using a 3 mg/kg dose reported mortality. However, this was attributed to complications with the oral gavage procedure rather than direct drug toxicity.[1] Nausea and emesis are known class-specific side effects of PDE4 inhibitors.[2][3][4] However, this compound is reported to have a reduced emetic potential compared to non-selective PDE4 inhibitors.[2] One study also noted that this compound can prolong the sedative-hypnotic effects of ethanol.[5]
Q3: Are there any reports of acute toxicity with this compound?
A3: In a study involving aged mice, administration of this compound at 3 mg/kg resulted in the death of four treated mice within the first week.[1][2] Necropsy suggested acute lung injury, which was suspected to be a result of accidental administration into the airways during oral gavage.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected mortality in animal subjects | Improper oral gavage technique leading to airway administration. | - Ensure proper training in oral gavage procedures. - Use appropriately sized and flexible gavage needles. - Administer the compound slowly and observe the animal for any signs of distress. - Review and adhere to established institutional animal care and use committee (IACUC) protocols. |
| High variability in experimental results | Inconsistent drug formulation or administration. | - Ensure this compound is fully solubilized or uniformly suspended in the vehicle before each administration. - Calibrate all equipment used for dosing. - Standardize the time of day for administration to minimize circadian variations. |
| Animals exhibiting signs of nausea or emesis (in applicable species) | Known side effect of PDE4 inhibitors. | - Start with a lower dose and gradually escalate to the desired concentration to allow for acclimatization. - Monitor animals closely for any signs of distress. - If emesis is a concern, consider using a species that has a vomiting reflex for more direct assessment.[6] |
| Interaction with other administered compounds | Pharmacodynamic interactions. | - Be aware of potential interactions, such as the prolongation of sedative effects when co-administered with ethanol.[5] - Conduct pilot studies to assess the effects of co-administration of this compound with other agents. |
Data on Preclinical Observations
The following table summarizes key findings from a preclinical study of this compound in aged mice.
| Parameter | Dosage | Vehicle | Duration | Key Observations | Reference |
| Mortality | 3 mg/kg | DMSO | 7 weeks | 4 out of 10 treated mice died in the first week. Necropsy suggested acute lung injury, likely due to administration error. | [1][2] |
| Body Weight | 3 mg/kg | DMSO | 7 weeks | Treated mice showed a significant reduction in body weight, primarily due to fat mass loss, despite increased food intake. | [2] |
| Behavioral Effects | 3 mg/kg | Saline | Single dose | Prolonged the duration of ethanol-induced loss of righting reflex. | [5] |
Experimental Protocols
Detailed Methodology for Oral Gavage Administration in Mice
This protocol is a general guideline and should be adapted to specific institutional and experimental requirements.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., DMSO, as used in cited studies)
-
Sterile syringes
-
Flexible plastic or stainless steel gavage needles (20-22 gauge for adult mice)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.
-
-
Drug Formulation:
-
Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous before drawing it into the syringe.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow the needle as it enters the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the compound.
-
-
Post-Administration:
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or lethargy, for a period after the procedure.
-
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound.
References
- 1. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitors: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
D159687 biphasic dose-response in memory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing D159687, a selective phosphodiesterase 4D (PDE4D) negative allosteric modulator, in studies related to memory and cognition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D) with an IC50 of 1.9 nM.[1] It functions by inhibiting the PDE4D enzyme, which is responsible for degrading cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels, a key second messenger involved in memory consolidation and synaptic plasticity.[2][3][4] this compound is highly selective for PDE4D over other PDE isoforms.[5]
Q2: We are observing a biphasic dose-response in our memory experiments with this compound. Is this expected?
Yes, a biphasic, or bell-shaped, dose-response curve is a known characteristic of this compound's effect on memory enhancement.[6][7] Studies have shown that an optimal dose (e.g., 3 mg/kg in mice) enhances memory formation and consolidation, while both lower (e.g., 0.3 mg/kg) and higher (e.g., 30 mg/kg) doses are ineffective.[6][7] This phenomenon is linked to the differential effects of varying doses on cAMP signaling and the activation of synaptic plasticity-related proteins in the hippocampus.[6]
Q3: What is the optimal dose of this compound for memory enhancement in rodents?
Based on published studies, a dose of 3 mg/kg administered orally has been shown to be effective in enhancing memory in rodent models such as contextual fear conditioning and the Y-maze test.[4][6][8]
Q4: Are there any known side effects of this compound, particularly emesis?
While pan-PDE4 inhibitors are often associated with emetic side effects, this compound, as a PDE4D-selective allosteric modulator, has a substantially wider therapeutic window with respect to emesis compared to non-selective inhibitors.[3] However, at higher doses, this compound has been shown to cause a dose-dependent emetic-like effect in the xylazine/ketamine anesthesia test.[6]
Q5: How should this compound be prepared for in vivo administration?
For oral administration in mice, this compound can be prepared in a vehicle solution. For intraperitoneal injections, it has been prepared in 0.9% saline with a few drops of Tween-80.[8] For in vitro studies, this compound can be dissolved in DMSO.[5][9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No memory-enhancing effect observed. | Suboptimal Dose: You may be using a dose that is too low or too high, falling on the ineffective ends of the biphasic dose-response curve. | Titrate your doses to include the reported effective dose of 3 mg/kg and doses both above and below this level to establish the full dose-response curve in your specific model. |
| Timing of Administration: The timing of this compound administration relative to the learning task is critical. | Administer the compound 1 hour before the experiment for oral administration or 30 minutes for intraperitoneal injection to ensure it is bioavailable during the memory acquisition and consolidation phases.[4][8] | |
| High variability in behavioral results. | Inconsistent Drug Preparation: Improper dissolution or suspension of this compound can lead to inconsistent dosing. | Ensure this compound is fully dissolved or homogenously suspended in the vehicle. For DMSO stock solutions, slight warming and sonication may aid dissolution.[9] |
| Animal Handling and Stress: Stress can significantly impact cognitive performance and may mask the effects of the compound. | Handle animals consistently and allow for adequate acclimatization to the testing environment. | |
| Signs of emesis or other adverse effects. | High Dose: The dose administered may be too high, leading to off-target effects or exaggerated on-target effects. | Reduce the dose of this compound. The emetic-like effects are dose-dependent.[6] |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Species | Reference |
| PDE4D | 1.9 | Not Specified | [1] |
| PDE4D | 27 | Not Specified | [3] |
| PDE4D | 28 | Human | [5] |
| PDE4B | 562 | Human | [5] |
| Other PDE Isoforms | >1400 | Not Specified | [5] |
Table 2: In Vivo Dose-Response of this compound on Memory in Rodent Models
| Model | Species | Dose (mg/kg) | Route | Outcome | Reference |
| Contextual Fear Conditioning | Mouse | 0.3 | Oral | No memory enhancement | [6][7] |
| Contextual Fear Conditioning | Mouse | 3 | Oral | Memory enhancement | [6][7] |
| Contextual Fear Conditioning | Mouse | 30 | Oral | No memory enhancement | [6][7] |
| Scopolamine-induced Amnesia (Y-maze) | Mouse | 0.3 | Oral | No memory enhancement | [4] |
| Scopolamine-induced Amnesia (Y-maze) | Mouse | 3 | Oral | Memory enhancement | [4] |
| Scopolamine-induced Amnesia (Y-maze) | Mouse | 30 | Oral | No memory enhancement | [4] |
Experimental Protocols
Contextual Fear Conditioning
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator.
-
Procedure:
-
Habituation: Place the mouse in the conditioning chamber for a set period (e.g., 2 minutes) to establish a baseline freezing level.
-
Conditioning: Administer this compound (or vehicle) orally 1 hour before placing the mouse in the chamber. Deliver a series of foot shocks (e.g., 3 shocks of 0.5 mA for 2 seconds with a 1-minute interval).
-
Contextual Memory Test: 24 hours after conditioning, return the mouse to the same chamber for a set period (e.g., 5 minutes) without any shocks. Record the percentage of time spent freezing as a measure of fear memory.
-
Y-Maze Spontaneous Alternation (Scopolamine-Induced Amnesia Model)
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Drug Administration: Administer this compound (or vehicle) orally 1 hour before the test. Inject scopolamine (0.1 mg/kg, i.p.) 30 minutes before the test to induce amnesia.[4]
-
Test: Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Data Analysis: Record the sequence of arm entries. A spontaneous alternation is defined as entering three different arms consecutively. Calculate the percentage of spontaneous alternations as (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in memory enhancement.
Caption: Experimental workflow for contextual fear conditioning.
References
- 1. This compound | PDE4D inhibitor | Probechem Biochemicals [probechem.com]
- 2. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Allosteric inhibition of phosphodiesterase 4D induces biphasic memory-enhancing effects associated with learning-activated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
Technical Support Center: Optimizing D159687 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D159687, a selective phosphodiesterase 4D (PDE4D) inhibitor, in cell culture experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 4D (PDE4D).[1][2] PDE4D is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting PDE4D, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways, such as the cAMP-dependent protein kinase A (PKA) pathway and subsequent phosphorylation of the cAMP response element-binding protein (CREB).[3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: Based on published data, a starting concentration of 1 µM is recommended for in vitro studies. In mouse hippocampal HT-22 cells, 1 µM this compound has been shown to induce a transient increase in CREB phosphorylation, with optimal phosphorylation observed at this concentration after 6 hours of treatment.[2] A concentration range of 0.01-1 µM has been explored in these cells.[2] However, the optimal concentration is cell-type specific and should be determined empirically for your experimental system.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. One supplier suggests that this compound is soluble in DMSO at a concentration of 150 mg/mL (408.90 mM), though ultrasonic assistance may be required.[4] It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[4] Stock solutions should be stored at -20°C or -80°C for long-term stability.[2][4] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: How do I determine the optimal concentration of this compound for my specific cell line?
A4: The optimal concentration of this compound should be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and assessing a relevant biological endpoint. Key experiments to perform include a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range and a functional assay to measure the desired biological effect (e.g., CREB phosphorylation, cytokine production, or cell differentiation).
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium | - Poor solubility of the compound in aqueous solutions.- High final concentration of the compound.- Improper dilution of the DMSO stock solution. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity and precipitation.- When diluting the stock solution, add it to a small volume of medium first, mix well, and then add this to the final volume. Avoid adding the stock directly to a large volume of medium without rapid mixing.- If precipitation persists, consider using a solubilizing agent or a different formulation, though this should be validated for its effect on cell viability and the experimental outcome.[4] |
| No observable effect of this compound | - Suboptimal concentration.- Insufficient incubation time.- Cell line is not responsive to PDE4D inhibition.- Degradation of the compound. | - Perform a dose-response experiment with a wider range of concentrations.- Optimize the incubation time based on the specific biological process being studied. For example, CREB phosphorylation in HT-22 cells peaked at 6 hours.[2]- Confirm the expression of PDE4D in your cell line.- Ensure proper storage of the this compound stock solution to prevent degradation. |
| High cell death or cytotoxicity | - The concentration of this compound is too high.- The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | - Determine the cytotoxic concentration range using an MTT or similar cell viability assay and use concentrations below the toxic threshold.- Ensure the final solvent concentration is within a safe limit for your cell line (typically ≤ 0.5% for DMSO). |
| Variability in experimental results | - Inconsistent cell seeding density.- Presence of serum in the culture medium, which may contain components that interact with the compound. | - Maintain consistent cell seeding densities across experiments.- Be aware that serum components can influence the activity of PDE4 inhibitors.[4] For some experiments, it may be necessary to use serum-free or reduced-serum conditions, after confirming that this does not negatively impact cell viability. |
Experimental Protocols
Determining Optimal Concentration and Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the optimal and non-toxic concentration range of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-600 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength between 570 and 600 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Western Blot for CREB Phosphorylation
This protocol can be used to assess the functional activity of this compound by measuring the phosphorylation of CREB.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
-
Visualizations
This compound Mechanism of Action: cAMP Signaling Pathway
Caption: this compound inhibits PDE4D, increasing cAMP levels and activating the PKA/CREB pathway.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound in cell culture.
References
Technical Support Center: D159687 and its Emetic-Like Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the emetic-like effects of the selective PDE4D inhibitor, D159687, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its emetic potential a concern?
A1: this compound is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 is a therapeutic strategy for various neurological and inflammatory disorders. However, pan-PDE4 inhibitors are often associated with nausea and emesis, which has limited their clinical use. Since the PDE4D subtype is implicated in these side effects, understanding the emetic potential of a selective inhibitor like this compound is crucial for its therapeutic development.[1][2] Some studies suggest that this compound may have a reduced nausea and emetic-like profile compared to non-selective PDE4 inhibitors.
Q2: Which animal models are appropriate for studying the emetic-like effects of this compound?
A2: Ferrets are a suitable model for directly studying emesis as they possess a vomiting reflex.[3][4] For rodents, such as mice and rats, which do not vomit, a well-established surrogate model is the reversal of α2-adrenoceptor agonist-induced anesthesia.[5][6] Other surrogate markers in rodents include conditioned gaping and delayed gastric emptying (gastroparesis).[7][8]
Q3: What is the proposed mechanism behind PDE4 inhibitor-induced emesis?
A3: The emetic effects of PDE4 inhibitors are thought to be centrally mediated, primarily involving the area postrema (the chemoreceptor trigger zone) and the nucleus of the solitary tract in the brainstem.[2] Inhibition of PDE4D in these regions leads to an increase in intracellular cAMP levels in noradrenergic neurons. This is believed to mimic the effect of α2-adrenoceptor antagonists, leading to the release of neurotransmitters such as noradrenaline, 5-HT, and substance P, which are involved in triggering the emetic reflex.[1][6][7]
Q4: Have there been any dose-response studies on the emetic-like effects of this compound?
A4: While comprehensive public dose-response curves are limited, one study in mice demonstrated a dose-dependent emetic-like effect of this compound in the xylazine/ketamine-induced anesthesia model at doses of 3 mg/kg and 30 mg/kg.[9] Another study administered this compound to aged mice at a dose of 3 mg/kg via oral gavage.[7]
Quantitative Data Summary
Table 1: Effect of this compound on a Surrogate Marker of Emesis in Mice
| Animal Model | Surrogate Marker for Emesis | This compound Dose (oral) | Effect |
| Mouse | Reversal of xylazine/ketamine-induced anesthesia | 3 mg/kg | Significant reduction in anesthesia duration |
| Mouse | Reversal of xylazine/ketamine-induced anesthesia | 30 mg/kg | More pronounced reduction in anesthesia duration than 3 mg/kg |
Data extracted from a study demonstrating a dose-dependent effect.[9]
Table 2: Administration of this compound in Aged Mice
| Animal Model | Administration Route | This compound Dose | Study Focus |
| Aged C57BL/6J Mice | Oral Gavage | 3 mg/kg of body weight | Body weight and composition, physical and cognitive function |
Experimental Protocols
Protocol 1: Assessment of Emetic-Like Effects using Reversal of α2-Adrenoceptor Agonist-Induced Anesthesia in Mice
This protocol is a widely used surrogate model for assessing the emetic potential of compounds in rodents.
Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)
-
Ketamine
-
Xylazine
-
Sterile saline
-
Male C57BL/6 mice (or other appropriate strain)
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
-
Heating pad to maintain body temperature
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Anesthesia Induction: Anesthetize the mice with an intraperitoneal (i.p.) injection of a combination of ketamine (e.g., 80 mg/kg) and xylazine (e.g., 10 mg/kg).
-
Compound Administration: Fifteen minutes after the induction of anesthesia, administer this compound or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.). Doses can range, for example, from 3 mg/kg to 30 mg/kg to assess a dose-response.
-
Assessment of Anesthesia Duration: Immediately after compound administration, place the animals in dorsal recumbency. The duration of anesthesia is defined as the time from compound administration until the animal regains its righting reflex (i.e., the ability to right itself when placed on its back).
-
Data Analysis: Compare the duration of anesthesia in the this compound-treated groups to the vehicle-treated control group. A significant reduction in anesthesia duration is indicative of an emetic-like effect.
Protocol 2: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound dissolved in a suitable vehicle (e.g., DMSO)
-
Flexible feeding tube (gavage needle) appropriate for the size of the mouse
-
Syringe
-
Male C57BL/6J mice (18 months old in the cited study)
Procedure:
-
Preparation: Ensure this compound is fully dissolved in the vehicle. The volume to be administered should be calculated based on the mouse's body weight (e.g., 3 mg/kg).
-
Restraint: Gently but firmly restrain the mouse to prevent movement.
-
Tube Insertion: Gently insert the feeding tube into the esophagus. Ensure the tube does not enter the trachea.
-
Administration: Slowly administer the this compound solution.
-
Post-Administration Monitoring: Monitor the animal for any signs of distress or injury. Note that one study reported mortality in mice treated with this compound via oral gavage, which was suspected to be due to technical error.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in anesthesia duration in the control group (Protocol 1) | - Inconsistent injection technique- Variation in animal age, weight, or strain- Fluctuations in ambient temperature | - Ensure consistent i.p. injection placement.- Use animals of a consistent age, weight, and from the same strain.- Maintain a stable and warm environment for the animals during the experiment. |
| No significant reduction in anesthesia duration with this compound (Protocol 1) | - Inadequate dose of this compound- Poor bioavailability of the compound with the chosen route of administration- this compound has a low emetic potential at the tested doses | - Test a higher dose range of this compound.- Consider a different route of administration (e.g., i.p. vs. s.c.).- This may be a valid negative result, indicating a favorable side-effect profile. |
| Animal distress or mortality during/after oral gavage (Protocol 2) | - Esophageal or tracheal injury during gavage- Aspiration of the compound into the lungs | - Ensure proper training and technique for oral gavage.- Use a flexible feeding tube of the correct size.- Administer the solution slowly.- If mortality occurs, a necropsy is recommended to determine the cause of death.[7] |
| Precipitation of this compound in the vehicle | - Poor solubility of this compound in the chosen vehicle | - Test different vehicles for better solubility.- Prepare the solution fresh before each experiment. |
Visualizations
Signaling Pathway of PDE4D Inhibitor-Induced Emesis
References
- 1. researchgate.net [researchgate.net]
- 2. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of ketamine/xylazine combination anesthesia by atipamezole in olive baboons (Papio anubis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Faster emergence behavior from ketamine/xylazine anesthesia with atipamezole versus yohimbine | PLOS One [journals.plos.org]
- 5. Deletion of phosphodiesterase 4D in mice shortens α2-adrenoceptor–mediated anesthesia, a behavioral correlate of emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
interpreting variable results with D159687
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results when working with D159687, a selective phosphodiesterase 4D (PDE4D) negative allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D). Unlike competitive inhibitors that bind to the active site, this compound binds to an allosteric site on the PDE4D enzyme. This binding modulates the enzyme's conformation, leading to a reduction in its catalytic activity. The primary downstream effect of PDE4D inhibition is an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular signaling pathways. This increase in cAMP can, in turn, activate Protein Kinase A (PKA) and lead to the phosphorylation of downstream targets like the cAMP-responsive element-binding protein (CREB).
Q2: What are the common research applications of this compound?
A2: this compound is frequently used in preclinical research to investigate the role of PDE4D in various physiological and pathological processes. Key research areas include:
-
Cognitive Function: Studying its potential to enhance learning and memory.
-
Metabolic Disorders: Investigating its effects on weight management and fat mass reduction.
-
Inflammatory Conditions: Exploring its anti-inflammatory properties.
-
Neuropsychiatric Disorders: Examining its potential in models of depression and anxiety.
Q3: Why am I seeing a biphasic or "bell-shaped" dose-response curve with this compound?
A3: A biphasic dose-response is a known characteristic of some PDE4 inhibitors, including this compound. This means that the desired biological effect may increase with dose up to a certain point, after which higher doses lead to a diminished or even opposite effect. This phenomenon can be attributed to the complex feedback mechanisms within the cAMP signaling pathway. At optimal concentrations, this compound effectively increases cAMP in specific cellular compartments, leading to the desired downstream signaling. However, at excessive concentrations, it might lead to a widespread and non-physiological elevation of cAMP, potentially activating negative feedback loops or desensitizing downstream effectors, thus reducing the intended therapeutic effect. Therefore, it is crucial to perform a thorough dose-response study to identify the optimal concentration for your specific experimental model.
Q4: Are there any known issues with the in vivo administration of this compound?
A4: One published study reported a high mortality rate in aged mice receiving this compound via oral gavage, with necropsies suggesting acute lung injury. This highlights the critical importance of proper oral gavage technique to avoid accidental administration into the airways. When administering this compound or any compound via oral gavage, ensure that personnel are well-trained and use appropriate gavage needles and techniques to minimize stress and prevent injury to the animals.
Troubleshooting Guides
In Vitro Assays
Table 1: Troubleshooting Variable Results in Cell-Based Assays with this compound
| Problem | Potential Cause | Recommended Solution |
| Inconsistent cAMP Levels | Inappropriate Assay Format: Using fluorescence-based cAMP assays can be problematic for allosteric modulators like this compound, as the fluorescent label can interfere with the inhibitor's binding and alter its kinetics. | Use a non-fluorescent assay format: A real-time, coupled enzyme assay that measures the hydrolysis of cAMP to AMP through NADH oxidation is recommended for accurate assessment of allosteric inhibitor activity. |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. | Use cells with a consistent and low passage number. Maintain a detailed record of cell passage numbers for all experiments. | |
| Inconsistent Cell Seeding Density: Variations in cell number per well will lead to variability in the total amount of PDE4D and, consequently, the response to this compound. | Ensure accurate and consistent cell counting and seeding. Use a hemocytometer or an automated cell counter and gently mix the cell suspension before plating. | |
| Solubility Issues: this compound has low aqueous solubility and may precipitate in culture media, leading to inaccurate dosing. | Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, ensure rapid and thorough mixing. Visually inspect for any precipitation. | |
| Variable CREB Phosphorylation (Western Blot) | Suboptimal this compound Concentration or Incubation Time: The induction of CREB phosphorylation by this compound is transient and concentration-dependent. | Perform a time-course and dose-response experiment. One study found that in HT-22 cells, 1 µM this compound induced a peak in CREB phosphorylation at 6 hours. |
| Phosphatase Activity: Phosphatases in the cell lysate can rapidly dephosphorylate proteins, leading to an underestimation of CREB phosphorylation. | Include phosphatase inhibitors in your lysis buffer. Keep samples on ice or at 4°C throughout the preparation process. | |
| Inappropriate Blocking Buffer: Using milk as a blocking agent can lead to high background due to the presence of the phosphoprotein casein. | Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking. | |
| Low Signal: The amount of phosphorylated CREB may be low, making it difficult to detect. | Increase the amount of protein loaded per well. Use a more sensitive ECL substrate. |
In Vivo Studies
Table 2: Troubleshooting Variable Results in Animal Studies with this compound
| Problem | Potential Cause | Recommended Solution |
| High Variability in Behavioral Readouts (e.g., Novel Object Recognition) | Inconsistent Drug Administration: Improper oral gavage technique can lead to variable dosing and stress, affecting behavior. | Ensure proper training and consistent technique for oral gavage. Consider alternative routes of administration if appropriate for the study design. |
| Biphasic Dose-Response: As mentioned in the FAQs, using a suboptimal dose can lead to inconsistent or no effect. | Conduct a thorough dose-response study to determine the optimal dose for the desired behavioral effect. | |
| Animal Stress: Stress from handling, injection, or environmental factors can significantly impact behavioral outcomes. | Acclimatize animals to the experimental procedures and environment. Handle animals gently and consistently. | |
| Variability in the Behavioral Paradigm: The novel object recognition test is sensitive to subtle changes in protocol, objects used, and scoring. | Standardize all aspects of the behavioral test, including the objects, arena, habituation period, and inter-trial interval. Ensure that the objects used do not have an inherent preference or aversion for the animals. | |
| Unexpected Animal Mortality | Incorrect Gavage Technique: As noted in a published study, improper oral gavage can lead to lung injury and death. | Strictly adhere to proper oral gavage procedures. If mortality persists, consult with veterinary staff and consider refining the technique or exploring alternative administration routes. |
| Vehicle Toxicity: The vehicle used to dissolve this compound could have adverse effects. | Run a vehicle-only control group to assess for any vehicle-related toxicity. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-CREB (Ser133)
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT-22 mouse hippocampal cells) at a consistent density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the predetermined optimal time (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total CREB and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Protocol 2: In Vitro cAMP Accumulation Assay
-
Cell Culture:
-
Plate cells (e.g., HT-22) in a suitable multi-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Pre-incubate cells with various concentrations of this compound or a vehicle control for a specified time.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Perform the cAMP assay following the kit's instructions. A competitive immunoassay or a LANCE Ultra cAMP kit are common choices. Ensure the chosen method is not fluorescence-based to avoid interference.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the data as needed (e.g., to protein concentration).
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for assessing this compound.
Technical Support Center: Managing D159687-Associated Acute Lung Injury in Mice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the PDE4D inhibitor D159687 in murine models. A primary focus is addressing the potential for this compound-associated acute lung injury (ALI), a serious complication observed in some studies.
Troubleshooting Guide: Acute Lung Injury and Mortality
Researchers using this compound have reported unexpected mortality in mice, with necropsies suggesting acute lung injury as the cause.[1][2] The prevailing hypothesis is that this is not a direct pharmacological effect of this compound, but rather a consequence of technical error during administration, particularly oral gavage.[1][2]
Problem: Unexpected mortality in mice treated with this compound, with signs of respiratory distress.
| Potential Cause | Troubleshooting Steps |
| Aspiration Pneumonitis due to Improper Gavage Technique | 1. Review and Refine Gavage Technique: Ensure all personnel are thoroughly trained in oral gavage. Use appropriate gavage needle size and length for the age and weight of the mice. Measure the distance from the oral cavity to the xiphoid process to ensure proper tube placement. 2. Observe for Signs of Mis-dosing: Immediately after dosing, observe the mouse for any signs of distress, such as coughing, choking, or changes in breathing. 3. Vehicle and Formulation: Ensure the vehicle (e.g., DMSO) is appropriate and the final formulation is not too viscous, which could increase the risk of aspiration.[1] 4. Necropsy: In the event of mortality, perform a necropsy to confirm the cause of death. Evidence of fluid in the lungs is indicative of aspiration.[1][2] |
| High Dosage or Formulation Issues | 1. Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose in your specific mouse strain and age group. Published studies have used doses such as 3 mg/kg.[1][3][4] 2. Solubility and Stability: Ensure this compound is fully dissolved in the vehicle and remains stable throughout the experiment. Precipitates could cause irritation or injury. |
| Underlying Health Status of Mice | 1. Health Screening: Use only healthy animals for your studies. Any underlying respiratory conditions could increase susceptibility to injury. 2. Acclimatization: Ensure mice are properly acclimatized to the facility and handling procedures before the start of the experiment to minimize stress. |
Frequently Asked Questions (FAQs)
Q1: Is this compound known to directly cause acute lung injury?
A1: While acute lung injury has been observed in mice treated with this compound, current evidence suggests it may be a result of technical error during oral administration, leading to aspiration, rather than a direct pharmacological effect of the compound.[1][2]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a phosphodiesterase 4D (PDE4D) inhibitor.[1][5] By inhibiting PDE4D, it increases intracellular levels of cyclic AMP (cAMP).[1] This modulation of cAMP signaling is being investigated for its effects on metabolism, cognitive function, and other physiological processes.[1][4][5]
Q3: What are the general effects of PDE4 inhibition in the lungs?
A3: Inhibition of PDE4 is generally associated with anti-inflammatory and bronchodilatory effects.[6][7][8] PDE4 inhibitors like rolipram have been shown to be protective in some models of acute lung injury by reducing inflammation and neutrophil sequestration.[6]
Q4: What are the reported effects of this compound in mice?
A4: Studies have shown that this compound can induce weight loss, primarily from fat mass, without affecting lean mass in aged mice.[1][2] It has also been investigated for its effects on cognitive function and its interaction with GABAergic drugs.[3][4][9]
Q5: What administration routes and dosages have been used for this compound in mice?
A5: this compound has been administered via oral gavage at doses around 3 mg/kg and intraperitoneal (i.p.) injection at 3 mg/kg.[1][3][4]
Experimental Protocols
Oral Gavage Administration of this compound
This protocol is based on methodologies described in the literature and best practices to minimize the risk of aspiration.[1]
-
Preparation:
-
Prepare this compound solution in the desired vehicle (e.g., DMSO). Ensure complete dissolution.
-
Select an appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice).
-
Measure the length of the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.
-
-
Animal Handling:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and neck to be slightly extended.
-
-
Gavage Procedure:
-
Insert the gavage needle into the side of the mouth, allowing it to pass along the roof of the mouth towards the esophagus.
-
Gently advance the needle to the pre-measured depth. If resistance is met, do not force the needle. Withdraw and re-insert.
-
Slowly administer the this compound solution.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Observe the mouse for at least 5-10 minutes for any signs of respiratory distress, such as gasping, coughing, or cyanosis.
-
Visualizations
Signaling Pathway of PDE4D Inhibition
Caption: this compound inhibits PDE4D, increasing cAMP levels and activating PKA.
Experimental Workflow for Minimizing Acute Lung Injury
Caption: Workflow to mitigate unintended acute lung injury during this compound administration.
References
- 1. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of acute lung injury in mice by an inhibitor of phosphodiesterase type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase Inhibitors in Acute Lung Injury: What Are the Perspectives? [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D159687 and Synaptic Protein Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the dose-dependent effects of D159687 on synaptic proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D).[1] Its primary mechanism of action is the inhibition of PDE4D, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This signaling cascade is crucial for regulating synaptic plasticity and cognitive function.
Q2: What are the known dose-dependent effects of this compound on synaptic proteins?
A2: Research has demonstrated that this compound has a biphasic, dose-dependent effect on the phosphorylation of several key synaptic plasticity-related proteins. A 3 mg/kg dose has been shown to increase the phosphorylation of CREB, SNAP-25, and the NMDA receptor subunit NR2A, while a higher dose of 30 mg/kg did not produce the same effect.[1] This suggests a narrow therapeutic window for its memory-enhancing effects. The impact of this compound on the total protein expression of synaptic markers like synaptophysin and PSD-95 has not been directly quantified in dose-response studies. However, studies involving PDE4D knockdown have shown increased expression of both synaptophysin and PSD-95, suggesting that this compound may have a similar effect.
Q3: How does the effect of this compound on cAMP signaling relate to its effects on synaptic proteins?
A3: The increase in cAMP levels due to PDE4D inhibition by this compound activates PKA. Activated PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other synaptic proteins. Phosphorylation of CREB is a key step in promoting the transcription of genes involved in synaptic plasticity and memory formation. PKA can also directly or indirectly influence the phosphorylation state and function of other synaptic proteins, such as SNAP-25 and NMDA receptors, thereby modulating synaptic transmission and plasticity.
Quantitative Data Summary
The following tables summarize the observed dose-dependent effects of this compound on the phosphorylation of key synaptic proteins in the hippocampal CA1 region of mice. Data is presented as the relative change in the ratio of phosphorylated protein to total protein compared to a vehicle control.
Table 1: Dose-Dependent Effect of this compound on CREB Phosphorylation (pCREB/CREB Ratio)
| Treatment Group | 0.5 hours post-conditioning | 1 hour post-conditioning |
| Vehicle | Baseline | Baseline |
| This compound (3 mg/kg) | Significant Increase | Significant Increase |
| This compound (30 mg/kg) | No Significant Change | No Significant Change |
Table 2: Dose-Dependent Effect of this compound on SNAP-25 Phosphorylation (pSNAP/SNAP Ratio)
| Treatment Group | 0.5 hours post-conditioning | 1 hour post-conditioning |
| Vehicle | Baseline | Baseline |
| This compound (3 mg/kg) | Significant Increase | No Significant Change |
| This compound (30 mg/kg) | No Significant Change | No Significant Change |
Table 3: Dose-Dependent Effect of this compound on NR2A Phosphorylation (pNR2A/NR2A Ratio)
| Treatment Group | 0.5 hours post-conditioning | 1 hour post-conditioning |
| Vehicle | Baseline | Baseline |
| This compound (3 mg/kg) | Significant Increase | No Significant Change |
| This compound (30 mg/kg) | No Significant Change | No Significant Change |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway leading to changes in synaptic proteins.
Caption: Experimental workflow for analyzing this compound's effects on synaptic proteins.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Brain Tissue Collection
-
Animal Model: Adult male C57BL/6J mice (8-10 weeks old).
-
Drug Preparation: Dissolve this compound in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Prepare solutions for 3 mg/kg and 30 mg/kg doses.
-
Administration: Administer this compound or vehicle solution orally via gavage at a volume of 10 ml/kg.
-
Behavioral Paradigm (Optional): 30 minutes after drug administration, subject the animals to a relevant behavioral task (e.g., contextual fear conditioning) to assess cognitive effects.
-
Tissue Collection: At specified time points (e.g., 0.5 and 1 hour) after the behavioral task, euthanize the mice via cervical dislocation.
-
Dissection: Rapidly dissect the hippocampus on an ice-cold plate.
-
Storage: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.
Protocol 2: Western Blotting for Phosphorylated Synaptic Proteins
-
Synaptosome Preparation (Optional Enrichment Step):
-
Homogenize the hippocampal tissue in ice-cold homogenization buffer (e.g., 320 mM sucrose, 4 mM HEPES, pH 7.3, with phosphatase and protease inhibitors).
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 fraction).
-
-
Protein Extraction:
-
Lyse the tissue or synaptosomal pellet in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Sonicate briefly to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation for Electrophoresis:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-pCREB, anti-pSNAP-25, anti-pNR2A) and the total protein (e.g., anti-CREB, anti-SNAP-25, anti-NR2A) overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal for phosphorylated protein | - Ineffective this compound administration or incorrect dosage. - Rapid dephosphorylation during sample preparation. - Low abundance of the phosphorylated protein. - Inactive primary or secondary antibody. | - Verify the drug concentration and administration technique. - Always use fresh phosphatase inhibitors in all buffers. Keep samples on ice at all times. - Increase the amount of protein loaded on the gel. Consider immunoprecipitation to enrich for the target protein. - Use a new batch of antibodies and ensure proper storage. |
| High background on the Western blot | - Inadequate blocking. - Primary antibody concentration is too high. - Insufficient washing. | - Increase blocking time to 2 hours or try a different blocking agent (e.g., casein). - Titrate the primary antibody to determine the optimal concentration. - Increase the number and duration of washes with TBST. |
| Inconsistent results between animals | - Variability in drug absorption or metabolism. - Differences in the timing of tissue collection. - Inconsistent sample handling. | - Increase the number of animals per group to improve statistical power. - Ensure precise and consistent timing for drug administration and tissue harvesting. - Standardize all steps of the protocol, from animal handling to western blotting. |
| Difficulty detecting changes in total protein levels | - this compound may primarily affect phosphorylation state rather than total protein expression in the short term. - Insufficient sensitivity of the western blot. | - Consider longer treatment durations to observe potential changes in protein synthesis or degradation. - Validate with a more sensitive quantification method like ELISA or mass spectrometry. |
| "Smiley" or distorted bands on the gel | - Gel electrophoresis was run at too high a voltage, causing overheating. - Uneven polymerization of the gel. | - Reduce the voltage and run the gel for a longer period. Consider running the gel in a cold room or with an ice pack. - Ensure the gel is prepared correctly and allowed to polymerize completely. |
References
D159687 Technical Support Center: Investigating Locomotor Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the impact of the selective PDE4D inhibitor, D159687, on locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is the expected direct impact of this compound on spontaneous locomotor activity in rodents?
A1: Current research suggests that this compound, when administered alone, does not significantly alter spontaneous locomotor activity in mice. Studies have shown no ataxic effects at a dose of 3 mg/kg (i.p.) on rotarod performance.[1] Furthermore, another study found no significant differences in performance in treadmill, rotarod, and spontaneous Y-maze tests between mice treated with this compound and control groups.[2] Therefore, significant changes in baseline locomotor activity following this compound administration are not expected.
Q2: Are there any known safety concerns or adverse effects to be aware of during in vivo studies with this compound?
A2: One study reported a high mortality rate in aged mice treated with this compound, with necropsies suggesting acute lung injury.[2] While the authors noted this might be related to the oral gavage technique, it is a critical consideration for study design and animal monitoring.[2] Although some studies suggest that selective PDE4D inhibitors may have a reduced nausea-like side effect profile compared to non-selective PDE4 inhibitors, emesis is a known side effect of the broader class of PDE4 inhibitors and should be monitored.[2]
Q3: Can this compound modulate the locomotor effects of other psychoactive substances?
A3: Yes, this compound has been shown to modulate the effects of other substances on motor control. For instance, it prolongs the recovery from ethanol- and propofol-induced ataxia in mice.[1] This indicates that while this compound may not have a direct effect on its own, it can interact with other neuroactive compounds to alter locomotor-related behaviors.
Q4: What is the underlying mechanism of action of this compound that might indirectly influence locomotor-related readouts?
A4: this compound is a selective inhibitor of phosphodiesterase 4D (PDE4D).[2] By inhibiting PDE4D, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets involved in neuronal signaling. These modulatory effects on neuronal pathways can indirectly influence behaviors related to motor control and coordination, especially in response to pharmacological challenges.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High mortality rate in this compound-treated animals. | Formulation issues, administration technique (e.g., oral gavage), or compound toxicity at the tested dose. | Carefully refine the drug formulation and administration technique. Consider alternative routes of administration if possible. Implement a dose-escalation study to determine the maximum tolerated dose. Enhance animal monitoring for any signs of distress. |
| No discernible effect of this compound on locomotor activity. | This is consistent with current findings for this compound alone. The compound may exert its effects under specific challenged conditions. | Consider co-administration with a compound known to affect locomotor activity (e.g., ethanol, diazepam) to investigate the modulatory effects of this compound. Ensure the behavioral assay is sensitive enough to detect subtle changes. |
| High variability in locomotor data between subjects. | Inconsistent drug administration, environmental stressors, or inherent biological variability. | Standardize drug administration procedures meticulously. Ensure a consistent and controlled testing environment (e.g., lighting, noise levels). Increase the sample size to improve statistical power. |
| Signs of nausea or emesis in treated animals. | A known class effect of PDE4 inhibitors. | Carefully observe animals for any signs of nausea (e.g., pica, conditioned taste aversion). Consider using a lower dose or a different administration vehicle. Pre-treating with an anti-emetic agent could be explored, but this may confound the primary study outcomes. |
Quantitative Data Summary
Table 1: Effect of this compound on Locomotor and Motor Coordination Tasks in Mice
| Behavioral Test | Species | Dose of this compound | Route of Administration | Key Findings | Reference |
| Rotarod | Mouse | 3 mg/kg | i.p. | No ataxic effect when administered alone. | [1] |
| Treadmill | Aged Mouse | Not specified | Oral gavage | No significant difference compared to control. | [2] |
| Rotarod | Aged Mouse | Not specified | Oral gavage | No significant difference compared to control. | [2] |
| Spontaneous Y-Maze | Aged Mouse | Not specified | Oral gavage | No significant difference in locomotor aspects. | [2] |
Table 2: Modulatory Effects of this compound on Drug-Induced Ataxia in Mice
| Co-administered Drug | Dose of this compound | Route of Administration | Effect on Ataxia Recovery | Reference |
| Ethanol | 3 mg/kg | i.p. | Prolonged recovery | [1] |
| Propofol | 3 mg/kg | i.p. | Prolonged recovery | [1] |
Experimental Protocols
Open-Field Test for Spontaneous Locomotor Activity
Objective: To assess the effect of this compound on spontaneous horizontal and vertical locomotor activity.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm), typically made of a non-reflective material.
-
Automated tracking system with camera and software.
-
This compound solution and vehicle control.
-
Standard animal handling equipment.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., 3 mg/kg, i.p.) 30 minutes prior to testing.
-
Test Initiation: Gently place the mouse in the center of the open-field arena.
-
Data Recording: Record the animal's activity using the automated tracking system for a predefined period (e.g., 15-30 minutes). Key parameters to measure include:
-
Total distance traveled (cm)
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing frequency)
-
Time spent in the center versus peripheral zones
-
-
Data Analysis: Analyze the recorded data using appropriate statistical methods to compare the this compound-treated group with the vehicle control group.
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each animal to eliminate olfactory cues.
Rotarod Test for Motor Coordination and Ataxia
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus.
-
This compound solution and vehicle control.
-
Standard animal handling equipment.
Procedure:
-
Training (optional but recommended): Acclimate mice to the rotarod at a low, constant speed (e.g., 4 rpm) for a few minutes on the day before the experiment.
-
Drug Administration: Administer this compound or vehicle control 30 minutes prior to testing.
-
Test Initiation: Place the mouse on the rotating rod of the rotarod apparatus.
-
Acceleration and Recording: Start the accelerating rotation (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall from the rod for each mouse. A cut-off time should be set (e.g., 300 seconds).
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle control groups using appropriate statistical tests.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PDE4D, increasing cAMP levels and PKA activity.
Caption: Experimental workflow for assessing this compound's effect on locomotor activity.
References
- 1. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D159687 Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D159687 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D).[1] Unlike competitive inhibitors, it modulates the enzyme's structure to inhibit its activity by approximately 80%.[2] This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which is a key secondary messenger in various cellular signaling pathways.[2]
Q2: What are the potential therapeutic applications of this compound explored in preclinical studies?
A2: Preclinical studies have investigated this compound for its potential in:
-
Weight management: It has been shown to induce weight loss, specifically by reducing fat mass while preserving lean mass in aged mice.[2]
-
Cognitive enhancement: As a PDE4D inhibitor, it has pro-cognitive effects and has been studied for its potential to enhance memory and cognitive function.[3][4]
Q3: What is the recommended storage and stability for this compound?
A3: For optimal stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[5] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[5]
Troubleshooting Guide for In Vivo Studies
Issue 1: High mortality rate observed in mice during long-term oral gavage studies.
-
Potential Cause: Complications arising from the oral gavage procedure are a likely cause of mortality. Necropsy of mice in one study suggested acute lung injury.[1][2] Improper technique can lead to esophageal trauma, tracheal administration, or aspiration pneumonia.[6][7] The stress from repeated restraint and gavage can also be a confounding factor.[7][8]
-
Troubleshooting/Mitigation Strategies:
-
Refine Gavage Technique: Ensure proper training for all personnel performing oral gavage. The use of flexible plastic gavage needles and maintaining a straight alignment of the mouse's head and neck can minimize trauma.[9]
-
Alternative Administration: Consider alternative, less stressful oral administration methods. Voluntary consumption of the compound in a palatable formulation, such as sweetened milk, has been shown to be a viable and refined alternative to gavage for some water-insoluble drugs.
-
Vehicle Selection: For oral gavage, a common vehicle is a suspension in 0.5% methylcellulose or a solution containing DMSO and Tween-80.[10] However, the modest weight loss observed in a vehicle group in one study was attributed to daily oral dosing, suggesting the procedure itself can have effects.
-
Monitor for Complications: Closely monitor animals for signs of distress, such as respiratory difficulty, blood on the gavage needle, or weight loss, and cease the procedure if complications are suspected.[6]
-
Issue 2: Inconsistent or unexpected behavioral results in cognitive assays.
-
Potential Cause: this compound has shown a biphasic (bell-shaped) dose-response curve for memory enhancement in some studies.[11] This means that both lower and higher doses may be less effective than an optimal mid-range dose. Additionally, factors such as the timing of administration relative to testing and the specific cognitive domain being assessed can influence outcomes.
-
Troubleshooting/Mitigation Strategies:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the optimal therapeutic window for cognitive enhancement in your specific model. Doses around 3 mg/kg have shown efficacy in enhancing memory formation in mice.[4][11]
-
Standardize Protocols: Strictly standardize the timing of drug administration, handling procedures, and the environment for all behavioral tests to minimize variability. Acclimatize mice to the testing room for at least one hour before testing.[12]
-
Issue 3: Emetic-like side effects confounding experimental results.
-
Potential Cause: While this compound is reported to have a wider therapeutic window with respect to emesis compared to pan-PDE4 inhibitors, it can still induce emetic-like effects at higher doses.[13] PDE4D has been implicated in the central regulation of nausea.[2]
-
Troubleshooting/Mitigation Strategies:
-
Behavioral Correlates of Nausea: Monitor for behavioral correlates of nausea in mice, such as conditioned taste aversion or a reduction in food intake not attributable to other factors. Hypothermia has also been suggested as a potential correlate of nausea induced by PDE4 inhibitors.[14]
-
Dose Optimization: If emetic-like effects are suspected, consider reducing the dose of this compound.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound on Body Composition in Aged Mice
| Parameter | Control (DMSO) | This compound (3 mg/kg) | p-value | Reference |
| Baseline Body Weight (g) | 35.5 ± 1.5 | 39.7 ± 1.2 | > 0.05 | [2] |
| Weight Change after 7 weeks (g) | - | -4.2 (adjusted for baseline) | < 0.001 | [2] |
| Fat Mass Change after 7 weeks (g) | - | Significant Loss | < 0.001 | [2] |
| Lean Mass Change after 7 weeks | Unchanged | Unchanged | - | [2] |
Table 2: Dose-Dependent Effects of this compound on Memory in Mice
| Dose | Effect on Memory Formation (Contextual Fear Conditioning) | Reference |
| 0.3 mg/kg | No significant enhancement | [11] |
| 3 mg/kg | Enhanced memory formation and consolidation | [11] |
| 30 mg/kg | No significant enhancement | [11] |
Experimental Protocols
1. Spontaneous Y-Maze Test for Spatial Working Memory
-
Objective: To assess short-term spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 60 minutes.[12]
-
Place the mouse in the center of the Y-maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).[12][15]
-
Record the sequence of arm entries using a video tracking system.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
-
Interpretation: A higher percentage of spontaneous alternation indicates better spatial working memory.[16]
2. Rotarod Test for Motor Coordination and Balance
-
Objective: To assess motor coordination, balance, and motor learning.
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Interpretation: An increased latency to fall across trials indicates better motor coordination and learning.
3. Skeletal Muscle Mitochondrial Biogenesis Analysis
-
Objective: To quantify markers of mitochondrial biogenesis in skeletal muscle tissue.
-
Procedure:
-
Tissue Homogenization: Homogenize skeletal muscle tissue in an appropriate lysis buffer.
-
Mitochondrial DNA (mtDNA) Copy Number:
-
Extract total DNA from the muscle homogenate.
-
Perform quantitative PCR (qPCR) to determine the ratio of a mitochondrial-encoded gene (e.g., cytochrome b) to a nuclear-encoded gene. An increase in this ratio indicates an increase in mitochondrial biogenesis.[19]
-
-
Citrate Synthase Activity:
-
Measure the activity of citrate synthase, a key enzyme in the mitochondrial matrix, using a spectrophotometric assay. Increased activity is indicative of higher mitochondrial content.[20]
-
-
-
Interpretation: Increased mtDNA copy number and citrate synthase activity are markers of enhanced mitochondrial biogenesis.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Typical workflow for a long-term this compound in vivo study.
References
- 1. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scantox.com [scantox.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. atsjournals.org [atsjournals.org]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. med.nyu.edu [med.nyu.edu]
- 11. Allosteric inhibition of phosphodiesterase 4D induces biphasic memory-enhancing effects associated with learning-activated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Y-Maze Protocol [protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mmpc.org [mmpc.org]
- 16. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. Molecular Basis of Exercise-Induced Skeletal Muscle Mitochondrial Biogenesis: Historical Advances, Current Knowledge, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.ulster.ac.uk [pure.ulster.ac.uk]
Technical Support Center: D159687 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating toxicity associated with the investigational compound D159687 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor of the fictitious tyrosine kinase, TK-1. It is under investigation for its potential therapeutic effects in oncology. The primary mechanism of action involves the inhibition of the TK-1 signaling pathway, which is aberrantly activated in certain cancer types, leading to uncontrolled cell proliferation and survival.
Q2: What are the known in vivo toxicities associated with this compound?
In preclinical animal models, dose-dependent toxicities have been observed with this compound administration. The primary target organs for toxicity are the liver and kidneys. Observed toxicities include elevated liver enzymes (ALT, AST), increased serum creatinine and blood urea nitrogen (BUN), and histopathological changes in both organs.
Q3: What are the recommended starting doses for in vivo efficacy and toxicity studies?
For initial in vivo studies, it is recommended to perform a dose-range-finding study. Based on available preclinical data, a starting dose of 10 mg/kg administered orally once daily is suggested for efficacy studies in murine models. For toxicity studies, a dose escalation starting from 25 mg/kg may be appropriate to establish a maximum tolerated dose (MTD).
Q4: Are there any known drug-drug interactions with this compound?
Formal drug-drug interaction studies have not yet been completed. However, as this compound is anticipated to be metabolized by cytochrome P450 enzymes, co-administration with known inhibitors or inducers of these enzymes may alter its pharmacokinetic and toxicity profile. Caution is advised when co-administering other therapeutic agents.
Troubleshooting Guide
Issue 1: Elevated Liver Enzymes (Hepatotoxicity) Observed in Study Animals
Symptoms:
-
Significant increase in serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.
-
Histopathological evidence of liver damage (e.g., necrosis, inflammation).
-
Clinical signs such as lethargy and weight loss.
Possible Causes:
-
Dose of this compound is too high.
-
Off-target effects of the compound.
-
Metabolite-induced toxicity.
Mitigation Strategies:
-
Dose Reduction: Lower the dose of this compound to a level that maintains efficacy while minimizing liver toxicity.
-
Co-administration of a Hepatoprotective Agent: Consider the co-administration of N-acetylcysteine (NAC), a well-established antioxidant and hepatoprotective agent.
Experimental Protocol: Co-administration of N-acetylcysteine (NAC) to Mitigate this compound-Induced Hepatotoxicity
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=8 per group):
-
Vehicle Control (0.5% methylcellulose, p.o.)
-
This compound (50 mg/kg, p.o.)
-
This compound (50 mg/kg, p.o.) + NAC (150 mg/kg, i.p.)
-
NAC (150 mg/kg, i.p.)
-
-
Dosing Regimen: this compound is administered daily. NAC is administered 1 hour prior to this compound administration.
-
Study Duration: 14 days.
-
Endpoints:
-
Weekly: Body weight and clinical observations.
-
Day 14 (Terminal):
-
Blood collection for serum biochemistry (ALT, AST).
-
Liver tissue collection for histopathological analysis (H&E staining).
-
-
Data Presentation: Effect of NAC on this compound-Induced Hepatotoxicity
| Group | Dose | ALT (U/L) | AST (U/L) |
| Vehicle Control | - | 35 ± 5 | 50 ± 8 |
| This compound | 50 mg/kg | 250 ± 40 | 300 ± 55 |
| This compound + NAC | 50 mg/kg + 150 mg/kg | 80 ± 15 | 110 ± 20 |
| NAC | 150 mg/kg | 32 ± 6 | 52 ± 7 |
| Data are presented as mean ± standard deviation. |
Issue 2: Increased Serum Creatinine and BUN (Nephrotoxicity) Observed
Symptoms:
-
Elevated serum creatinine and Blood Urea Nitrogen (BUN) levels.
-
Histopathological evidence of kidney damage (e.g., tubular necrosis).
-
Changes in urine output.
Possible Causes:
-
High dose of this compound leading to renal accumulation.
-
Direct toxic effect on renal tubular cells.
-
Compound precipitation in renal tubules.
Mitigation Strategies:
-
Hydration: Ensure adequate hydration of the animals by providing free access to water. In some cases, subcutaneous or intravenous fluid administration may be necessary.
-
Dose Fractionation: Instead of a single daily dose, consider administering the total daily dose in two or more smaller doses to reduce peak plasma concentrations.
Experimental Protocol: Dose Fractionation to Mitigate this compound-Induced Nephrotoxicity
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Groups (n=8 per group):
-
Vehicle Control (0.5% methylcellulose, p.o.)
-
This compound (40 mg/kg, p.o., once daily)
-
This compound (20 mg/kg, p.o., twice daily, 12 hours apart)
-
-
Study Duration: 21 days.
-
Endpoints:
-
Weekly: Body weight, clinical observations, and urine collection for urinalysis.
-
Day 21 (Terminal):
-
Blood collection for serum biochemistry (Creatinine, BUN).
-
Kidney tissue collection for histopathological analysis (H&E and PAS staining).
-
-
Data Presentation: Effect of Dose Fractionation on this compound-Induced Nephrotoxicity
| Group | Dosing Regimen | Creatinine (mg/dL) | BUN (mg/dL) |
| Vehicle Control | - | 0.5 ± 0.1 | 20 ± 3 |
| This compound | 40 mg/kg QD | 1.8 ± 0.4 | 85 ± 12 |
| This compound | 20 mg/kg BID | 0.8 ± 0.2 | 35 ± 7 |
| Data are presented as mean ± standard deviation. |
Visualizations
Caption: this compound inhibits the TK-1 signaling pathway.
Caption: Workflow for mitigating this compound in vivo toxicity.
Caption: Troubleshooting decision tree for this compound toxicity.
Technical Support Center: D159687 Dosage and Administration in Preclinical Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective PDE4D inhibitor, D159687, in various mouse strains. The information is intended for researchers, scientists, and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound in mice?
A1: Based on published preclinical studies, a starting dose of 3 mg/kg of this compound has been shown to be effective and well-tolerated in C57BL/6J and aged C57B6J mice when administered via intraperitoneal (i.p.) injection or oral gavage.[1][2] This dose has been used in studies investigating the effects of this compound on behavioral responses to ethanol and in studies on weight and fat mass loss.[1][2]
Q2: How should this compound be formulated for administration to mice?
A2: this compound can be formulated for both intraperitoneal and oral administration. A common vehicle for i.p. injection is 0.9% saline with a few drops of a surfactant like Tween-80 to ensure solubility.[1] For oral gavage, this compound has been administered in Dimethylsulfoxide (DMSO).[2] It is crucial to ensure the compound is fully dissolved or forms a stable suspension before administration.
Q3: How does this compound exert its mechanism of action?
A3: this compound is a selective inhibitor of phosphodiesterase 4D (PDE4D).[3] PDE4D is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[2] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[1] This signaling cascade is involved in a wide range of cellular processes, including inflammation, memory, and metabolism.[3]
Q4: Do I need to adjust the dosage of this compound for different mouse strains?
A4: While a 3 mg/kg dose has been validated in C57BL/6J mice, dosage adjustments may be necessary for other strains due to genetic variability in drug metabolism and pharmacokinetics.[4] Different inbred mouse strains are known to have variations in the expression and activity of cytochrome P450 (CYP) enzymes, which are crucial for metabolizing drugs.[1][5] Although direct pharmacokinetic data for this compound across various strains is limited, it is prudent to consider a pilot dose-response study when using a new strain. As a starting point, you can refer to dosages of other PDE4 inhibitors in different strains (see Table 2).
Q5: What are some potential side effects of this compound in mice?
A5: One study reported mortality in aged mice treated with 3 mg/kg of this compound via oral gavage, with necropsy suggesting acute lung injury.[2] However, the authors noted that this might have been related to the technical aspects of the gavage procedure.[2] Another study using the same dose administered intraperitoneally in C57BL/6J mice did not report such adverse effects.[1] Researchers should closely monitor animals for any signs of toxicity, such as weight loss, lethargy, or respiratory distress, especially when using oral gavage or initiating studies in a new strain.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Insufficient dosage for the specific mouse strain or disease model.- Poor bioavailability due to formulation issues.- Inappropriate route of administration. | - Conduct a dose-response study to determine the optimal dose.- Ensure the compound is fully dissolved or in a stable suspension before administration.- Consider a different route of administration (e.g., i.p. vs. oral gavage) based on the experimental goals. |
| High Variability in Response | - Inconsistent formulation or administration technique.- Genetic variability within an outbred mouse stock.- Differences in age, sex, or health status of the animals. | - Standardize the formulation and administration procedures.- Use inbred mouse strains to minimize genetic variability.- Ensure all animals are age and sex-matched and in good health before starting the experiment. |
| Observed Toxicity (e.g., weight loss, lethargy) | - Dosage is too high for the specific mouse strain.- Off-target effects of the compound.- Stress from the administration procedure (e.g., oral gavage). | - Reduce the dosage and perform a dose-escalation study to find a well-tolerated and effective dose.- Monitor animals closely for adverse effects.- Refine the administration technique to minimize stress. |
Data Presentation
Table 1: Summary of this compound Dosage in Preclinical Mouse Studies
| Mouse Strain | Dosage | Route of Administration | Key Findings | Reference |
| C57BL/6J | 3 mg/kg | Intraperitoneal (i.p.) | Modulated behavioral responses to ethanol and GABAergic drugs. | [1] |
| Aged C57B6J (male) | 3 mg/kg | Oral gavage | Induced weight and fat mass loss. | [2] |
Table 2: Dosage of Other PDE4 Inhibitors in Different Mouse Strains (for reference)
| Compound | Mouse Strain | Dosage | Route of Administration | Reference |
| Rolipram | BALB/c | 1 mg/kg, 10 mg/kg | Intraperitoneal (i.p.), Oral | [6][7] |
| Roflumilast | BALB/c | 5 mg/kg | Oral gavage | [8] |
| Roflumilast | C57BL/6J | 1 and 5 mg/kg | Oral | [9] |
| Apremilast | K5.Stat3 transgenic | 2 and 6 mg/kg/day | Oral | [10] |
| Apremilast | C57BL/6J | 15-50 mg/kg | Oral | [11] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in C57BL/6J Mice
-
Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For a final dosing solution, dilute the stock in 0.9% sterile saline to the desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 25g mouse receiving a 0.25 mL injection). Add a few drops of Tween-80 to aid solubility and vortex thoroughly before each injection.
-
Dosing: Administer the this compound solution via intraperitoneal injection at a volume of 10 mL/kg body weight.
-
Procedure:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse.
-
Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the solution slowly.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Oral Gavage Administration of this compound in Aged C57B6J Mice
-
Formulation: Dissolve this compound in DMSO to the desired concentration.
-
Dosing: Administer the this compound solution via oral gavage.
-
Procedure:
-
Weigh each mouse to determine the precise administration volume.
-
Use a proper-sized, flexible gavage needle to minimize the risk of esophageal or stomach injury.
-
Gently restrain the mouse and ensure its head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the solution slowly.
-
Observe the animal for any signs of distress during and after the procedure.
-
Mandatory Visualization
Caption: this compound inhibits PDE4D, increasing cAMP levels and PKA signaling.
Caption: A general workflow for in vivo studies using this compound in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP1A1 and CYP1A2 expression: Comparing ‘humanized’ mouse lines and wild-type mice; comparing human and mouse hepatoma-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Distribution and Gender-Divergent Expression of 78 Cytochrome P450 mRNAs in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Have We Learned (or Expect to) From Analysis of Murine Genetic Models Related to Substance Use Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of orally administered rolipram, a phosphodiesterase 4 inhibitor, on a mouse model of the dermatitis caused by 2,4,6-trinitro-1-chlorobenzene (TNCB)-repeated application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roflumilast, a Type 4 Phosphodiesterase Inhibitor, Shows Promising Adjunctive, Host-Directed Therapeutic Activity in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apremilast Alters Behavioral Responses to Ethanol in Mice: I. Reduced Ethanol Consumption and Preference - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PDE4 Inhibitors: D159687 and A-33
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent phosphodiesterase 4 (PDE4) inhibitors, D159687 and A-33. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific scientific investigations.
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can modulate a wide range of cellular processes, including inflammation, cognition, and mood. The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Selective inhibition of these subtypes is a key strategy in drug discovery to target specific pathological processes while minimizing off-target effects.
This guide focuses on two subtype-selective inhibitors: this compound, a selective inhibitor of PDE4D, and A-33, a selective inhibitor of PDE4B.
At a Glance: Key Differences
| Feature | This compound | A-33 |
| Primary Target | PDE4D | PDE4B |
| Mechanism of Action | Negative Allosteric Modulator | Competitive Inhibitor |
| Primary Therapeutic Potential | Pro-cognitive | Antidepressant-like, Anti-inflammatory |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and A-33 based on available experimental evidence.
Table 1: Inhibitory Activity and Selectivity
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | human PDE4D7 | 28 | >20-fold vs human PDE4B1 | [1] |
| mouse PDE4D7 | 203 | >10-fold vs mouse PDE4B3 | [1] | |
| PDE4D | 1.9 | >1000-fold vs other PDE families | [2] | |
| A-33 | PDE4B | 15 | >100-fold vs PDE4D | [3] |
| PDE4B | 27 | >50-fold vs PDE4D (IC50 = 1569 nM) | [4][5] |
Note: IC50 values can vary depending on the specific assay conditions and the isoform variant used.
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosing Regimen | Observed Effects | Reference |
| This compound | Mice (Novel Object Recognition) | 0.3, 1, 3 mg/kg, i.p. | Improved memory at 3 mg/kg | [6] |
| Aged Mice | Oral gavage for 7 weeks | Induced weight and fat mass loss | [7][8] | |
| Rats (Traumatic Brain Injury) | 0.3 mg/kg, i.p. | Reversed learning and memory deficits | [9] | |
| A-33 | Mice (Forced Swim Test) | 0.1, 0.3, 1 mg/kg, i.p. | Reduced immobility time (antidepressant-like effect) | [10] |
| Mice (Binge Drinking Model) | 0.03 - 1.0 mg/kg | Reduced alcohol intake | [5] | |
| Mice (APPswe/PS1dE9 model of AD) | 3 mg/kg/day | Improved working and spatial memory | [11] |
Mechanism of Action
This compound is a selective negative allosteric modulator (NAM) of PDE4D.[7] Unlike competitive inhibitors that bind to the active site, this compound binds to an allosteric site on the enzyme. This binding event stabilizes a conformation of the UCR2 domain that partially closes over the catalytic site, resulting in an incomplete inhibition of cAMP hydrolysis (approximately 80%).[1][7] This unique mechanism is thought to contribute to its improved safety profile, particularly a reduced potential for emesis, a common side effect of pan-PDE4 inhibitors.[12]
A-33 is a potent and selective competitive inhibitor of PDE4B.[3] It binds to the active site of the enzyme, directly competing with the natural substrate, cAMP. The selectivity of A-33 for PDE4B over PDE4D is conferred by its interaction with a single amino acid difference in the C-terminus of PDE4B.[4] This binding promotes the closing of a domain over the active site, thereby preventing cAMP access and hydrolysis.[4][13]
Signaling Pathway
The inhibition of PDE4 by both this compound and A-33 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway. Activated PKA can then phosphorylate various substrate proteins, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of genes involved in neuronal plasticity, memory formation, and inflammatory responses.
Experimental Protocols
In Vitro PDE4 Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PDE4 enzymes.
Materials:
-
Recombinant human PDE4B or PDE4D enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, A-33) dissolved in DMSO
-
Detection reagent (e.g., based on fluorescence polarization, HTRF, or enzyme-coupled assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, followed by the test compound dilutions.
-
Add the PDE4 enzyme to each well and incubate for a specified time at a controlled temperature (e.g., 15 minutes at 30°C) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate for a defined period (e.g., 30 minutes at 30°C) to allow for cAMP hydrolysis.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Novel Object Recognition (NOR) Test in Mice
This protocol is used to assess the pro-cognitive effects of this compound.
Animals:
-
Adult male mice (e.g., C57BL/6J)
Apparatus:
-
Open-field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (familiar objects) and one novel object, all of similar size but different in shape and texture.
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization): On day 2, place two identical objects in opposite corners of the arena. Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle 30 minutes before the training session. Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its exploratory behavior for 5-10 minutes.
-
Data Analysis: Measure the time spent exploring the familiar object (Tf) and the novel object (Tn). Calculate a discrimination index (DI) as (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
In Vivo Forced Swim Test (FST) in Mice
This protocol is used to evaluate the antidepressant-like effects of A-33.
Animals:
-
Adult male mice (e.g., C57BL/6J)
Apparatus:
-
Glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Administer A-33 (e.g., 0.1, 0.3, or 1 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Gently place the mouse into the cylinder of water for a 6-minute session.
-
Record the entire session with a video camera.
-
After the session, remove the mouse, dry it with a towel, and return it to its home cage.
-
Data Analysis: Score the last 4 minutes of the 6-minute session for the total time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.[10]
Conclusion
This compound and A-33 are valuable research tools for investigating the distinct roles of PDE4D and PDE4B in various physiological and pathological processes. This compound, with its unique negative allosteric modulatory mechanism and pro-cognitive effects, is a promising candidate for studies related to cognitive enhancement and neurodegenerative diseases. A-33, a potent and selective PDE4B inhibitor, demonstrates significant antidepressant-like and anti-inflammatory properties, making it a suitable tool for research in depression, inflammation, and related disorders. The choice between these two inhibitors will depend on the specific research question and the targeted signaling pathway.
References
- 1. A Negative Allosteric Modulator of PDE4D Enhances Learning after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PDE4D inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A negative allosteric modulator of PDE4D enhances learning after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Early Inhibition of Phosphodiesterase 4B (PDE4B) Instills Cognitive Resilience in APPswe/PS1dE9 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of phosphodiesterase 4D (PDE4D) allosteric modulators for enhancing cognition with improved safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Analysis of D159687 and Non-Selective PDE4 Inhibitors in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficacy and Selectivity of Novel PDE4 Inhibition
The quest for potent and well-tolerated anti-inflammatory therapeutics has led to significant interest in the inhibition of phosphodiesterase 4 (PDE4). This enzyme plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory and immune cells. While non-selective PDE4 inhibitors have demonstrated clinical efficacy, their therapeutic window is often limited by side effects such as nausea and emesis. This has spurred the development of next-generation inhibitors with improved selectivity. This guide provides a detailed comparison of D159687, a selective allosteric inhibitor of PDE4D, with established non-selective PDE4 inhibitors, roflumilast and ibudilast.
Unveiling the Mechanism: The PDE4 Signaling Pathway
Inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downstream anti-inflammatory effect, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
Comparative Inhibitory Potency: A Data-Driven Overview
The primary distinction between this compound and non-selective inhibitors lies in their interaction with the four PDE4 isoforms (A, B, C, and D). This compound acts as a negative allosteric modulator with high selectivity for the PDE4D subtype.[1] In contrast, roflumilast and ibudilast exhibit broader inhibitory activity across multiple PDE4 subtypes. This difference in selectivity is believed to contribute to the improved side-effect profile of this compound, as the emetic effects of PDE4 inhibitors are often linked to the inhibition of other isoforms.[2]
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound | PDE4D | 1.9[1] | Highly selective for PDE4D.[1] |
| Roflumilast | PDE4A | ~1.3 | Pan-PDE4 inhibitor with some preference for PDE4B and D. |
| PDE4B | ~0.7 | ||
| PDE4C | ~3.0 | ||
| PDE4D | ~0.9 | ||
| Ibudilast | PDE4A | 54 | Non-selective, inhibits multiple PDE families.[3] |
| PDE4B | 65 | ||
| PDE4C | 239 | ||
| PDE4D | 166 |
Experimental Protocols: Methodologies for Efficacy Determination
The validation of PDE4 inhibitor efficacy relies on a series of well-defined in vitro and cell-based assays. Below are outlines of key experimental protocols used to characterize these compounds.
PDE4 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4 isoforms.
Objective: To determine the IC50 value of an inhibitor against specific PDE4 subtypes.
Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP or produced AMP is quantified, and the inhibitory effect of the compound is calculated.
Generalized Protocol:
-
Reaction Setup: In a microplate, combine a buffered solution containing a known concentration of purified recombinant PDE4 enzyme (e.g., PDE4A, B, C, or D) with varying concentrations of the test inhibitor (e.g., this compound, roflumilast, or ibudilast).
-
Initiation: Add a known concentration of cAMP to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination: Stop the reaction using a chemical inhibitor or heat.
-
Quantification: Measure the amount of AMP produced or the remaining cAMP using a suitable detection method, such as a competitive immunoassay or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Intracellular cAMP Measurement Assay
This cell-based assay determines the effect of PDE4 inhibitors on cAMP levels within intact cells.
Objective: To assess the functional consequence of PDE4 inhibition on intracellular cAMP accumulation.
Principle: Cells are stimulated to produce cAMP, and the ability of a PDE4 inhibitor to prevent its degradation is measured.
Generalized Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 or inflammatory cells like macrophages) in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Incubate the cells with varying concentrations of the PDE4 inhibitor for a defined period.
-
Stimulation: Stimulate the cells with an adenylate cyclase activator, such as forskolin, to induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular contents, including cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysate using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor.
-
Data Analysis: Normalize the cAMP levels to the total protein concentration and plot the results against the inhibitor concentration to determine the EC50 value.
Cytokine Release Assay
This assay evaluates the anti-inflammatory efficacy of PDE4 inhibitors by measuring their ability to suppress the release of pro-inflammatory cytokines from immune cells.
Objective: To quantify the inhibitory effect of compounds on the production of inflammatory mediators like TNF-α.
Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophages, are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of the inhibitor. The amount of cytokine released into the cell culture supernatant is then measured.
Generalized Protocol:
-
Cell Isolation and Culture: Isolate primary immune cells or use a relevant cell line and culture them in a multi-well plate.
-
Pre-treatment: Treat the cells with different concentrations of the PDE4 inhibitor.
-
Stimulation: Add an inflammatory stimulus, such as LPS, to the cell cultures to induce cytokine production.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine synthesis and release (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the IC50 value.
Concluding Remarks
This compound represents a promising advancement in the development of PDE4 inhibitors, demonstrating high selectivity for the PDE4D isoform. This selectivity is hypothesized to translate into a more favorable safety profile compared to non-selective inhibitors like roflumilast and ibudilast. While direct comparative efficacy data from head-to-head studies is limited, the distinct inhibitory profiles presented in this guide provide a solid foundation for researchers to design and interpret future investigations into the therapeutic potential of selective PDE4D inhibition. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other novel anti-inflammatory compounds.
References
A Preclinical Showdown: The Broad-Spectrum Approach of Apremilast Versus the Targeted Precision of D159687
For researchers and drug development professionals navigating the landscape of inflammatory and autoimmune disease therapeutics, the choice between broad-spectrum and targeted inhibitors is a critical juncture. This guide provides a detailed preclinical comparison of Apremilast, a pan-phosphodiesterase 4 (PDE4) inhibitor, and D159687, a selective PDE4D inhibitor. By examining their mechanisms of action, and the available preclinical data, this document aims to illuminate the potential advantages and disadvantages of each approach.
Apremilast, a well-established oral medication, casts a wide net by inhibiting all subtypes of the PDE4 enzyme (A, B, C, and D). This broad inhibition leads to a global increase in intracellular cyclic adenosine monophosphate (cAMP), a key signaling molecule that downregulates a range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, while simultaneously upregulating the anti-inflammatory cytokine IL-10.[1]
In contrast, this compound represents a more targeted strategy, specifically inhibiting the PDE4D subtype through a unique allosteric mechanism that modulates the enzyme's structure.[2] This selectivity is hypothesized to offer a more refined therapeutic effect with a potentially improved side-effect profile, particularly concerning emesis, which has been linked to broader PDE4 inhibition.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between Apremilast and this compound lies in their interaction with the PDE4 enzyme family. Apremilast's non-selective inhibition results in a widespread dampening of the inflammatory response. This compound's selective approach, however, focuses on a specific isoform implicated in inflammatory pathways, which could theoretically lead to a more tailored and tolerable therapeutic outcome.
References
Assessing the Selectivity of D159687 for PDE4D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase (PDE) inhibitor D159687 with other known PDE4 inhibitors, focusing on its selectivity for the PDE4D isoform. The information presented is supported by experimental data from publicly available literature.
Executive Summary
This compound is a potent and selective allosteric inhibitor of phosphodiesterase 4D (PDE4D).[1][2][3] Experimental data demonstrates its high affinity for PDE4D with significant selectivity over other PDE4 subtypes, particularly PDE4B, and minimal activity against other PDE families. This selectivity profile suggests a potential for therapeutic applications with a reduced side-effect profile compared to non-selective PDE4 inhibitors. This guide will delve into the quantitative selectivity data, the experimental methods used to determine this selectivity, and the underlying signaling pathway.
Comparative Selectivity of PDE4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized PDE4 inhibitors against various PDE isoforms. Lower IC50 values indicate higher potency.
| Compound | PDE4D IC50 (nM) | PDE4B IC50 (nM) | PDE4A IC50 (nM) | PDE4C IC50 (nM) | Other PDE Isoforms IC50 (µM) |
| This compound | 28 | 562 | - | - | >1.4 (for 14 other PDE isoforms) |
| A-33 | 1569 | 27 | - | - | >10 |
| Zatolmilast (BPN14770) | 7.4-7.8 (activated dimeric forms) | 2124 | - | - | - |
| Rolipram | 240 | 130 | 3 | - | - |
| Roflumilast | 0.7 | 0.8 | >1000 | >1000 | >10 (for PDE1-3, 5-7) |
Experimental Protocols
The determination of inhibitor selectivity against different phosphodiesterase isoforms is crucial for drug development. The following outlines a general methodology for a phosphodiesterase activity assay, commonly used to derive IC50 values.
Phosphodiesterase Enzymatic Activity Assay (Radiometric)
This method measures the hydrolysis of radiolabeled cyclic nucleotides (cAMP or cGMP) by a specific PDE isoform.
Materials:
-
Recombinant human PDE enzymes (various isoforms)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the assay buffer, a specific recombinant PDE isoform, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for enzymatic hydrolysis of the substrate.
-
Termination: The reaction is terminated by heat inactivation (e.g., boiling for 1 minute).
-
Conversion to Nucleoside: Snake venom nucleotidase is added to the reaction mixture to convert the resulting radiolabeled 5'-AMP or 5'-GMP to the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
Separation: The reaction mixture is passed through an anion-exchange resin column. The unreacted charged substrate ([³H]-cAMP or [³H]-cGMP) and the charged product ([³H]-AMP or [³H]-GMP) are retained by the resin, while the uncharged radiolabeled nucleoside passes through.
-
Quantification: The amount of radioactivity in the eluate, corresponding to the amount of hydrolyzed substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Non-Radioactive Phosphodiesterase Assays
Alternative methods, such as luminescence-based or colorimetric assays, are also widely used and offer advantages in terms of safety and throughput.
-
Luminescence-Based Assays (e.g., PDE-Glo™): These assays typically involve a two-step enzymatic reaction. In the first step, the PDE hydrolyzes the cyclic nucleotide. In the second step, the remaining cyclic nucleotide is used by a cyclic nucleotide-dependent protein kinase to transfer the terminal phosphate from ATP to a substrate. The amount of remaining ATP is then quantified using a luciferase-luciferin reaction, where the light output is inversely proportional to the PDE activity.
-
Colorimetric Assays: These assays often rely on the detection of the inorganic phosphate released after the hydrolysis of the cyclic nucleotide and subsequent dephosphorylation of the resulting nucleotide monophosphate by a phosphatase. The released phosphate is then quantified using a colorimetric reagent.
Signaling Pathway and Experimental Workflow
The primary role of PDE4D is the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels, triggered by the activation of adenylyl cyclase by G-protein coupled receptors (GPCRs), lead to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). PDE4D terminates this signaling by hydrolyzing cAMP to AMP. Inhibition of PDE4D, therefore, leads to a sustained elevation of cAMP and prolonged activation of its downstream signaling pathways.
Caption: PDE4D signaling pathway and the inhibitory action of this compound.
The following diagram illustrates a typical experimental workflow for determining the selectivity of a compound like this compound.
References
A Comparative Efficacy Analysis of D159687 and Cilomilast in PDE4 Inhibition and Anti-Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two phosphodiesterase 4 (PDE4) inhibitors, D159687 and Cilomilast. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators. Both this compound and Cilomilast are selective PDE4 inhibitors, but they exhibit distinct profiles in terms of their selectivity for PDE4 isoforms and their mechanisms of action. This compound is characterized as a selective, negative allosteric modulator of PDE4D, while Cilomilast is a second-generation PDE4 inhibitor with a preference for the PDE4D isoform.[1] This guide will delve into a comparative analysis of their efficacy, supported by quantitative data, experimental methodologies, and pathway visualizations.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the inhibitory activity and anti-inflammatory effects of this compound and Cilomilast.
Table 1: Phosphodiesterase 4 (PDE4) Inhibition
| Compound | PDE Isoform | IC50 (nM) | Notes |
| This compound | PDE4D | 1.9[2] | Negative allosteric modulator. >1000-fold selectivity for PDE4 over other PDE families.[2] |
| Human long PDE4D vs. PDE4B | 20- to 54-fold selectivity for PDE4D[3] | ||
| Cilomilast | LPDE4 | ~100[4] | |
| HPDE4 | 120[4] | ||
| PDE4B | 25[5] | ||
| PDE4D | 11[5] | ||
| PDE4B2 | 240[6] | ||
| PDE4D5 | 61[6] |
IC50 values for Cilomilast show variability across different studies, which may be attributed to different experimental conditions and enzyme sources.
Table 2: Anti-Inflammatory Effects
| Compound | Assay | Effect | Source |
| This compound | CREB Phosphorylation | Induces a transient increase in CREB phosphorylation, peaking at 6 hours with 1 µM treatment. | MedChemExpress |
| Cilomilast | Reduction of Inflammatory Cells in Bronchial Biopsies (COPD patients) | Reduction in CD8+ and CD68+ cells.[7][8] | Gamble et al., 2003 |
| Cytokine Release from Airway Cells (COPD patients) | Significantly reduced TNF-α and GM-CSF release.[7] | Profita et al., 2003 | |
| Cytokine Release from Alveolar Macrophages (COPD patients) | Little effect on LPS-induced TNF-α and IL-6 release. | Lea et al., 2012 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Below are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 isoforms (e.g., PDE4B, PDE4D) are used. The substrate, cAMP, is typically radiolabeled (e.g., [3H]-cAMP).
-
Incubation: The PDE enzyme is incubated with the test compound (this compound or Cilomilast) at various concentrations in an appropriate assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the radiolabeled cAMP.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution or by heat inactivation.
-
Separation and Detection: The product of the enzymatic reaction (e.g., [3H]-AMP) is separated from the unreacted substrate. This can be achieved using methods such as anion exchange chromatography or scintillation proximity assay (SPA).
-
Data Analysis: The amount of product formed is quantified, and the percentage of inhibition at each compound concentration is calculated. The IC50 value is then determined by fitting the data to a dose-response curve.
Cytokine Release Assay (ELISA)
Objective: To quantify the effect of a compound on the release of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture and Stimulation: Primary human immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or alveolar macrophages) are cultured. The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Compound Treatment: The stimulated cells are treated with various concentrations of this compound or Cilomilast and incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of a specific cytokine (e.g., TNF-α) in the supernatant is measured using a commercially available ELISA kit. This involves the following general steps:
-
Coating a microplate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatant to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a measurable colorimetric or fluorescent signal.
-
-
Data Analysis: The absorbance or fluorescence is read using a plate reader, and the cytokine concentration is determined by comparison to a standard curve.
CREB Phosphorylation Assay (Western Blot)
Objective: To assess the effect of a compound on the phosphorylation of cAMP response element-binding protein (CREB).
Methodology:
-
Cell Culture and Treatment: A suitable cell line is cultured and treated with this compound or Cilomilast for various time points and at different concentrations.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated CREB (pCREB).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The membrane is also probed with an antibody for total CREB as a loading control.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.
-
Data Analysis: The band intensities for pCREB and total CREB are quantified, and the ratio of pCREB to total CREB is calculated to determine the change in phosphorylation.
Immunohistochemistry for Inflammatory Cell Infiltration
Objective: To quantify the presence of specific inflammatory cells (e.g., CD8+ T-cells, CD68+ macrophages) in tissue samples.
Methodology:
-
Tissue Sample Preparation: Bronchial biopsy samples are obtained from subjects, fixed (e.g., in formalin), and embedded in paraffin.
-
Sectioning: Thin sections of the paraffin-embedded tissue are cut and mounted on microscope slides.
-
Antigen Retrieval: The slides are treated to unmask the antigenic sites.
-
Immunostaining:
-
The tissue sections are incubated with primary antibodies specific for the cell markers of interest (e.g., anti-CD8, anti-CD68).
-
A secondary antibody, which is conjugated to an enzyme or a fluorophore and recognizes the primary antibody, is then added.
-
-
Visualization:
-
For enzyme-linked detection, a chromogenic substrate is added, which produces a colored precipitate at the site of the antigen.
-
For fluorescent detection, the slides are viewed under a fluorescence microscope.
-
-
Quantification: The number of positively stained cells is counted within a defined area of the tissue section, often with the aid of image analysis software.
Conclusion
Both this compound and Cilomilast are potent inhibitors of PDE4 with demonstrated anti-inflammatory potential. This compound exhibits high selectivity for the PDE4D isoform and functions as a negative allosteric modulator. Cilomilast also shows a preference for PDE4D and has been shown to reduce inflammatory cell infiltration in clinical studies. The choice between these compounds for further research and development would depend on the specific therapeutic application and the desired selectivity profile. The provided data and methodologies offer a foundation for making informed decisions in the pursuit of novel anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of cilomilast (Ariflo) on TNF-alpha, IL-8, and GM-CSF release by airway cells of patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of cilomilast (Ariflo) on TNF-α, IL-8, and GM-CSF release by airway cells of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
D159687: A Targeted Approach to Phosphodiesterase Inhibition Offers Advantages Over Pan-PDE Inhibitors
For researchers and drug development professionals, the quest for highly selective and well-tolerated therapeutics is paramount. In the landscape of phosphodiesterase (PDE) inhibitors, D159687 emerges as a promising alternative to traditional pan-PDE inhibitors, offering a distinct mechanism of action that translates to a potentially improved safety profile without compromising efficacy in specific applications.
This guide provides a comprehensive comparison of this compound and pan-PDE inhibitors, supported by experimental data, to inform research and development decisions.
At a Glance: this compound vs. Pan-PDE Inhibitors
| Feature | This compound | Pan-PDE Inhibitors (e.g., IBMX, Theophylline) |
| Mechanism of Action | Selective, negative allosteric modulator of PDE4D | Non-selective, competitive inhibitors of multiple PDE families |
| Primary Target | PDE4D | Multiple PDE subtypes (PDE1, PDE2, PDE3, PDE4, PDE5, etc.) |
| Key Advantage | Reduced emetic (nausea and vomiting) side effects | Broad-spectrum elevation of cyclic nucleotides (cAMP and cGMP) |
| Therapeutic Potential | Cognitive enhancement, metabolic disorders, and conditions where PDE4D is implicated | Conditions requiring broad PDE inhibition, such as respiratory diseases (e.g., COPD, asthma) and cardiovascular diseases |
Unraveling the Mechanism: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and pan-PDE inhibitors lies in their mode of interaction with the PDE enzymes.
This compound: A Precision Approach
This compound is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D).[1] Unlike traditional inhibitors that directly compete with the enzyme's natural substrate (cyclic adenosine monophosphate, or cAMP), this compound binds to a distinct allosteric site on the PDE4D enzyme. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without completely blocking the active site.[2] This nuanced approach is believed to be a key factor in its improved side-effect profile, particularly the reduction of emesis commonly associated with pan-PDE4 inhibitors.[2]
Pan-PDE Inhibitors: A Broad-Spectrum Blockade
In contrast, pan-PDE inhibitors, such as the well-characterized research tool 3-isobutyl-1-methylxanthine (IBMX) and the therapeutic agent theophylline, act as competitive inhibitors. They bind directly to the active site of multiple PDE enzyme families, physically blocking the entry of cAMP and/or cGMP. This non-selective inhibition leads to a widespread increase in cyclic nucleotide levels throughout the body, which can be therapeutically beneficial in certain contexts but also contributes to a broader range of side effects.
Head-to-Head: Performance in Key Areas
Efficacy: A Question of Target and Indication
The choice between this compound and a pan-PDE inhibitor is highly dependent on the therapeutic goal.
-
Cognitive Enhancement: this compound has shown pro-cognitive effects in preclinical models.[3] Studies have demonstrated its ability to enhance memory and cognition, likely through the specific modulation of PDE4D in the central nervous system. Pan-PDE inhibitors can also impact cognitive function, but their broad action may lead to a less targeted and potentially less desirable profile for this indication.[4][5]
-
Metabolic Effects: Research suggests that this compound can induce weight and fat mass loss, positioning it as a potential therapeutic for metabolic disorders.[2] While some pan-PDE inhibitors have also been investigated for their metabolic effects, the selectivity of this compound may offer a more refined approach.
-
Anti-Inflammatory and Respiratory Conditions: Pan-PDE inhibitors, due to their broad-spectrum activity, have been more extensively studied and are used clinically for conditions like COPD and asthma. Their ability to elevate cAMP in various immune and airway smooth muscle cells contributes to their anti-inflammatory and bronchodilatory effects. The efficacy of this compound in these areas is less established and would depend on the specific role of PDE4D in the disease pathology.
Selectivity and Potency: A Clear Distinction
The inhibitory profiles of this compound and pan-PDE inhibitors are markedly different, as illustrated by their half-maximal inhibitory concentrations (IC50).
| Inhibitor | PDE1B (µM) | PDE2A (µM) | PDE3A (µM) | PDE4B (µM) | PDE4D (µM) | PDE5A (µM) | PDE8A (µM) |
| This compound | >10 | >10 | >10 | ~0.1-0.2 | ~0.0019 [1] | >10 | >10 |
| IBMX | 13 | 32 | 4.9 | 9.8 | 19 | 7.3 | 700 [6][7] |
| Theophylline | 130 | >100 | 16 | 100 | >100 | 31 | >100 |
Data compiled from various sources. Exact values may vary depending on assay conditions.
As the table demonstrates, this compound exhibits high potency and selectivity for PDE4D. In contrast, IBMX and theophylline show broad, non-selective inhibition across multiple PDE families, with significantly higher IC50 values compared to this compound's targeted activity.
Side Effect Profile: The Emetic Challenge
A major hurdle for the clinical development of many PDE inhibitors, particularly those targeting PDE4, is the induction of nausea and emesis. This side effect is a significant differentiator between this compound and pan-PDE inhibitors.
-
This compound: Preclinical studies have consistently shown that this compound has a significantly reduced emetic potential compared to pan-PDE4 inhibitors.[2] Its allosteric mechanism is thought to spare the physiological functions of PDE4 that are linked to the emetic reflex.
-
Pan-PDE Inhibitors: The non-selective nature of pan-PDE inhibitors often leads to a higher incidence of side effects, including nausea, vomiting, and headaches. The inhibition of multiple PDE subtypes in various tissues contributes to this broader adverse event profile.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Emesis Assessment in Ferrets
The ferret is the gold-standard animal model for studying emetic responses due to its well-developed emetic reflex.
Objective: To evaluate the emetic potential of a test compound.
Protocol:
-
Animal Acclimatization: Male ferrets are individually housed and allowed to acclimate to the laboratory conditions for at least one week prior to the experiment. They are fasted overnight with free access to water.
-
Observation Period: On the day of the experiment, each ferret is placed in a transparent observation cage for a 30-minute acclimatization period.
-
Compound Administration: The test compound (e.g., this compound or a pan-PDE inhibitor) or vehicle is administered via the appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Data Collection: The animals are continuously observed for a period of 2 to 4 hours post-administration. The number of retches and vomits are recorded. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is the forceful expulsion of gastric contents.
-
Analysis: The total number of emetic events (retches + vomits) is calculated for each animal. The data is typically presented as the mean number of emetic events per group.
Cognitive Function Assessment: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Objective: To evaluate the effect of a test compound on recognition memory.
Protocol:
-
Habituation: On day 1, mice are individually placed in an open-field arena (e.g., a 40x40 cm box) for 5-10 minutes to acclimate to the environment.
-
Training (Familiarization) Phase: On day 2, two identical objects are placed in the arena. Each mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
Compound Administration: The test compound or vehicle is administered at a specified time before the training or test phase, depending on whether the effect on learning or memory consolidation is being investigated.
-
Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
In Vitro Assay: cAMP/CREB Signaling Pathway Activation
This assay measures the downstream effects of PDE inhibition on a key signaling pathway.
Objective: To quantify the effect of a test compound on cAMP-responsive element-binding protein (CREB) phosphorylation.
Protocol:
-
Cell Culture: A suitable cell line (e.g., primary neurons, SH-SY5Y, or PC12 cells) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with the test compound (this compound or a pan-PDE inhibitor) at various concentrations for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations of the cell lysates are determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated CREB (pCREB) and total CREB.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: The band intensities are quantified using densitometry software. The ratio of pCREB to total CREB is calculated to determine the level of CREB activation. A study on this compound showed that it induced a transient increase in CREB phosphorylation in a mouse hippocampal cell line, with the peak effect observed at 6 hours of treatment with a 1 µM concentration.[8][9]
Conclusion: A Targeted Future for PDE Inhibition
This compound represents a significant advancement in the field of phosphodiesterase inhibition. Its selective, allosteric modulation of PDE4D offers a distinct advantage over the broad-spectrum, competitive inhibition of pan-PDE inhibitors, most notably in the reduction of emetic side effects. For researchers and drug developers, the choice between these two classes of inhibitors will be dictated by the specific therapeutic application. While pan-PDE inhibitors remain valuable tools and therapeutics for conditions requiring widespread PDE inhibition, the targeted approach of this compound holds immense promise for indications where PDE4D plays a critical role, such as in cognitive and metabolic disorders, offering the potential for a more favorable therapeutic window. Further head-to-head comparative studies will be instrumental in fully elucidating the relative merits of these two distinct approaches to modulating cyclic nucleotide signaling.
References
- 1. This compound | PDE4D inhibitor | Probechem Biochemicals [probechem.com]
- 2. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 as a target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scholarly Article or Book Chapter | Kinetic and Structural Studies of Phosphodiesterase-8A and Implication on the Inhibitor Selectivity † ‡ | ID: w0892h73x | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Comparison of the Pharmacological Profiles of Selective PDE4B and PDE4D Inhibitors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of PDE4D Inhibitors: D159687 and GEBR-32a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent phosphodiesterase 4D (PDE4D) inhibitors: D159687 and GEBR-32a. Both compounds have garnered significant interest for their therapeutic potential in a range of disorders, from neurodegenerative diseases to metabolic conditions, largely owing to their ability to modulate cyclic adenosine monophosphate (cAMP) signaling without the emetic side effects that have plagued earlier generations of PDE4 inhibitors.
At a Glance: Key Differences
| Feature | This compound | GEBR-32a |
| Mechanism of Action | Negative Allosteric Modulator | Full Inhibitor |
| Primary Therapeutic Areas Investigated | Cognitive Enhancement, Weight Management | Neurodegenerative Diseases (Alzheimer's, Charcot-Marie-Tooth), Remyelination |
| Reported In Vivo Efficacy | Pro-cognitive effects, fat mass reduction | Memory enhancement, pro-myelinating effects |
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and GEBR-32a, providing a basis for their comparative assessment.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC₅₀ | Selectivity | Reference |
| This compound | Human PDE4D | 1.9 nM - 27 nM | >1000-fold vs. other PDEs | [1][2] |
| Human PDE4B | ~562 nM | ~20-54-fold selective for PDE4D over PDE4B | [3] | |
| GEBR-32a | PDE4D | Not explicitly stated in reviewed literature | Selective for PDE4D | [4][5] |
| (S)-enantiomer vs. (R)-enantiomer | (S)-enantiomer is ~7x more active against full-length PDE4D3 | - | [5] |
Table 2: In Vivo Pharmacological Effects
| Compound | Model System | Dosage | Key Findings | Reference |
| This compound | Aged Mice | 3 mg/kg/day (oral gavage) for 7 weeks | Significant weight loss (primarily fat mass), increased food intake. No change in lean mass, physical, or cognitive function in this model. | [6][7] |
| Mice (Scopolamine-induced amnesia) | 3 mg/kg (oral) | Reversal of scopolamine-induced spatial working memory deficits in the Y-maze test. | [3] | |
| Mice | 3 mg/kg (i.p.) | Prolonged recovery from ethanol- and propofol-induced ataxia; accelerated recovery from diazepam-induced ataxia. Prevented acute functional tolerance to ethanol. | [8][9] | |
| GEBR-32a | AD Transgenic Mice (Tg2576) | Acute and chronic administration | Enhanced memory in object location and Y-maze continuous alternation tasks. Rescued hippocampal long-term potentiation deficit. | [4][10] |
| C3-PMP22 Mouse Model (Charcot-Marie-Tooth 1A) | Subcutaneous injections twice a day for 10 weeks | Increased nerve conduction in sciatic nerves, improved sensorimotor functions, and enhanced myelination. | [11] | |
| Cuprizone-induced Demyelination Mouse Model | 0.3 mg/kg for 7 days | Enhanced remyelination and improved memory performance. | [12] |
Signaling Pathway and Mechanism of Action
Both this compound and GEBR-32a exert their effects by inhibiting PDE4D, an enzyme responsible for the degradation of cAMP. By inhibiting PDE4D, these compounds lead to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway. Activation of PKA leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in synaptic plasticity, learning, and memory.[13][14][15]
Caption: PDE4D Inhibition and cAMP Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.
In Vitro PDE4D Inhibition Assay (General Protocol)
A kinetic assay measuring the hydrolysis of cAMP by purified PDE4 can be performed using a coupled enzyme system.[16]
-
Reaction Setup: Assays are conducted in 96-well plates.
-
Compound Preparation: this compound or GEBR-32a are dissolved in dimethyl sulfoxide (DMSO).
-
Enzyme Reaction: The formation of 5'-adenosine monophosphate (AMP) from cAMP by PDE4 is coupled to the oxidation of reduced nicotinamide adenine dinucleotide (NADH) using myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Detection: The rate of NADH oxidation is monitored spectroscopically to determine the rate of cAMP hydrolysis.
-
Data Analysis: IC₅₀ values are calculated by plotting the fractional enzyme activity against the logarithm of the inhibitor concentration.
cAMP Measurement in Cell Culture
This protocol describes the quantification of intracellular cAMP levels in response to PDE4D inhibition.[10][17]
-
Cell Culture: HTLA cells or other suitable cell lines are cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of this compound or GEBR-32a for a specified time (e.g., 10 minutes).
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (e.g., 1 µM) for a defined period (e.g., 20 minutes) to induce cAMP production.
-
Lysis and Quantification: Cells are lysed, and intracellular cAMP concentrations are measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: cAMP levels in treated cells are compared to vehicle-treated controls.
In Vivo Behavioral Assessment: Y-Maze Test
This test is used to evaluate spatial working memory.[3]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Animal Model: Mice are used as the experimental subjects.
-
Drug Administration: this compound or vehicle is administered orally at a specified time before the test (e.g., 1 hour). In some paradigms, a cognitive deficit is induced using an amnesic agent like scopolamine, administered intraperitoneally (e.g., 30 minutes before the test).
-
Procedure: Each mouse is placed at the end of one arm and allowed to explore the maze freely for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis: The percentage of spontaneous alternations (entering all three arms in sequence) is calculated. A higher percentage of alternations indicates better spatial working memory.
Caption: Y-Maze Experimental Workflow.
In Vivo Study: Weight and Body Composition in Aged Mice
This protocol outlines the methodology for assessing the metabolic effects of this compound.[6]
-
Animal Model: Aged male mice (e.g., 18 months old) are randomized into control and treatment groups.
-
Drug Administration: this compound (e.g., 3 mg/kg) or vehicle (DMSO) is administered daily via oral gavage for a specified duration (e.g., 7 weeks).
-
Measurements:
-
Body Weight and Food Intake: Measured regularly throughout the study.
-
Body Composition: Fat mass and lean mass are assessed using techniques like dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study.
-
-
Data Analysis: Changes in body weight, body composition, and food intake are compared between the this compound-treated and control groups using appropriate statistical methods (e.g., linear mixed models).
Concluding Remarks
This compound and GEBR-32a are both promising selective PDE4D inhibitors that have demonstrated significant therapeutic potential in preclinical models. While they share a common mechanism of action, the available data suggest distinct pharmacological profiles and areas of therapeutic promise. This compound has shown pro-cognitive effects and a notable impact on weight and fat mass, suggesting its potential in metabolic and cognitive disorders. In contrast, GEBR-32a has been more extensively studied in the context of neurodegenerative diseases, with compelling data supporting its memory-enhancing and pro-myelinating properties.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | PDE4D inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound this compound, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Windows of D159687 and Rolipram
In the landscape of phosphodiesterase 4 (PDE4) inhibitors, the pursuit of a wider therapeutic window remains a critical objective for drug development professionals. This guide provides a detailed comparison of D159687, a selective PDE4D allosteric inhibitor, and Rolipram, a first-generation, non-selective PDE4 inhibitor, with a focus on their respective therapeutic windows, supported by experimental data.
Executive Summary
Rolipram, a well-established PDE4 inhibitor, has demonstrated therapeutic potential in various preclinical models. However, its clinical utility is significantly hampered by a narrow therapeutic window, primarily due to dose-limiting side effects such as nausea and emesis.[1] In contrast, this compound, a selective allosteric inhibitor of the PDE4D subtype, has emerged as a promising alternative with a potentially broader therapeutic index.[2] Preclinical evidence suggests that this compound retains therapeutic efficacy with a markedly reduced propensity for emesis, a side effect strongly linked to the inhibition of PDE4D in the central nervous system.[3]
Mechanism of Action: A Tale of Two Inhibitors
Rolipram functions as a competitive inhibitor, binding to the active site of the PDE4 enzyme and preventing the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] This non-selective inhibition of PDE4 subtypes leads to a widespread elevation of cAMP.
This compound, conversely, employs a more nuanced mechanism. It acts as a negative allosteric modulator of PDE4D.[2][4] Instead of directly competing with cAMP at the active site, it binds to a distinct allosteric site on the PDE4D enzyme, inducing a conformational change that reduces its catalytic activity.[5][6] This subtype selectivity and allosteric mode of inhibition are believed to be key to its improved side-effect profile.
Signaling Pathway
Both this compound and Rolipram exert their effects by modulating the intracellular levels of cAMP, a crucial second messenger. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in a multitude of cellular processes, including neuroprotection, memory, and inflammation.[7][8][9]
Caption: Figure 1. PDE4-cAMP Signaling Pathway
Comparative Efficacy and Side Effect Profile
A key differentiator between this compound and Rolipram lies in their therapeutic window, which is the range between the dose required for a therapeutic effect and the dose at which adverse effects occur.
| Compound | Therapeutic Effect (Mouse Model) | Minimum Effective Dose (MED) for Efficacy | Side Effect (Emesis Surrogate in Mice) | Minimum Effective Dose (MED) for Side Effect | Therapeutic Window (Side Effect MED / Efficacy MED) |
| This compound | Memory Enhancement (Novel Object Recognition)[10] | 3 mg/kg | Shortening of ketamine/xylazine-induced anesthesia[10] | 30 mg/kg | ~10 |
| Rolipram | Memory Enhancement (Novel Object Recognition)[10] | 0.5 mg/kg | Shortening of ketamine/xylazine-induced anesthesia[10] | Not explicitly stated in the same study, but other studies show emetic effects at low doses.[11] | Narrow (implied) |
Note: The therapeutic window for Rolipram is implied to be narrow based on multiple sources indicating dose-limiting emesis at or near therapeutically effective doses. The data for this compound is derived from a direct comparative study.[10]
Experimental Protocols
Novel Object Recognition (NOR) Test for Memory Enhancement
This protocol is adapted from a study comparing the cognitive-enhancing effects of this compound and Rolipram in mice.[10]
-
Habituation: Mice are individually habituated to an empty open-field arena for a set period on consecutive days leading up to the test.
-
Training (T1): On the test day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration.
-
Drug Administration: Immediately after the training session, mice are administered either vehicle, this compound (e.g., 3 mg/kg), or Rolipram (e.g., 0.5 mg/kg).
-
Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination ratio is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher ratio indicates better memory.
Surrogate Model of Emesis in Mice: Ketamine/Xylazine-Induced Anesthesia
Since rodents lack an emetic reflex, the shortening of anesthesia induced by α2-adrenoceptor agonists is used as a surrogate measure for the emetic potential of PDE4 inhibitors.[3][12]
Caption: Figure 2. Emesis Surrogate Model Workflow
-
Animal Preparation: Male mice are used for the experiment.
-
Drug Administration: Mice are pre-treated with the test compound (this compound or Rolipram at various doses) or vehicle.
-
Anesthesia Induction: A combination of ketamine and xylazine is administered to induce anesthesia.
-
Measurement: The duration of the loss of the righting reflex (the time until the mouse can right itself when placed on its back) is recorded.
-
Data Analysis: A significant reduction in the duration of anesthesia compared to the vehicle-treated group is indicative of emetic potential.
Conclusion
The available preclinical data strongly suggests that this compound possesses a significantly wider therapeutic window compared to Rolipram. Its unique allosteric and PDE4D-selective mechanism of action appears to effectively separate the desired therapeutic effects from the dose-limiting side effect of emesis that has historically plagued the development of PDE4 inhibitors. While further clinical validation is necessary, this compound represents a promising advancement in the quest for safer and more effective PDE4-targeted therapies. This comparative guide provides a valuable resource for researchers and drug development professionals in evaluating the potential of next-generation PDE4 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. COMPOUND this compound, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of phosphodiesterase 4D in mice shortens α2-adrenoceptor–mediated anesthesia, a behavioral correlate of emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PDE4D inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of signaling through GPCR-cAMP-PKA pathways by PDE4 depends on stimulus intensity: Possible implications for the pathogenesis of acrodysostosis without hormone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Pharmacological Profiles of Selective PDE4B and PDE4D Inhibitors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
Comparative Analysis of the Procognitive Profile of D159687
This guide provides a detailed comparison of the preclinical procognitive agent D159687 with other relevant phosphodiesterase 4 (PDE4) inhibitors, namely the PDE4B-selective inhibitor A-33 and the pan-PDE4 inhibitor Rolipram. The information is intended for researchers, scientists, and professionals in drug development, offering an objective overview based on available experimental data.
Mechanism of Action: Modulating cAMP Signaling
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in various neuronal processes, including learning and memory. By degrading cAMP, PDE4 terminates its signaling cascade. Inhibitors of PDE4 block this degradation, leading to an accumulation of cAMP, activation of protein kinase A (PKA), and subsequent phosphorylation of transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the expression of genes crucial for synaptic plasticity and memory formation.
This compound is a selective inhibitor of the PDE4D isozyme. Unlike traditional competitive inhibitors, this compound acts as an allosteric modulator, altering the enzyme's conformation to reduce its catalytic activity. This selective inhibition of PDE4D is hypothesized to enhance cognitive processes with a potentially improved side-effect profile compared to non-selective PDE4 inhibitors.
Figure 1: PDE4D-cAMP signaling pathway and the inhibitory action of this compound.
In Vitro Comparison of cAMP Accumulation
The ability of this compound and comparator compounds to increase intracellular cAMP levels has been assessed in the mouse hippocampal cell line, HT-22. Both the PDE4D inhibitor this compound and the PDE4B inhibitor A-33 have been shown to be potent in stimulating cAMP signaling, leading to an increase in CREB phosphorylation[1].
| Compound | Target | Cell Line | Effect on cAMP |
| This compound | PDE4D | HT-22 | Significant increase in cAMP accumulation[2][3] |
| A-33 | PDE4B | HT-22 | Significant increase in cAMP accumulation[2][3] |
| Rolipram | Pan-PDE4 | Various | Increases cAMP levels[4] |
Procognitive Efficacy: The Novel Object Recognition Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory in rodents. The test is based on the innate tendency of mice to explore novel objects more than familiar ones. An increased time spent exploring the novel object is indicative of recognition memory.
Figure 2: Experimental workflow for the Novel Object Recognition (NOR) test.
Comparative Performance in the Novel Object Recognition Test
Studies have shown that this compound has a procognitive profile, improving memory in the NOR test[1]. In contrast, the PDE4B inhibitor A-33 did not exhibit memory-enhancing effects in this paradigm. The pan-PDE4 inhibitor Rolipram has also been shown to improve performance in the NOR test[5][6].
| Compound | Dose (mg/kg) | Administration | Species | Discrimination Ratio / Index | Reference |
| This compound | 3 | i.p. | Mouse | Significantly increased vs. vehicle[2] | [2] |
| A-33 | 0.1 - 1 | i.p. | Mouse | No significant effect vs. vehicle[2] | [2] |
| Rolipram | 0.05 - 0.1 | i.p. | Mouse | Significantly increased vs. control[5] | [5] |
| Rolipram | 0.03 | i.p. | Rat | Improved long-term memory performance[7] | [7] |
Differential Neuropharmacological Profiles: Procognitive vs. Antidepressant-like Effects
A key differentiator between PDE4D and PDE4B inhibition is their distinct behavioral outcomes. While this compound (PDE4D inhibitor) demonstrates a procognitive profile, A-33 (PDE4B inhibitor) exhibits antidepressant-like effects in preclinical models such as the Forced Swim Test (FST)[1]. This suggests that different PDE4 subtypes mediate distinct neurological functions.
Figure 3: PDE4 subtype selectivity and resulting pharmacological effects.
Comparative Effects in the Forced Swim Test
The FST is a common behavioral test used to assess antidepressant-like activity in rodents. A reduction in the time spent immobile is interpreted as an antidepressant-like effect.
| Compound | Dose (mg/kg) | Administration | Species | Effect on Immobility Time | Reference |
| This compound | 0.3 - 3 | i.p. | Mouse | No significant effect vs. vehicle[8] | [8] |
| A-33 | 0.3 - 3 | i.p. | Mouse | Significantly reduced vs. vehicle[8] | [8] |
Side Effect Profile: Assessing Emetic Potential
A significant limitation of pan-PDE4 inhibitors is their dose-limiting side effect of nausea and emesis. The inhibition of PDE4D, in particular, has been linked to this adverse effect. In rodents, which lack an emetic reflex, the reversal of anesthesia induced by α2-adrenoceptor agonists like xylazine (in combination with ketamine) is used as a surrogate measure of emetic potential. A shorter duration of anesthesia is indicative of a higher emetic-like potential.
Experimental Protocol: Xylazine/Ketamine-Induced Anesthesia
-
Animal Preparation: Mice are habituated to the experimental room.
-
Anesthesia Induction: A combination of xylazine (e.g., 10 mg/kg) and ketamine (e.g., 100 mg/kg) is administered intraperitoneally (i.p.) to induce anesthesia[9].
-
Drug Administration: The test compound (this compound or Rolipram) or vehicle is administered at various doses.
-
Measurement: The duration of anesthesia is measured as the time from the loss of the righting reflex to its return.
-
Data Analysis: The duration of anesthesia in the drug-treated groups is compared to the vehicle-treated group.
Comparative Effects on Anesthesia Duration
| Compound | Dose (mg/kg) | Administration | Species | Effect on Anesthesia Duration |
| This compound | 30 | i.p. | Mouse | Dose-dependently caused an emetic-like effect (shorter anesthesia)[8] |
| Rolipram | Not specified | Not specified | Mouse | Reduces duration of xylazine/ketamine-induced anesthesia[10] |
It is important to note that while this compound does show an effect in this model at higher doses, it is suggested to have a wider therapeutic window between its procognitive effects and emetic-like potential compared to pan-PDE4 inhibitors[11].
Summary and Conclusion
This comparative guide highlights the distinct pharmacological profile of the selective PDE4D inhibitor, this compound.
-
Mechanism: this compound enhances cAMP signaling, a key pathway in memory formation.
-
Efficacy: It demonstrates clear procognitive effects in the Novel Object Recognition test, a model of recognition memory.
-
Selectivity: Unlike the PDE4B inhibitor A-33, this compound does not exhibit antidepressant-like effects in the Forced Swim Test, indicating a specific role for PDE4D in cognition.
-
Side Effects: While sharing the potential for emesis associated with PDE4D inhibition, this compound is proposed to have a more favorable therapeutic window compared to pan-PDE4 inhibitors like Rolipram.
References
- 1. mmpc.org [mmpc.org]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Zaprinast and Rolipram on Olfactory and Visual Memory in the Social Transmission of Food Preference and Novel Object Recognition Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rolipram reverses scopolamine-induced and time-dependent memory deficits in object recognition by different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Impact of repeated anesthesia with ketamine and xylazine on the well-being of C57BL/6JRj mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of D159687: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like D159687 are paramount to ensuring laboratory safety and environmental compliance. While specific disposal instructions are typically detailed in the manufacturer's Safety Data Sheet (SDS), this document provides essential guidance based on general best practices for chemical waste management, tailored for a professional laboratory setting.
It is critical to note that this information supplements, but does not replace, the compound-specific Safety Data Sheet (SDS) and your institution's established waste disposal protocols. Always consult the SDS provided by the supplier and contact your institution's Environmental Health and Safety (EHS) department for definitive procedures.
Summary of Key Chemical and Safety Data
Proper disposal procedures are informed by the chemical and physical properties of a substance. The following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Name | N-[4-[(3′-chloro-6-methoxy[1,1′-biphenyl]-3-yl)methyl]phenyl]-urea | [1] |
| CAS Number | 1155877-97-6 | [1][2][3] |
| Molecular Formula | C₂₁H₁₉ClN₂O₂ | [1][3] |
| Molecular Weight | 366.8 g/mol | [1] |
| Appearance | Solid powder | [2][3] |
| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml | [1] |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | [3] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 6 months | [3] |
General Disposal Protocol for Research-Grade Compounds
In the absence of specific instructions, this compound should be treated as a hazardous chemical waste. The following steps outline a general protocol for its disposal.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure proper disposal.
-
Solid Waste:
-
Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be placed in a designated solid chemical waste container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. The primary solvents used for this compound are DMSO and DMF[1]; your liquid waste container should be appropriate for these solvents.
-
Step 3: Labeling All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (N-[4-[(3′-chloro-6-methoxy[1,1′-biphenyl]-3-yl)methyl]phenyl]-urea)"
-
The primary solvent(s) and their approximate concentrations
-
The date the waste was first added to the container
Step 4: Storage Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. Ensure the containers are sealed to prevent spills or the release of vapors.
Step 5: Disposal Request Once a waste container is full or is no longer being added to, follow your institution's procedures to request a pickup from the EHS department. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the general principles of chemical waste management apply. The following workflow illustrates the decision-making process for the disposal of a research chemical.
Signaling Pathways
This compound is a selective inhibitor of phosphodiesterase 4D (PDE4D)[1][2][3]. By inhibiting PDE4D, this compound prevents the degradation of cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels. This mechanism is relevant to its therapeutic potential but does not directly impact disposal procedures.
References
Essential Safety and Logistical Information for Handling D159687
Disclaimer: As "D159687" does not correspond to a publicly available chemical identifier, this guidance is predicated on the conservative assumption that it is a potent pharmaceutical compound with unknown toxicity. A compound-specific risk assessment should be conducted before any handling. This document provides best-practice procedures for handling potent active pharmaceutical ingredients (APIs) to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
The cornerstone of safely handling potent compounds like this compound is the meticulous use of appropriate Personal Protective Equipment (PPE). The following table outlines the recommended PPE for laboratory activities involving this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for any operation with a risk of aerosol or dust generation. Hoods or full-facepieces can provide high Assigned Protection Factors (APFs), potentially up to 1000.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[1] | |
| Disposable Respirators (e.g., N95) | Not recommended as primary protection for highly potent compounds. Suitable only for low-risk activities.[1] | |
| Hand Protection | Double Gloving | Always wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals. |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles that create a complete seal around the eyes are required. A face shield should be worn over goggles for enhanced protection.[1] |
| Body Protection | Disposable Coveralls | Coveralls made from materials such as Tyvek or microporous film are recommended to protect against dust and chemical splashes.[1] |
| Dedicated Lab Coat | A dedicated lab coat, preferably disposable, should be worn over personal clothing. | |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting.[1] |
Operational Plan for Handling
A systematic, multi-phased approach is critical for the safe handling of potent compounds.
Preparation Phase
-
Designated Area : All handling of this compound must occur within a designated and restricted area, such as a certified chemical fume hood, glove box, or an isolator to ensure containment.[1]
-
Decontamination : A validated decontamination solution must be readily available in the work area before work begins.[1]
-
Waste Disposal Setup : Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[1]
-
PPE Donning : Don all required PPE in the correct sequence in a designated clean area or anteroom before entering the handling zone.[1]
Handling Phase
-
Weighing and Transfer : Utilize a closed system for weighing and transferring the compound whenever feasible. When handling powders, employ techniques that minimize dust generation, such as gentle scooping.[1]
-
Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep all containers covered as much as possible.[1]
-
Spill Management : In the event of a spill, immediately alert personnel in the vicinity. Use a designated chemical spill kit, working from the perimeter of the spill inward. All materials used for spill cleanup are to be disposed of as hazardous waste.[1]
Post-Handling Phase
-
Decontamination : Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent after handling is complete.[1]
-
PPE Doffing : Remove PPE in the designated doffing area, taking extreme care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Personal Hygiene : Wash hands and any potentially exposed skin thoroughly with soap and water after removing all PPE.
-
Documentation : Maintain meticulous records of all disposed hazardous waste in accordance with institutional and regulatory requirements.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste : Contaminated items such as gloves, coveralls, bench paper, and consumables must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : All liquid waste, including reaction quench solutions and cleaning solutions, must be collected in a designated, sealed, and properly labeled hazardous waste container. Drain disposal of any material containing this compound is strictly prohibited.[3]
-
Sharps Waste : Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[3]
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol outlines the procedure for preparing a stock solution, integrating the safety and handling steps described above.
-
Preparation :
-
Verify that the chemical fume hood has a current certification.
-
Cover the work surface with absorbent bench paper.
-
Prepare a 10% bleach solution or other validated deactivating solution.
-
Pre-label all necessary vials and waste containers.
-
Don all required PPE as specified in the table above.
-
-
Weighing :
-
Place a weigh boat on a tared analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound powder to the weigh boat using a dedicated spatula.
-
Record the exact weight.
-
-
Dissolution :
-
Transfer the weighed this compound to a pre-labeled vial.
-
Using a calibrated pipette, slowly add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial.
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
-
Cleanup and Disposal :
-
Dispose of the contaminated weigh boat, spatula tip, and any other solid waste into the designated solid hazardous waste container.
-
Wipe down all surfaces, including the exterior of the stock solution vial and the balance, with the deactivating solution, followed by 70% ethanol.
-
Dispose of all cleaning materials in the solid hazardous waste container.
-
Doff PPE according to the established procedure.
-
Visualizations
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: Workflow for Safe Handling of Potent Compounds.
Caption: Recommended PPE Donning and Doffing Sequence.
Caption: Hazardous Waste Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
